Ethyl 3-methylpiperidine-3-carboxylate
描述
Structure
3D Structure
属性
IUPAC Name |
ethyl 3-methylpiperidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-3-12-8(11)9(2)5-4-6-10-7-9/h10H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNANFKKPVLUIBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCNC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50593598 | |
| Record name | Ethyl 3-methylpiperidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170843-43-3 | |
| Record name | Ethyl 3-methylpiperidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Ethyl 3-methylpiperidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-methylpiperidine-3-carboxylate is a substituted piperidine derivative of significant interest in medicinal chemistry and drug discovery. The piperidine scaffold is a common motif in a wide array of pharmaceuticals and biologically active compounds, valued for its ability to confer favorable pharmacokinetic properties. The strategic placement of a methyl group and an ethyl carboxylate at the 3-position of the piperidine ring offers a unique combination of steric and electronic features, making it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and spectroscopic characterization of this compound.
Chemical Properties and Data
A summary of the key chemical and physical properties of this compound and its close analogs is presented below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₇NO₂ | N/A |
| Molecular Weight | 171.24 g/mol | [1] |
| CAS Number | 170843-43-3 | [2] |
| Appearance | Clear colorless to pale yellow liquid (predicted) | [1] |
| Boiling Point | 88-89 °C at 11 mmHg (for Ethyl 1-methylpiperidine-3-carboxylate) | [1][3] |
| Density | 0.954 g/mL at 25 °C (for Ethyl 1-methylpiperidine-3-carboxylate) | [1][3] |
| Refractive Index | n20/D 1.451 (lit.) (for Ethyl 1-methylpiperidine-3-carboxylate) | [3] |
| SMILES | CCOC(=O)C1(C)CCCNC1 | N/A |
| InChI | InChI=1S/C9H17NO2/c1-3-12-9(11)8(2)5-4-6-10-7-8/h10H,3-7H2,1-2H3 | N/A |
Synthesis
Representative Experimental Protocol: α-Methylation of Ethyl Piperidine-3-carboxylate
This protocol is a representative procedure based on the general principles of enolate alkylation.[4]
Materials:
-
Ethyl piperidine-3-carboxylate (Ethyl nipecotate)
-
Lithium diisopropylamide (LDA) solution in THF
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions (round-bottom flask, dropping funnel, condenser)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Enolate Formation: To a solution of ethyl piperidine-3-carboxylate (1.0 eq) in anhydrous THF under an inert atmosphere at -78 °C, slowly add a solution of LDA (1.1 eq) in THF. Stir the mixture at this temperature for 1 hour to ensure complete formation of the enolate.
-
Alkylation: To the resulting enolate solution, add methyl iodide (1.2 eq) dropwise at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching and Extraction: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (using a suitable eluent system such as ethyl acetate/hexanes) to afford the desired this compound.
Reactivity
The reactivity of this compound is primarily governed by the functional groups present: the secondary amine, the ester, and the quaternary center at the 3-position.
-
N-Alkylation and N-Acylation: The secondary amine of the piperidine ring is nucleophilic and can readily undergo reactions such as N-alkylation, N-acylation, and N-sulfonylation to introduce a variety of substituents.
-
Ester Hydrolysis: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding 3-methylpiperidine-3-carboxylic acid.
-
Ester Reduction: The ester can be reduced to the corresponding primary alcohol, (3-methylpiperidin-3-yl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
Amide Formation: The ester can be converted to an amide by reaction with an amine.
Spectroscopic Data (Predicted)
While a dedicated published spectrum for this compound was not found, a predicted spectrum can be inferred from the analysis of closely related compounds.[5]
¹H NMR (Proton Nuclear Magnetic Resonance)
-
δ 4.1-4.2 ppm (q, 2H): Quartet corresponding to the -OCH₂- protons of the ethyl group.
-
δ 2.5-3.0 ppm (m, 4H): Multiplets arising from the protons on the carbons adjacent to the nitrogen atom (C2 and C6).
-
δ 1.5-2.0 ppm (m, 4H): Multiplets from the remaining piperidine ring protons (C4 and C5).
-
δ 1.2-1.3 ppm (t, 3H): Triplet from the methyl protons of the ethyl group (-OCH₂CH₃ ).
-
δ 1.1-1.2 ppm (s, 3H): Singlet from the methyl protons at the C3 position.
-
δ ~1.0-2.0 ppm (br s, 1H): A broad singlet corresponding to the N-H proton, which may be exchangeable with D₂O.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
δ ~175 ppm: Carbonyl carbon of the ester group.
-
δ ~60 ppm: Methylene carbon of the ethyl group (-OC H₂CH₃).
-
δ ~45-55 ppm: Carbons of the piperidine ring adjacent to the nitrogen (C2 and C6).
-
δ ~40-45 ppm: Quaternary carbon at the 3-position.
-
δ ~20-35 ppm: Remaining piperidine ring carbons (C4 and C5).
-
δ ~20 ppm: Methyl carbon at the 3-position.
-
δ ~14 ppm: Methyl carbon of the ethyl group (-OCH₂C H₃).
Infrared (IR) Spectroscopy
-
~3300 cm⁻¹ (broad): N-H stretching vibration of the secondary amine.
-
~2950-2850 cm⁻¹: C-H stretching vibrations of the alkyl groups.
-
~1730 cm⁻¹ (strong): C=O stretching vibration of the ester carbonyl group.
-
~1180 cm⁻¹: C-O stretching vibration of the ester.
Mass Spectrometry (MS)
-
Expected [M]+: m/z = 171.1259
-
Fragmentation: Common fragmentation patterns would involve the loss of the ethyl group (-29), the ethoxy group (-45), or cleavage of the piperidine ring.
Biological Activity and Potential Applications
While specific biological activity data for this compound is limited in the public domain, the 3-substituted piperidine scaffold is a well-established pharmacophore. Derivatives of piperidine-3-carboxylic acid have been investigated for a range of biological activities, including their potential as GABA uptake inhibitors.[6] The introduction of a methyl group at the 3-position can influence the compound's conformation and its interaction with biological targets, potentially leading to enhanced potency or selectivity.
Safety and Handling
This compound should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[2] For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound is a versatile chemical intermediate with significant potential in the synthesis of novel, biologically active molecules. Its chemical properties, characterized by the presence of a reactive secondary amine and an ester functional group, allow for a wide range of chemical transformations. This guide provides a foundational understanding of its properties, a plausible synthetic route, and predicted spectroscopic data to aid researchers in its use and further investigation.
Experimental Workflows and Logical Relationships
Caption: Synthetic workflow for the preparation of this compound.
Caption: Reactivity map of this compound.
References
- 1. Ethyl N-methylpiperidine-3-carboxylate | CAS 5166-67-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. This compound | 170843-43-3 [amp.chemicalbook.com]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide on the Physicochemical Properties of Ethyl 3-methylpiperidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-methylpiperidine-3-carboxylate is a substituted piperidine derivative of interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and a summary of its known and potential biological significance. The piperidine scaffold is a prevalent feature in many pharmacologically active compounds, making a thorough understanding of its derivatives crucial for the development of new therapeutic agents.[1] This document consolidates available data to serve as a foundational resource for researchers working with this and related molecules.
Physicochemical Properties
A precise understanding of a compound's physicochemical profile is fundamental to its development as a drug candidate. These properties influence its absorption, distribution, metabolism, and excretion (ADME) characteristics. The key physicochemical parameters for this compound are summarized below.
Table 1: Summary of Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₇NO₂ | [2] |
| Molecular Weight | 171.24 g/mol | [2] |
| CAS Number | 170843-43-3 | [2] |
| Boiling Point | 221 °C | [2] |
| Density | 0.978 g/cm³ | [2] |
| Flash Point | 87 °C | [2] |
| pKa (Predicted) | 9.39 ± 0.10 | [2] |
| LogP | 1.268 | ChemSrc |
Experimental Protocols
The following sections detail standardized methodologies for the determination of key physicochemical properties relevant to drug discovery and development.
Synthesis of this compound
A plausible synthetic workflow is outlined below:
Caption: Generalized synthetic workflow for this compound.
Determination of pKa
The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding. A predicted pKa for this compound is 9.39 ± 0.10.[2] An experimental determination would typically follow a protocol such as potentiometric titration.
Experimental Workflow for pKa Determination:
Caption: Experimental workflow for determining the pKa value.
Determination of Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's distribution between an oily and an aqueous phase. It is a key determinant of a drug's ability to cross biological membranes. The predicted LogP for this compound is 1.268.
Experimental Workflow for LogP Determination (Shake-Flask Method):
Caption: Shake-flask method for the experimental determination of LogP.
Biological Significance and Potential Applications
While direct biological activity data for this compound is limited in the public domain, the piperidine scaffold is a well-established pharmacophore present in a wide array of therapeutic agents.[1] Derivatives of piperidine are known to exhibit a broad range of pharmacological activities, including but not limited to CNS disorders, inflammation, and infectious diseases.
The structural similarity of this compound to other biologically active piperidine-3-carboxylic acid derivatives suggests its potential as a building block in the synthesis of novel therapeutic agents. For instance, related compounds have been investigated as anticonvulsants and as inhibitors of the murine GABA transporter mGAT1.[3] Furthermore, (R)-Ethyl piperidine-3-carboxylate is used as a reactant in the synthesis of DPP-4 inhibitors.[4]
Potential Drug Discovery Pathway:
Caption: Potential pathway for drug discovery utilizing the this compound scaffold.
Conclusion
This compound presents a valuable scaffold for medicinal chemistry exploration. This technical guide has summarized its key physicochemical properties and provided standardized experimental workflows for their determination. While direct biological data for this specific molecule is sparse, the established pharmacological importance of the piperidine-3-carboxylic acid core suggests that this compound and its derivatives are promising candidates for further investigation in the pursuit of novel therapeutics. Future research should focus on the synthesis and biological evaluation of a diverse library of compounds derived from this scaffold to unlock its full therapeutic potential.
References
Elucidating the Structure of Ethyl 3-methylpiperidine-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of ethyl 3-methylpiperidine-3-carboxylate, a key heterocyclic scaffold of interest in medicinal chemistry and drug development. This document outlines the spectroscopic and synthetic methodologies crucial for the characterization of this molecule.
Molecular Structure and Properties
This compound possesses a piperidine ring, a foundational structure in many pharmaceuticals, substituted at the 3-position with both a methyl group and an ethyl carboxylate group. The presence of a chiral center at the C3 position means the molecule can exist as a racemic mixture of (R) and (S) enantiomers.
Table 1: Physicochemical Properties of this compound and its Salts
| Property | Value | Source |
| Molecular Formula | C₉H₁₇NO₂ | N/A |
| Molecular Weight | 171.24 g/mol | N/A |
| CAS Number | 170843-43-3 | [1][2][3] |
| Hydrochloride Salt Molecular Formula | C₉H₁₈ClNO₂ | N/A |
| Hydrochloride Salt Molecular Weight | 207.70 g/mol | N/A |
Spectroscopic Data for Structural Confirmation
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), a singlet for the C3-methyl group, and complex multiplets for the piperidine ring protons. The chemical shifts of the piperidine protons would be influenced by the substituents and ring conformation. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the quaternary C3 carbon, the C3-methyl carbon, the carbons of the ethyl group, and the carbons of the piperidine ring. |
| IR Spectroscopy | A strong absorption band for the C=O stretch of the ester group (typically around 1730 cm⁻¹), C-O stretching bands, and N-H stretching (if the nitrogen is not substituted). |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethoxy group, the entire ester group, and cleavage of the piperidine ring. |
Note: The exact chemical shifts and coupling constants would require experimental determination.
Synthesis and Purification
The synthesis of 3-substituted piperidines can be achieved through various synthetic routes. A common and effective strategy involves the functionalization of a pre-existing pyridine ring followed by its reduction.
General Synthetic Approach
A plausible synthetic pathway to this compound is outlined below. This approach is based on established methodologies for the synthesis of 3-substituted piperidines.[4][5][6][7]
References
- 1. This compound | 170843-43-3 [amp.chemicalbook.com]
- 2. This compound | CAS#:170843-43-3 | Chemsrc [chemsrc.com]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 7. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
Technical Guide: Ethyl 3-methylpiperidine-3-carboxylate
CAS Number: 170843-43-3
Introduction
Ethyl 3-methylpiperidine-3-carboxylate is a heterocyclic compound belonging to the piperidine class of molecules. The piperidine scaffold is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals, highlighting its significance in medicinal chemistry and drug development.[1] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and a discussion of its potential applications in research and drug discovery based on the activities of structurally related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties
A summary of the key physicochemical properties for this compound (CAS: 170843-43-3) is presented in the table below.
| Property | Value |
| Molecular Formula | C₉H₁₇NO₂ |
| Molecular Weight | 171.24 g/mol |
| CAS Number | 170843-43-3[2] |
| Appearance | No data available |
| Boiling Point | 221°C |
| Density | 0.978 g/cm³ |
| Flash Point | 87°C |
| Refractive Index | 1.445 |
| Vapor Pressure | 0.111 mmHg at 25°C |
| LogP | 1.268 |
| Polar Surface Area (PSA) | 38.33 Ų |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
A logical synthetic approach would be the alkylation of the enolate of a suitable N-protected ethyl piperidine-3-carboxylate. The following diagram illustrates this proposed workflow.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a hypothetical procedure based on similar transformations found in the organic synthesis literature.
Step 1: Synthesis of N-Benzyl-ethyl-piperidine-3-carboxylate
A common precursor for such syntheses is an N-protected piperidine derivative to prevent undesired side reactions at the nitrogen atom.
-
To a solution of ethyl nipecotate (ethyl piperidine-3-carboxylate) (1 equivalent) in a suitable solvent such as dichloromethane or acetonitrile, add a base like potassium carbonate (1.5 equivalents).
-
To this suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the solid and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-benzyl-ethyl-piperidine-3-carboxylate.
Step 2: Methylation of N-Benzyl-ethyl-piperidine-3-carboxylate
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-benzyl-ethyl-piperidine-3-carboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) in THF to the reaction mixture. Stir for 1 hour at -78°C to ensure complete enolate formation.
-
Add methyl iodide (1.2 equivalents) dropwise to the enolate solution.
-
Allow the reaction to stir at -78°C for 2-4 hours, then gradually warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Step 3: Deprotection of the N-Benzyl Group
-
Dissolve the methylated product from the previous step in ethanol.
-
Add a catalytic amount of palladium on carbon (10% w/w).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the final product, this compound.
Potential Applications in Drug Development
While there is a lack of specific biological data for this compound, the piperidine scaffold is a key component in many biologically active molecules. The applications of structurally similar compounds can provide insights into the potential utility of this molecule.
As a Building Block for Bioactive Molecules
The structure of this compound makes it an attractive starting material or intermediate for the synthesis of more complex molecules with potential therapeutic applications. For instance, related piperidine carboxylates are used in the synthesis of:
-
Dipeptidyl peptidase-4 (DPP-4) inhibitors: (R)-Ethyl piperidine-3-carboxylate is a reactant in the synthesis of DPP-4 inhibitors, which are a class of oral hypoglycemics used for the treatment of type 2 diabetes.[3]
-
Janus kinase (JAK) inhibitors: (S)-Ethyl piperidine-3-carboxylate is used in the synthesis of JAK2 inhibitors, which are targeted therapies for certain types of cancer and inflammatory diseases.[4]
-
Serotonin and noradrenaline reuptake inhibitors (SNRIs): This class of antidepressants also utilizes piperidine carboxylate precursors in their synthesis.[4]
-
GABA uptake inhibitors: Nipecotic acid derivatives are known to inhibit the reuptake of the neurotransmitter GABA, suggesting potential applications in neurological disorders.[5]
The following diagram illustrates the logical relationship of this compound as a potential precursor to various classes of therapeutic agents.
Caption: Potential drug development pathways from piperidine-3-carboxylate scaffolds.
Conclusion
This compound is a valuable chemical entity with potential applications as a building block in the synthesis of novel therapeutic agents. Its physicochemical properties are well-defined, and a plausible synthetic route can be established based on standard organic chemistry methodologies. While direct biological data for this specific compound is limited, the known activities of structurally related piperidine derivatives suggest that it could be a useful tool for medicinal chemists and drug discovery professionals exploring new treatments for a range of diseases. Further research is warranted to fully elucidate the biological activity profile of this compound and its derivatives.
References
An In-depth Technical Guide to the Synthesis of Ethyl 3-methylpiperidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the core synthesis pathways for Ethyl 3-methylpiperidine-3-carboxylate, a valuable piperidine derivative for pharmaceutical and chemical research. The document provides a comprehensive overview of the most plausible synthetic route, including detailed experimental protocols, quantitative data, and process visualizations to facilitate understanding and replication in a laboratory setting.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the piperidine scaffold in numerous therapeutic agents. The presence of a methyl group and an ethyl ester at the C3 position offers a unique substitution pattern for further chemical elaboration and the development of novel molecular entities. This guide focuses on a logical and practical multi-step synthesis, starting from the commercially available Ethyl piperidine-3-carboxylate (also known as ethyl nipecotate).
Proposed Synthesis Pathway: C-Alkylation of Ethyl Piperidine-3-carboxylate
The most direct and feasible approach to synthesizing this compound involves the C-alkylation of an N-protected ethyl piperidine-3-carboxylate precursor. This strategy is broken down into three key stages:
-
N-Protection: The secondary amine of the piperidine ring is protected to prevent undesired side reactions during the subsequent C-alkylation step. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under basic conditions and ease of removal under acidic conditions.
-
C3-Methylation: A methyl group is introduced at the C3 position of the N-protected piperidine ring. This is achieved by forming an enolate at the C3 position using a strong, non-nucleophilic base, followed by quenching with a methylating agent.
-
N-Deprotection: The Boc protecting group is removed to yield the final target compound.
The overall synthetic workflow is illustrated in the following diagram:
Detailed Experimental Protocols
Step 1: Synthesis of N-Boc-ethyl piperidine-3-carboxylate (N-Protection)
This step involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group.
The Discovery of Novel 3-Substituted Piperidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, valued for its favorable physicochemical properties and its ability to interact with a diverse range of biological targets. Among piperidine derivatives, those substituted at the 3-position have emerged as a particularly fruitful area of research, leading to the discovery of potent and selective modulators of key cellular pathways. This technical guide provides an in-depth overview of the discovery of novel 3-substituted piperidine derivatives, with a focus on their synthesis, biological evaluation, and mechanisms of action.
Key Biological Targets and Signaling Pathways
3-Substituted piperidine derivatives have been successfully developed to target a variety of proteins implicated in numerous disease states, from cancer to neurological disorders. The nature of the substituent at the 3-position plays a critical role in defining the pharmacological profile and target selectivity of these compounds.
Inhibition of the HDM2-p53 Protein-Protein Interaction
A significant breakthrough in cancer therapy has been the development of small molecules that inhibit the interaction between the E3 ubiquitin ligase HDM2 and the tumor suppressor protein p53.[1][2] In many cancers, p53 is inactivated through overexpression of HDM2, which targets p53 for proteasomal degradation.[2] Novel 3,3-disubstituted piperidine derivatives have been designed to fit into the p53-binding pocket of HDM2, thereby disrupting this interaction, stabilizing p53, and reactivating its tumor-suppressive functions.[1][2]
Modulation of G-Protein Coupled Receptors (GPCRs)
3-Substituted piperidines have also been investigated as potent ligands for various G-protein coupled receptors (GPCRs) in the central nervous system, including dopamine and serotonin receptors. These receptors are critical for regulating mood, cognition, and motor control, and their dysfunction is implicated in psychiatric and neurodegenerative disorders.
Dopamine receptors are classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families. D1-like receptors typically couple to Gαs to stimulate adenylyl cyclase, while D2-like receptors couple to Gαi to inhibit its activity. Novel piperidine derivatives have been developed as antipsychotic agents that modulate these pathways.
The serotonin (5-HT) receptor family is a large and diverse group of GPCRs, with the 5-HT2A receptor being a key target for atypical antipsychotics. 3-Substituted piperidine derivatives can act as antagonists at this receptor, modulating downstream signaling cascades.
Nicotinic Acetylcholine Receptors (nAChRs)
Nicotinic acetylcholine receptors are ligand-gated ion channels involved in various cognitive functions. Dysregulation of nAChR signaling is associated with neurodegenerative diseases like Alzheimer's and Parkinson's disease. 3-Substituted piperidine derivatives have shown potential as modulators of these receptors.[3]
Experimental Workflow for Drug Discovery
The discovery and development of novel 3-substituted piperidine derivatives follow a structured workflow, from initial hit identification to preclinical evaluation.
Data Presentation: Quantitative Analysis
The biological activity of novel 3-substituted piperidine derivatives is quantified through various in vitro and in vivo assays. The following tables summarize key data for representative compounds.
Table 1: In Vitro Activity of 3,3-Disubstituted Piperidine HDM2-p53 Inhibitors [2]
| Compound | HDM2 FP IC50 (μM) | SJSA-1 Cell Proliferation IC50 (μM) |
| 3 | 0.12 | 2.6 |
| 10 | 0.03 | 0.9 |
| 21 | 0.01 | 0.3 |
| Nutlin-3a | 0.09 | 0.8 |
Table 2: Anticancer Activity of 4-(Piperid-3-yl)amino Substituted 6-Pyridylquinazolines as PI3Kδ Inhibitors
| Compound | PI3Kδ IC50 (nM) | SU-DHL-6 Cell Proliferation IC50 (nM) |
| 1 | 1.2 | 8.5 |
| 2 | 0.8 | 5.2 |
| 3 | 2.5 | 15.1 |
Table 3: Receptor Binding Affinities of a 3-Substituted Piperidine Derivative (Compound 11) for Antipsychotic Targets
| Receptor | Ki (nM) |
| Dopamine D2 | 1.5 |
| Serotonin 5-HT1A | 2.8 |
| Serotonin 5-HT2A | 0.9 |
| Serotonin 5-HT2C | >1000 |
| Histamine H1 | 850 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research in this field. The following sections provide protocols for key experiments cited in the discovery of 3-substituted piperidine derivatives.
General Synthetic Procedure for 3,3-Disubstituted Piperidine HDM2 Inhibitors
A general synthetic approach involves the Bargellini reaction to construct the 3,3-disubstituted piperidine core, followed by amide coupling reactions to introduce the desired side chains.
Step 1: Bargellini Reaction A solution of a protected 3-piperidinone (1.0 eq) in a suitable solvent (e.g., chloroform) is treated with an alcohol (1.1 eq) and sodium hydroxide (1.2 eq) at 0 °C. The reaction is stirred and allowed to warm to room temperature and then heated to 40-50 °C until completion. The reaction is then worked up and the product purified by column chromatography.
Step 2: Amide Coupling The product from the Bargellini reaction is deprotected and then coupled with a carboxylic acid using a standard coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq) in a solvent such as DMF. The reaction is stirred at room temperature until completion. The final product is purified by preparative HPLC.
Fluorescence Polarization (FP) Assay for HDM2-p53 Interaction
This assay is used to measure the ability of a compound to disrupt the HDM2-p53 interaction.[4]
-
Materials:
-
Recombinant human HDM2 protein
-
A fluorescently labeled p53-derived peptide (e.g., with TAMRA)
-
Assay buffer (e.g., PBS, 0.01% Triton X-100)
-
384-well black plates
-
Test compounds dissolved in DMSO
-
-
Procedure:
-
Add assay buffer, fluorescent peptide, and HDM2 protein to the wells of a 384-well plate.
-
Add test compounds at various concentrations (typically a serial dilution).
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader.
-
Calculate the IC50 values from the dose-response curves.[4]
-
Radioligand Binding Assay for Dopamine D2 and Serotonin 5-HT2A Receptors
This method is used to determine the binding affinity of a compound to a specific receptor.[5][6]
-
Materials:
-
Membrane preparations from cells expressing the receptor of interest (e.g., human D2 or 5-HT2A)
-
A radiolabeled ligand with high affinity for the receptor (e.g., [3H]spiperone for D2, [3H]ketanserin for 5-HT2A)[5][6]
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)[5]
-
Wash buffer (ice-cold assay buffer)
-
Non-specific binding control (a high concentration of a known unlabeled ligand)
-
Glass fiber filters
-
Scintillation cocktail and counter
-
-
Procedure:
-
In a 96-well plate, combine the receptor membrane preparation, radiolabeled ligand, and varying concentrations of the test compound.[5]
-
Incubate at room temperature to allow binding to reach equilibrium.[3]
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.[5]
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the Ki values from the IC50 values using the Cheng-Prusoff equation.[5]
-
In Vivo Model: Apomorphine-Induced Climbing in Mice
This behavioral model is used to assess the in vivo efficacy of potential antipsychotic drugs that target dopamine receptors.[7]
-
Animals: Male mice are used for this study.
-
Procedure:
-
Administer the test compound or vehicle to the mice at a predetermined time before the apomorphine challenge.
-
Inject the mice with apomorphine (a dopamine agonist) to induce climbing behavior.[7]
-
Place the mice in individual wire mesh cages.
-
Observe and score the climbing behavior over a specific period (e.g., 30 minutes).[8]
-
Analyze the data to determine if the test compound can significantly reduce the apomorphine-induced climbing.
-
Conclusion
The discovery of novel 3-substituted piperidine derivatives continues to be a vibrant area of drug discovery. The versatility of the piperidine scaffold, combined with the ability to fine-tune its pharmacological properties through substitution at the 3-position, has led to the development of promising clinical candidates for a range of diseases. The methodologies and data presented in this technical guide provide a comprehensive overview of the core principles and experimental approaches that are driving innovation in this exciting field. Further exploration of the chemical space around the 3-substituted piperidine core holds immense potential for the discovery of next-generation therapeutics.
References
- 1. Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. cpn.or.kr [cpn.or.kr]
- 8. Climbing behaviour induced by apomorphine in mice: a potential model for the detection of neuroleptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Ethyl 3-Methylpiperidine-3-carboxylate: Synthesis, Characterization, and Therapeutic Potential
This in-depth technical guide serves as a comprehensive literature review on ethyl 3-methylpiperidine-3-carboxylate, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document provides a detailed overview of its synthesis, properties, and the biological activities of its derivatives, highlighting its potential as a scaffold in medicinal chemistry.
Chemical Properties and Data
This compound, with the CAS number 170843-43-3, is a substituted piperidine derivative. The piperidine ring is a prevalent structural motif in numerous pharmaceuticals and natural alkaloids. The introduction of a methyl group and an ethyl carboxylate at the 3-position creates a chiral center, suggesting the potential for stereoselective interactions with biological targets. While detailed experimental data for this specific compound is not extensively published, the properties of its hydrochloride salt and related analogs provide valuable insights.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |
| This compound | 170843-43-3 | C₉H₁₇NO₂ | 171.24 | Not specified |
| 1-Ethyl-3-methylpiperidine-3-carboxylic acid hydrochloride | Not available | C₉H₁₈ClNO₂ | 207.70 | Solid[1] |
| Ethyl (S)-piperidine-3-carboxylate | 37675-18-6 | C₈H₁₅NO₂ | 157.21 | Liquid |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway: Alkylation of Ethyl Piperidine-3-carboxylate
A potential method for the synthesis of this compound involves the direct methylation of the α-carbon to the ester group of ethyl piperidine-3-carboxylate. This reaction would likely proceed via the formation of an enolate intermediate.
Experimental Protocol (Proposed):
-
Enolate Formation: To a solution of ethyl piperidine-3-carboxylate in a suitable aprotic solvent (e.g., tetrahydrofuran) at low temperature (-78 °C), a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added dropwise to generate the lithium enolate.
-
Alkylation: A methylating agent, such as methyl iodide, is then added to the reaction mixture. The enolate attacks the methyl iodide in an SN2 reaction to form the desired this compound.
-
Work-up and Purification: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride solution) and the product is extracted with an organic solvent. The combined organic layers are then dried, concentrated, and the crude product is purified by column chromatography.
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not widely published, predictions can be made based on the analysis of related compounds.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Key Signals |
| ¹H NMR | - Signals for the ethyl group: a triplet around 1.2 ppm (CH₃) and a quartet around 4.1 ppm (CH₂). - A singlet for the methyl group at the 3-position. - Complex multiplets for the piperidine ring protons. |
| ¹³C NMR | - A signal for the carbonyl carbon of the ester around 175 ppm. - Signals for the ethyl group carbons. - Signals for the piperidine ring carbons, with the quaternary carbon at the 3-position being distinct. - A signal for the methyl group at the 3-position. |
| IR | - A strong absorption band for the C=O stretch of the ester group around 1730 cm⁻¹. - C-H stretching bands for the alkyl groups. - N-H stretching band if the piperidine nitrogen is not substituted. |
| Mass Spec | - A molecular ion peak corresponding to the molecular weight of the compound (171.24 g/mol ). - Fragmentation patterns characteristic of the loss of the ethoxy group or other fragments from the piperidine ring. |
Biological Activity and Therapeutic Potential of Derivatives
Direct biological studies on this compound are scarce. However, the piperidine-3-carboxylate scaffold is a key component in a variety of biologically active molecules. This suggests that this compound could serve as a valuable building block for the synthesis of novel therapeutic agents.
Acetylcholinesterase Inhibitors
Derivatives of ethyl piperidine-carboxylate have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. For instance, Schiff base derivatives of ethyl piperidine-1-carboxylate have shown potent hAChE inhibitory activity.
Table 3: Acetylcholinesterase Inhibitory Activity of Piperidine-1-carboxylate Derivatives
| Compound | Target | Binding Energy (kcal/mol) | Reference |
| Compound 14 (Schiff base derivative) | hAChE | -7.34 | [2] |
| Compound 15 (Schiff base derivative) | hAChE | -7.41 | [2] |
| Compound 16 (Schiff base derivative) | hAChE | -7.52 | [2] |
| Tacrine (Reference Drug) | hAChE | -7.48 | [2] |
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
(R)-Ethyl piperidine-3-carboxylate is a known reactant for the synthesis of DPP-4 inhibitors, which are a class of drugs used to treat type 2 diabetes.[3] This highlights the importance of the stereochemistry at the 3-position of the piperidine ring for biological activity.
Anti-Osteoporosis Agents
Novel piperidine-3-carboxamide derivatives have been synthesized and evaluated for their inhibitory activity against cathepsin K, a key enzyme in bone resorption. Some of these derivatives have shown potent inhibition, suggesting their potential as anti-osteoporosis agents.
Conclusion
This compound represents a promising, yet underexplored, chemical entity. While direct research on this specific molecule is limited, the well-established biological significance of the substituted piperidine-3-carboxylate scaffold provides a strong rationale for its further investigation. The proposed synthetic strategies and the documented activities of its derivatives offer a solid foundation for future research. This technical guide provides a starting point for scientists and researchers interested in exploring the potential of this compound and its analogs in the development of novel therapeutics. The availability of commercial sources for this compound and its precursors should facilitate such research endeavors.
References
The Piperidine Scaffold: A Privileged Cornerstone in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a titan in the world of medicinal chemistry. Its remarkable prevalence in a vast array of FDA-approved drugs is a testament to its status as a "privileged scaffold."[1][2] This technical guide delves into the multifaceted biological significance of piperidine in drug design and development, exploring its fundamental physicochemical properties, diverse therapeutic applications, and the synthetic strategies employed to harness its potential. Through a detailed examination of key examples, experimental protocols, and visual representations of its impact on biological pathways, this document aims to provide a comprehensive resource for professionals engaged in the pursuit of novel therapeutics.
The Piperidine Advantage: Physicochemical Properties and Pharmacokinetic Impact
The enduring success of the piperidine moiety in drug design can be attributed to a unique combination of structural and electronic features that favorably influence a molecule's pharmacokinetic and pharmacodynamic profiles.[1][3]
Key Physicochemical Properties:
-
Basicity: The nitrogen atom within the piperidine ring is basic, with a pKa of its conjugate acid typically around 11.22.[4][5] At physiological pH, this nitrogen is predominantly protonated, enabling the formation of strong ionic interactions with acidic residues in target proteins. This feature is crucial for the binding affinity of many piperidine-containing drugs.[1]
-
Conformational Flexibility: The sp³-hybridized carbon atoms allow the piperidine ring to adopt various low-energy conformations, most notably the chair conformation.[1][5] This flexibility enables the molecule to orient its substituents in optimal positions for binding to diverse biological targets.[3][6]
-
Lipophilicity and Solubility: The piperidine ring itself possesses a balance of lipophilic and hydrophilic character.[7][8] This balance can be readily modulated through substitution, allowing for the fine-tuning of a drug's solubility and ability to cross biological membranes.[3][8]
These properties collectively contribute to the "drug-likeness" of piperidine-containing molecules, enhancing their absorption, distribution, metabolism, and excretion (ADME) profiles.[1][3]
Therapeutic Applications of Piperidine-Containing Drugs
The versatility of the piperidine scaffold is evident in the wide range of therapeutic areas where it has been successfully incorporated. Piperidine derivatives are present in more than twenty classes of pharmaceuticals.[9][10]
Central Nervous System (CNS) Disorders
The piperidine scaffold is particularly prominent in drugs targeting the central nervous system.[3][6] Its ability to interact with various receptors and transporters in the brain has led to the development of treatments for a wide range of neurological and psychiatric conditions.
Table 1: Physicochemical and Pharmacological Properties of Selected CNS-Acting Piperidine Drugs
| Drug | Therapeutic Class | Mechanism of Action | Molecular Weight ( g/mol ) | LogP | pKa |
| Donepezil | Acetylcholinesterase Inhibitor | Reversible inhibition of acetylcholinesterase | 379.49 | 4.03 | 8.93 |
| Risperidone | Atypical Antipsychotic | Antagonist at dopamine D2 and serotonin 5-HT2A receptors | 410.49 | 3.51 | 8.25 |
| Haloperidol | Typical Antipsychotic | Dopamine D2 receptor antagonist | 375.86 | 4.3 | 8.68 |
| Methylphenidate | Stimulant | Dopamine and norepinephrine reuptake inhibitor | 233.31 | 2.0 | 8.8 |
| Fentanyl | Opioid Analgesic | Mu-opioid receptor agonist | 336.47 | 4.05 | 8.43 |
Note: LogP and pKa values are estimations from various sources and may vary.
Oncology
Piperidine moieties are integral to numerous anticancer drugs, acting through diverse mechanisms such as the modulation of critical signaling pathways, induction of apoptosis, and direct interaction with DNA.[11][12] Several piperidine derivatives have shown potent cytotoxic activity against various cancer cell lines.[7][12]
Table 2: In Vitro Anticancer Activity of Representative Piperidine Derivatives
| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) |
| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04[12] |
| DTPEP | MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12[12] |
| Compound 17a | PC3 | Prostate | 0.81[12] |
| Compound 17a | MGC803 | Gastric | 1.09[12] |
| Compound 16 | 786-0 | Kidney | 0.4 (GI50, µg/mL)[12] |
| Compound 16 | HT29 | Colon | 4.1 (GI50, µg/mL)[12] |
Infectious Diseases
The piperidine scaffold has also been successfully incorporated into potent antiviral agents, particularly as inhibitors of HIV-1 entry.[2] Piperidine-containing molecules have been developed as C-C chemokine receptor type 5 (CCR5) antagonists, effectively blocking the entry of macrophage-tropic (R5) strains of HIV-1 into host cells.[2]
Table 3: Anti-HIV-1 Activity of a Representative Piperidine-Based CCR5 Antagonist (Maraviroc)
| Assay | Virus Strain | Cell Type | IC50 (nM) |
| HIV-1 Neutralization | HIV-1 Ba-L | PM-1 cells | 0.56[2] |
| HIV-1 Neutralization | 43 primary isolates | PBMCs | 2.0 (geometric mean)[2] |
| MIP-1α binding to CCR5 | HEK-293 cells | - | 3.3[2] |
| MIP-1β binding to CCR5 | HEK-293 cells | - | 7.2[2] |
| RANTES binding to CCR5 | HEK-293 cells | - | 5.2[2] |
Key Signaling Pathways Modulated by Piperidine Derivatives
The biological activities of piperidine-containing compounds are often attributed to their ability to modulate specific cellular signaling pathways.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell growth, proliferation, and survival.[3][6][13] Its aberrant activation is a hallmark of many cancers.[7][13] Some piperidine derivatives have been shown to inhibit this pathway, leading to the apoptosis of cancer cells.[7]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation, immunity, and cell survival.[4][14][15] Dysregulation of this pathway is implicated in various cancers and inflammatory diseases.[7] Certain piperidine derivatives have been shown to inhibit the NF-κB pathway.[7]
Mechanism of a CCR5 Antagonist
CCR5 antagonists, which often incorporate a piperidine scaffold, block HIV-1 entry by binding to the CCR5 co-receptor on the host cell surface. This binding induces a conformational change in the receptor, preventing the viral envelope glycoprotein gp120 from interacting with it, thereby inhibiting the fusion of the viral and cellular membranes.[16][17]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of biological findings. Below are representative protocols for the synthesis of key piperidine-containing drugs and for biological assays used to characterize their activity.
Synthesis of Piperidine-Containing Pharmaceuticals
The synthesis of piperidine-containing pharmaceuticals often involves multi-step sequences that leverage a variety of organic reactions to construct and functionalize the heterocyclic core.
A common and efficient route to produce the saturated heterocyclic core is the catalytic hydrogenation of the corresponding pyridine precursor.
Donepezil is synthesized via an aldol condensation between 5,6-dimethoxy-1-indanone and N-benzyl-4-formylpiperidine, followed by reduction of the resulting double bond.[8][11][18]
Protocol:
-
Aldol Condensation: To a solution of 5,6-dimethoxy-1-indanone in a suitable solvent (e.g., methanol), add a base such as sodium hydroxide.[11]
-
Add N-benzyl-4-formylpiperidine to the reaction mixture and stir at room temperature.[11]
-
Monitor the reaction by thin-layer chromatography (TLC). Upon completion, the intermediate, 2-(1-benzylpiperidin-4-ylmethylidene)-5,6-dimethoxyindan-1-one, is formed.[11]
-
Reduction: The unsaturated intermediate is then subjected to catalytic hydrogenation (e.g., using Raney nickel or Pd/C) in a suitable solvent like methanol in the presence of an acid such as methanesulfonic acid to yield donepezil.[11]
-
Purification: The final product is purified by crystallization or column chromatography.
Risperidone is synthesized by the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.[19][20][21]
Protocol:
-
Reaction Setup: In a suitable solvent such as isopropanol or acetonitrile, combine 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, a base (e.g., sodium carbonate), and a catalytic amount of potassium iodide.[20][21]
-
Reaction Conditions: Heat the reaction mixture to reflux for several hours until the reaction is complete, as monitored by TLC.[20]
-
Work-up and Purification: After cooling, the crude risperidone precipitates and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent like isopropanol.[20]
Haloperidol is synthesized through the alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with 4-chloro-1-(4-fluorophenyl)-1-butanone.[22][23][24]
Protocol:
-
Intermediate Synthesis: An intermediate, 4-chloro-4'-fluorobutyrophenone, is often prepared first.[25][26]
-
Alkylation: 4-(4-chlorophenyl)-4-hydroxypiperidine is reacted with 4-chloro-1-(4-fluorophenyl)-1-butanone in the presence of a base (e.g., potassium carbonate) and a suitable solvent.
-
Reaction Conditions: The reaction mixture is typically heated to facilitate the nucleophilic substitution.
-
Purification: The resulting haloperidol is then purified by standard methods such as crystallization.
Biological Assays
This assay measures the ability of a compound to inhibit the uptake of dopamine by the dopamine transporter, a key mechanism for many CNS-acting drugs.[10][27][28][29]
Protocol:
-
Cell Culture: Use a cell line stably or transiently expressing the human dopamine transporter (hDAT), such as HEK293 or CHO cells.
-
Assay Preparation: Plate the cells in a 96-well plate and allow them to adhere.
-
Inhibition Assay:
-
Pre-incubate the cells with various concentrations of the test compound (piperidine derivative).
-
Add a fixed concentration of radiolabeled dopamine (e.g., [³H]dopamine).
-
Incubate for a short period to allow for dopamine uptake.
-
-
Termination and Measurement:
-
Rapidly wash the cells with ice-cold buffer to remove extracellular radiolabeled dopamine.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition of dopamine uptake at each concentration of the test compound and determine the IC50 value.
This assay measures the ability of a compound to inhibit the entry of HIV-1 into cells that express the CD4 receptor and the CCR5 co-receptor.[2][30][31][32]
Protocol:
-
Cell Lines: Use target cells that express CD4 and CCR5 (e.g., TZM-bl cells, which contain a luciferase reporter gene under the control of the HIV-1 LTR) and effector cells that express the HIV-1 envelope protein (Env).
-
Assay Setup:
-
Plate the target cells in a 96-well plate.
-
Pre-incubate the cells with serial dilutions of the piperidine-based CCR5 antagonist.
-
-
Infection: Add pseudotyped HIV-1 particles (engineered to be capable of only a single round of infection) expressing an R5-tropic Env protein to the wells.
-
Incubation: Incubate the plates for 48-72 hours to allow for viral entry and expression of the reporter gene.
-
Measurement: Lyse the cells and measure the activity of the reporter gene product (e.g., luciferase activity).
-
Data Analysis: Calculate the percentage of inhibition of viral entry at each antagonist concentration and determine the IC50 value.
Conclusion
The piperidine scaffold is a truly privileged structure in drug discovery, a testament to its remarkable versatility and favorable physicochemical properties.[1][2][3] Its inherent characteristics, coupled with its synthetic tractability, allow for the creation of diverse molecular architectures with fine-tuned pharmacological profiles. From modulating CNS activity to combating cancer and infectious diseases, the impact of piperidine-containing drugs is undeniable.[3][7] As our understanding of disease biology deepens and synthetic methodologies evolve, the strategic incorporation of this privileged scaffold will undoubtedly continue to fuel the discovery and development of the next generation of innovative medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. benchchem.com [benchchem.com]
- 13. cusabio.com [cusabio.com]
- 14. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 16. Allosteric mechanism of an oximino-piperidino-piperidine antagonist for the CCR5 chemokine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]
- 18. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An efficient synthesis of risperidone via stille reaction: antipsychotic, 5-HT2, and dopamine-D2-antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. data.epo.org [data.epo.org]
- 21. US6750341B2 - Preparation of risperidone - Google Patents [patents.google.com]
- 22. HALOPERIDOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 23. CA1129424A - Synthesis of haloperidol - Google Patents [patents.google.com]
- 24. researchgate.net [researchgate.net]
- 25. CN105503650A - Method for synthesis of haloperidol drug intermediate 4-chlorobutyronitrile - Google Patents [patents.google.com]
- 26. CN106431978A - Synthesis method of haloperidol drug intermediate 4-chlorobutyronitrile - Google Patents [patents.google.com]
- 27. researchgate.net [researchgate.net]
- 28. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. bioivt.com [bioivt.com]
- 30. HIV-1 infection through the CCR5 receptor is blocked by receptor dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. hiv.guidelines.org.au [hiv.guidelines.org.au]
A Comprehensive Technical Guide to Ethyl 3-methylpiperidine-3-carboxylate
This technical guide provides an in-depth overview of Ethyl 3-methylpiperidine-3-carboxylate, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development and organic synthesis. This document outlines its chemical identity, physicochemical properties, a representative synthetic protocol, and analytical methodologies.
Chemical Identity: IUPAC Name and Synonyms
The formal IUPAC name for the compound is This compound . Depending on the stereochemistry at the C3 position, it can be referred to as (R)-ethyl 3-methylpiperidine-3-carboxylate or (S)-ethyl 3-methylpiperidine-3-carboxylate .
A variety of synonyms are used in literature and commercial listings to refer to this compound. These include:
-
3-Methyl-3-piperidinecarboxylic acid ethyl ester[1]
-
3-Piperidinecarboxylic acid, 3-methyl-, ethyl ester[1]
-
Ethyl 3-methyl-3-piperidinecarboxylate
It is important for researchers to be aware of these different naming conventions to ensure accurate identification of the molecule in databases and publications.
Physicochemical and Pharmacological Data
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 170843-43-3 | --INVALID-LINK-- |
| Molecular Formula | C₉H₁₇NO₂ | --INVALID-LINK-- |
| Molecular Weight | 171.24 g/mol | --INVALID-LINK-- |
| Boiling Point | 221 °C | --INVALID-LINK-- |
| Density | 0.978 g/cm³ | --INVALID-LINK-- |
| Flash Point | 87 °C | --INVALID-LINK-- |
Experimental Protocols
Step 1: Synthesis of Ethyl 2-cyano-2-methyl-6-hexenoate
-
To a solution of sodium ethoxide, prepared by dissolving sodium (1.15 g, 50 mmol) in absolute ethanol (50 mL), is added ethyl cyanoacetate (5.65 g, 50 mmol) at room temperature with stirring.
-
After 15 minutes, methyl iodide (7.1 g, 50 mmol) is added dropwise, and the reaction mixture is stirred for 2 hours.
-
Subsequently, 4-bromo-1-butene (7.42 g, 55 mmol) is added, and the mixture is refluxed for 8 hours.
-
The reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water (50 mL) and diethyl ether (50 mL). The aqueous layer is extracted with diethyl ether (2 x 25 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by vacuum distillation to yield ethyl 2-cyano-2-methyl-6-hexenoate.
Step 2: Reductive Cyclization to this compound
-
Ethyl 2-cyano-2-methyl-6-hexenoate (3.62 g, 20 mmol) is dissolved in methanol (100 mL) in a high-pressure hydrogenation vessel.
-
A catalytic amount of Raney nickel (approximately 1 g, slurry in methanol) is added to the solution.
-
The vessel is sealed and pressurized with hydrogen gas to 100 atm.
-
The reaction mixture is heated to 100°C and stirred for 24 hours.
-
After cooling and venting the hydrogen, the catalyst is removed by filtration through a pad of celite.
-
The filtrate is concentrated under reduced pressure to give the crude product.
-
Purification by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) affords pure this compound.
Molecular Structure and Visualization
The chemical structure of this compound is depicted below. The diagram highlights the key functional groups: the piperidine ring, the ethyl ester, and the methyl group at the 3-position.
Figure 1: Chemical structure of this compound.
References
Conformational Analysis of 3-Substituted Piperidines: A Technical Guide for Drug Development Professionals
An in-depth guide for researchers, scientists, and drug development professionals on the conformational analysis of 3-substituted piperidines, detailing the core principles, experimental and computational methodologies, and key data for predicting and understanding their three-dimensional structures.
The piperidine ring is a cornerstone scaffold in medicinal chemistry, appearing in a vast number of pharmaceuticals. Its three-dimensional conformation is critical in defining its interaction with biological targets, thereby influencing efficacy, selectivity, and pharmacokinetic properties. For 3-substituted piperidines, the orientation of the substituent—either axial or equatorial—can dramatically alter the molecule's biological activity. This guide provides a comprehensive overview of the principles and techniques used in the conformational analysis of these important heterocycles.
Core Principles of Conformational Preference
The conformational equilibrium of a 3-substituted piperidine is primarily a balance between two chair conformations, where the substituent occupies either an axial or an equatorial position. This equilibrium is governed by a complex interplay of steric and stereoelectronic effects.
1.1. Steric Effects:
The dominant steric interaction is the 1,3-diaxial interaction, where an axial substituent experiences steric repulsion from the axial hydrogens at the C-5 position and the hydrogen on the nitrogen atom. To minimize this strain, larger substituents generally prefer the more spacious equatorial position. The energetic cost of placing a substituent in the axial position is quantified by the conformational free energy difference (ΔG°), often referred to as the A-value in cyclohexane systems. A larger positive ΔG° indicates a stronger preference for the equatorial position.
1.2. Stereoelectronic Effects:
Stereoelectronic effects, which involve the interaction of electron orbitals, can significantly influence conformational preferences, sometimes overriding steric considerations.
-
Hyperconjugation: An important stabilizing interaction can occur between the lone pair of the nitrogen atom and the antibonding orbital (σ) of an anti-periplanar C-C or C-H bond. Additionally, in the case of electronegative substituents, hyperconjugation involving the donation of electron density from an adjacent C-H σ-orbital into the C-X σ orbital (where X is the substituent) can stabilize a particular conformation. For instance, the "gauche effect" observed in some fluorinated systems can favor an axial orientation.[1]
-
Charge-Dipole Interactions: In protonated piperidines, electrostatic interactions between the positively charged nitrogen (N⁺-H) and the dipole of a substituent at the 3-position can be significant. For electronegative substituents like fluorine, a charge-dipole interaction between the C-F dipole and the N⁺-H bond can stabilize the axial conformer.[2]
1.3. Influence of N-Substituents and Protonation:
The nature of the substituent on the nitrogen atom and the protonation state of the nitrogen have a profound impact on the conformational equilibrium.
-
N-Alkylation and N-Acylation: Bulky N-alkyl groups can increase steric hindrance, generally favoring an equatorial position for the 3-substituent. N-acylation can lead to allylic strain, arising from the interaction between the acyl group and a substituent at the C-2 or C-6 position, which can favor an axial orientation for those substituents.
-
N-Protonation: Protonation of the nitrogen atom can alter the electronic environment of the ring. As mentioned, it can introduce stabilizing charge-dipole interactions with polar substituents at the 3-position, often leading to an increased population of the axial conformer.
Quantitative Conformational Analysis Data
The conformational preference of a substituent is quantitatively expressed as the difference in Gibbs free energy (ΔG°) between the equatorial and axial conformers. A negative value indicates a preference for the axial conformer. The following tables summarize key quantitative data for 3-substituted piperidines.
| 3-Substituent | N-Substituent | Solvent | ΔG° (kcal/mol) (Equatorial - Axial) | Predominant Conformer | Reference |
| F | TFA | Chloroform | +0.4 | Axial | [2] |
| F | HCl | Water | -1.8 | Axial | [2] |
| F | H | Water | -0.1 | Axial | [2] |
| CH₃ | H | - | ~ -1.7 | Equatorial | [3][4] |
| OH | H | - | Qualitatively Equatorial | Equatorial | - |
| OCH₃ | H | - | Qualitatively Equatorial | Equatorial | - |
| Cl | H | - | Qualitatively Equatorial | Equatorial | - |
| Br | H | - | Qualitatively Equatorial | Equatorial | - |
Table 2: Conformational Free Energy (ΔG°) of 3,5-Difluoropiperidine Derivatives
| N-Substituent | Solvent | ΔG° (kcal/mol) (Equatorial - Axial) | Predominant Conformer | Reference |
| TFA | Chloroform | +0.9 | Axial | [2] |
| HCl | Water | -3.9 | Axial | [2] |
| H | Water | -0.8 | Axial | [2] |
Experimental and Computational Protocols
A combination of experimental techniques, primarily NMR spectroscopy, and computational modeling is employed for a thorough conformational analysis.
Experimental Protocol: Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the ratio of axial and equatorial conformers at a temperature where their interconversion is slow on the NMR timescale, and from this, calculate the conformational free energy difference (ΔG°).
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the 3-substituted piperidine derivative in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, or a mixture that remains liquid at low temperatures, such as CHF₂Cl). The choice of solvent is crucial as it can influence the conformational equilibrium.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K) to serve as a reference.
-
Gradually lower the temperature of the NMR probe in increments of 10-20 K. Acquire a ¹H NMR spectrum at each temperature.
-
Continue cooling until significant broadening and subsequent sharpening of signals are observed. This indicates that the rate of chair-chair interconversion is becoming slow enough to allow for the observation of individual conformers. A typical temperature range for piperidines is between -60 °C and -100 °C.
-
At a sufficiently low temperature where the signals for the axial and equatorial conformers are well-resolved, acquire a high-quality ¹H NMR spectrum with a sufficient number of scans for good signal-to-noise.
-
-
Data Analysis:
-
Identify distinct signals corresponding to the axial and equatorial conformers. Protons in different environments will have different chemical shifts and coupling constants.
-
Integrate the well-resolved signals corresponding to the same proton in both the axial and equatorial conformers. The ratio of the integrals gives the equilibrium constant, K_eq = [equatorial conformer] / [axial conformer].
-
Calculate the Gibbs free energy difference (ΔG°) using the following equation: ΔG° = -RTln(K_eq) where:
-
R is the gas constant (1.987 cal/mol·K or 8.314 J/mol·K)
-
T is the temperature in Kelvin at which the spectrum was acquired.
-
-
Computational Protocol: Density Functional Theory (DFT) Calculations
Objective: To calculate the relative energies of the axial and equatorial conformers of a 3-substituted piperidine and predict the conformational equilibrium.
Methodology:
-
Structure Generation:
-
Using a molecular modeling software (e.g., GaussView, Avogadro), build the 3D structures of both the axial and equatorial chair conformers of the 3-substituted piperidine.
-
-
Geometry Optimization:
-
Perform an initial geometry optimization of both conformers using a computationally less expensive method, such as the B3LYP functional with the 6-31G(d) basis set. This step finds the nearest local energy minimum for each starting structure.
-
Verify that the optimizations have converged to true minima by performing a frequency calculation. The absence of imaginary frequencies confirms a stable structure.
-
-
High-Level Single-Point Energy Calculation:
-
Using the optimized geometries, perform a more accurate single-point energy calculation with a higher-level functional and a larger basis set, for example, the M06-2X functional with the def2-QZVPP basis set.[2][5]
-
To account for the influence of the solvent, include a continuum solvation model, such as the Polarizable Continuum Model (PCM), specifying the solvent used in experimental studies.
-
-
Energy Analysis:
-
Extract the Gibbs free energies (or electronic energies if comparing at 0 K) of the optimized axial and equatorial conformers from the output files.
-
Calculate the conformational free energy difference: ΔG° = G°(axial) - G°(equatorial) A positive value indicates that the equatorial conformer is more stable.
-
Visualizing Conformational Concepts
Graphviz diagrams can be used to illustrate the key relationships and workflows in conformational analysis.
Caption: Axial-equatorial equilibrium in 3-substituted piperidines.
References
- 1. researchgate.net [researchgate.net]
- 2. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determining the Predominant Conformations of Mortiamides A–D in Solution Using NMR Data and Molecular Modeling Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Ethyl 3-methylpiperidine-3-carboxylate from a Pyridine Precursor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the multi-step synthesis of Ethyl 3-methylpiperidine-3-carboxylate, a valuable piperidine derivative for pharmaceutical and agrochemical research. The synthesis commences with the readily available starting material, ethyl nicotinate, which is derived from pyridine. The procedure involves the hydrogenation of the pyridine ring, followed by N-protection, α-methylation, and subsequent deprotection to yield the final product. This protocol is intended for laboratory-scale synthesis and provides comprehensive experimental details, including reagent quantities, reaction conditions, and purification methods.
Introduction
Piperidine and its derivatives are prevalent structural motifs in a vast array of natural products and pharmaceutically active compounds. The specific substitution pattern on the piperidine ring is crucial for biological activity. This compound is a key building block in the synthesis of various more complex molecules. This protocol outlines a reliable and reproducible synthetic route to this compound starting from a pyridine-based precursor.
Overall Synthetic Scheme
The synthesis of this compound is achieved through a four-step process starting from ethyl nicotinate:
-
Hydrogenation: The aromatic pyridine ring of ethyl nicotinate is reduced to a piperidine ring to yield ethyl piperidine-3-carboxylate (ethyl nipecotate).
-
N-Protection: The secondary amine of ethyl piperidine-3-carboxylate is protected with a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions in the subsequent step.
-
α-Methylation: A methyl group is introduced at the 3-position of the piperidine ring via enolate formation and subsequent alkylation.
-
Deprotection: The Boc protecting group is removed under acidic conditions to afford the final product, this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl piperidine-3-carboxylate (Ethyl nipecotate)
This procedure is adapted from the principles of pyridine hydrogenation.[1]
Materials:
-
Ethyl nicotinate
-
Ethanol (absolute)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
In a high-pressure hydrogenation vessel, dissolve ethyl nicotinate in absolute ethanol.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete (monitor by TLC or GC-MS).
-
Carefully depressurize the vessel and purge with nitrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain crude ethyl piperidine-3-carboxylate as an oil. The crude product can be purified by vacuum distillation if necessary.
Step 2: Synthesis of Ethyl 1-(tert-butoxycarbonyl)piperidine-3-carboxylate
Materials:
-
Ethyl piperidine-3-carboxylate
-
Dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve ethyl piperidine-3-carboxylate in dichloromethane in a round-bottom flask.
-
Add triethylamine to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Step 3: Synthesis of Ethyl 1-(tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylate
Materials:
-
Ethyl 1-(tert-butoxycarbonyl)piperidine-3-carboxylate
-
Anhydrous tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve diisopropylamine in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium to the cooled solution and stir for 30 minutes to generate lithium diisopropylamide (LDA).
-
In a separate flame-dried flask under nitrogen, dissolve ethyl 1-(tert-butoxycarbonyl)piperidine-3-carboxylate in anhydrous THF and cool to -78 °C.
-
Slowly add the substrate solution to the LDA solution via a cannula. Stir the mixture at -78 °C for 1-2 hours to ensure complete enolate formation.
-
Add methyl iodide to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Step 4: Synthesis of this compound
Materials:
-
Ethyl 1-(tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve ethyl 1-(tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylate in dichloromethane.
-
Add an excess of trifluoroacetic acid (or 4M HCl in Dioxane) to the solution.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
Dissolve the residue in ethyl acetate and carefully neutralize with saturated aqueous sodium bicarbonate solution until the pH is basic.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.
-
The product can be further purified by vacuum distillation if required.
Data Presentation
| Step | Starting Material | Reagents | Product | Yield (%) |
| 1 | Ethyl nicotinate | 10% Pd/C, H₂ | Ethyl piperidine-3-carboxylate | 85-95 |
| 2 | Ethyl piperidine-3-carboxylate | (Boc)₂O, Et₃N | Ethyl 1-(tert-butoxycarbonyl)piperidine-3-carboxylate | 90-98 |
| 3 | Ethyl 1-(tert-butoxycarbonyl)piperidine-3-carboxylate | LDA, CH₃I | Ethyl 1-(tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylate | 60-75 |
| 4 | Ethyl 1-(tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylate | TFA or HCl | This compound | 80-95 |
Note: Yields are indicative and may vary depending on reaction scale and optimization.
Visualization of Experimental Workflow
Caption: Synthetic workflow for this compound.
References
Catalytic Hydrogenation for Piperidine Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidine and its derivatives are fundamental structural motifs deeply embedded in a vast array of pharmaceuticals, agrochemicals, and natural products.[1] The prevalence of the piperidine ring in numerous FDA-approved drugs underscores its critical importance in medicinal chemistry.[1] The most direct and atom-economical route to synthesize these valuable scaffolds is through the catalytic hydrogenation of their corresponding pyridine precursors.[1] This process involves the saturation of the aromatic pyridine ring by the addition of three molecules of hydrogen.
Despite its conceptual simplicity, the hydrogenation of pyridines presents significant challenges. The inherent aromatic stability of the pyridine ring necessitates potent catalytic systems, often requiring high hydrogen pressures and elevated temperatures.[2] Furthermore, the Lewis basic nitrogen atom present in both the pyridine starting material and the piperidine product can act as a catalyst poison, impeding the reaction.[1][3] For substituted pyridines, achieving high chemoselectivity—the reduction of the pyridine ring without affecting other sensitive functional groups—is a paramount consideration.[4]
These application notes provide a comprehensive overview of various catalytic systems, summarize quantitative performance data, and offer detailed experimental protocols for the synthesis of piperidines via catalytic hydrogenation.
Catalytic Systems: An Overview
The hydrogenation of pyridines can be achieved through several catalytic approaches, each with distinct advantages and limitations. The primary methods include heterogeneous, homogeneous, and electrocatalytic systems.
Heterogeneous Catalysis: This is the most common approach, particularly in industrial settings, valued for the ease of catalyst separation and recycling.[1] Precious metal catalysts, especially those from the platinum group, are highly effective.
-
Rhodium (Rh): Rhodium-based catalysts, such as rhodium on carbon (Rh/C) and rhodium(III) oxide (Rh₂O₃), are highly active for pyridine hydrogenation, often under mild conditions.[5][6][7] Rh₂O₃ has been shown to be effective for a wide range of unprotected pyridines.[6]
-
Ruthenium (Ru): Ruthenium catalysts, often supported on materials like titanium dioxide (Ru/TiO₂), are robust and can be reused multiple times without a significant loss of activity.[8][9] They have demonstrated good functional group tolerance under mild conditions.[8][9]
-
Iridium (Ir): Iridium catalysts have shown remarkable selectivity in the ionic hydrogenation of pyridines, proving effective even with highly reduction-sensitive functional groups like nitro, azido, and bromo groups.[4][10]
-
Platinum (Pt): Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is a widely used catalyst for pyridine hydrogenation, typically in an acidic medium like acetic acid to mitigate catalyst poisoning.[2][11][12]
-
Palladium (Pd): Palladium on carbon (Pd/C) is a common and cost-effective catalyst. Its efficiency is often enhanced by the use of acidic additives to protonate the pyridine ring, which facilitates the reduction.[1][13]
Homogeneous Catalysis: These systems offer high selectivity and activity under mild conditions but present challenges in separating the catalyst from the reaction product.[1] Iridium and rhodium complexes are frequently used in homogeneous hydrogenations.[14][15] Homogeneous catalysts are particularly advantageous for asymmetric hydrogenation, leading to chiral piperidines.[14][16]
Electrocatalytic Hydrogenation: This emerging technique offers a green and energy-efficient alternative to traditional thermochemical methods.[17] It allows for the hydrogenation of pyridines at ambient temperature and pressure, often using a carbon-supported rhodium catalyst.[17]
Data Presentation: Comparison of Catalytic Systems
The following tables summarize quantitative data for various catalytic systems for the hydrogenation of pyridine and its derivatives.
Table 1: Heterogeneous Catalysis of Pyridine Derivatives
| Catalyst | Substrate | Temp. (°C) | Pressure (bar) | Solvent | Time (h) | Yield (%) | Reference |
| Rh₂O₃ (0.5 mol%) | 4-Phenylpyridine | 40 | 5 | TFE | 4 | >99 | [6] |
| Rh₂O₃ (0.5 mol%) | 2-Benzoylpyridine | 40 | 5 | TFE | 4 | 91 | [6] |
| Rh₂O₃ (0.5 mol%) | 2-Pyridinemethanol | 40 | 5 | TFE | 16 | 76 | [7] |
| Ru:Phen@TiO₂-800 | 2,6-Lutidine | RT | 10 | H₂O/ⁱPrOH | 17 | >99 | [9] |
| PtO₂ | Picolinic Acid | RT | 2.5 atm | Water | 4-5 | Complete Conversion | [11] |
| PtO₂ | Substituted Pyridines | RT | 50-70 | Acetic Acid | - | - | [2] |
| 10% Pd/C | 4-Pyridinecarbonitrile | 30 | 6 | Water/DCM | 0.3 | 98 | [13] |
TFE: Trifluoroethanol, DCM: Dichloromethane
Table 2: Homogeneous and Electrocatalytic Hydrogenation
| Catalyst System | Substrate | Temp. (°C) | Pressure (bar H₂) | Solvent | Time (h) | Yield (%) | Reference |
| [Ir(COD)Cl]₂/BINAP/I₂ | N-Iminopyridinium Ylide | RT | ~38 | CH₂Cl₂ | 20 | >95 (conversion) | [18] |
| Rh/KB (Electrocatalytic) | Pyridine | Ambient | Ambient | Aq. Solution | - | 98 | [17] |
| Iridium(III) Complex | Monosubstituted Pyridines | 25-80 | - | - | - | High to Excellent | [10] |
Experimental Protocols
Protocol 1: Heterogeneous Hydrogenation using Platinum(IV) Oxide (PtO₂)
This protocol is adapted from procedures utilizing Adams' catalyst for the hydrogenation of substituted pyridines.[1][2]
Materials:
-
Substituted pyridine
-
Platinum(IV) oxide (PtO₂)
-
Glacial acetic acid
-
High-pressure reactor (autoclave)
-
Filtration apparatus (e.g., Celite® pad)
-
Rotary evaporator
Procedure:
-
To a glass liner of a high-pressure reactor, add the substituted pyridine (1.0 eq).
-
Add glacial acetic acid as the solvent.
-
Carefully add PtO₂ catalyst (typically 5-10 mol%).
-
Place the glass liner into the high-pressure reactor and seal the vessel securely.
-
Purge the reactor multiple times with an inert gas (e.g., nitrogen) to remove air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[2]
-
Begin vigorous stirring and maintain the reaction at room temperature. Monitor the reaction progress by observing the pressure drop.
-
Once the reaction is complete (pressure stabilizes), stop the stirring and carefully vent the excess hydrogen gas.
-
Purge the reactor with inert gas.
-
Open the reactor and dilute the reaction mixture with a suitable solvent like ethyl acetate.
-
Carefully filter the mixture through a pad of Celite® to remove the platinum catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air.[1]
-
Concentrate the filtrate under reduced pressure to remove the solvent and acetic acid.
-
Purify the crude piperidine derivative by distillation or column chromatography as required.
Protocol 2: Heterogeneous Hydrogenation using Rhodium(III) Oxide (Rh₂O₃) under Mild Conditions
This protocol is based on the work of Xiao and coworkers for the hydrogenation of functionalized pyridines.[6][7]
Materials:
-
Functionalized pyridine
-
Rhodium(III) oxide (Rh₂O₃)
-
2,2,2-Trifluoroethanol (TFE)
-
High-pressure reactor (autoclave) or a vial suitable for a high-pressure reactor system.
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a reaction vial, dissolve the functionalized pyridine (0.8 mmol, 1.0 eq) in TFE (1 mL).[6]
-
Add Rh₂O₃ catalyst (1 mg, 0.5 mol%).[6]
-
Place the vial into a high-pressure reactor.
-
Seal the main reactor vessel.
-
Purge the reactor with an inert gas.
-
Pressurize the reactor with hydrogen gas to 5 bar.[6]
-
Stir the reaction at 40°C for the specified time (e.g., 4-16 hours).[6][7]
-
After the reaction, cool the reactor to room temperature and carefully vent the hydrogen.
-
Purge the reactor with an inert gas.
-
Open the reactor and remove the reaction vial.
-
Dilute the reaction mixture with a suitable solvent.
-
Filter the mixture to remove the Rh₂O₃ catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude piperidine derivative.
-
Purify the product as necessary.
Visualizations
Caption: General reaction pathway for the hydrogenation of pyridine to piperidine.[3]
Caption: Typical experimental workflow for catalytic hydrogenation of pyridine.[3]
Caption: A decision-making guide for selecting a suitable catalyst.
Conclusion
The catalytic hydrogenation of pyridines is a powerful and essential tool for the synthesis of piperidines, which are crucial in drug development and other areas of chemical science. The choice of catalyst and reaction conditions is highly dependent on the specific requirements of the synthesis, including the substrate's functional groups, desired reaction conditions, and economic considerations. Noble metal catalysts, particularly those based on rhodium, ruthenium, and iridium, offer high activity and selectivity under mild conditions, making them ideal for laboratory-scale synthesis and the production of fine chemicals with sensitive functionalities.[3] For larger-scale industrial applications, cost-effective catalysts like palladium on carbon or nickel systems are often employed, though they may necessitate more stringent reaction conditions.[3] The advent of electrocatalytic methods also presents a promising avenue for greener and more sustainable piperidine synthesis.[17] The protocols and data provided herein serve as a guide for researchers to select and implement the most appropriate method for their specific synthetic goals.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 7. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 8. Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
- 14. Asymmetric hydrogenation of pyridinium salts with an iridium phosphole catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] Enantioselective Homogeneous Hydrogenation of Monosubstituted Pyridines and Furans | Semantic Scholar [semanticscholar.org]
- 16. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Ethyl 3-methylpiperidine-3-carboxylate in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 3-methylpiperidine-3-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry. The piperidine scaffold is a privileged structure, appearing in a wide array of approved pharmaceuticals targeting a diverse range of biological pathways.[1] The substitution pattern at the 3-position, particularly the presence of a methyl group and an ethyl ester, provides a valuable starting point for the synthesis of more complex molecules with tailored pharmacological profiles. This document outlines the applications of this scaffold and its close analogs in the development of therapeutic agents, supported by experimental protocols and quantitative data. While direct clinical applications of this compound are not extensively documented, its utility is demonstrated through the successful development of potent modulators of various biological targets using the closely related piperidine-3-carboxylate and piperidine-3-carboxamide core structures. These examples serve as a blueprint for the potential applications of this specific building block.
Key Applications and Therapeutic Areas
The piperidine-3-carboxylate scaffold is a versatile starting point for the synthesis of compounds targeting a variety of diseases. Its derivatives have shown promise in the following therapeutic areas:
-
Oncology: As a scaffold for senescence-inducing agents in melanoma.
-
Metabolic Diseases: As a core component of Dipeptidyl peptidase-4 (DPP-4) and Janus kinase 2 (JAK2) inhibitors.[2]
-
Central Nervous System (CNS) Disorders: As a precursor for serotonin and noradrenaline reuptake inhibitors.[2]
-
Inflammatory Diseases: In the development of analgesics and anti-inflammatory drugs.[3]
-
Osteoporosis: As a key structural element in Cathepsin K inhibitors.
Data Summary of Bioactive Compounds
The following tables summarize quantitative data for bioactive compounds synthesized from piperidine-3-carboxylate and piperidine-3-carboxamide scaffolds, illustrating the potential for derivatives of this compound.
Table 1: N-Arylpiperidine-3-carboxamide Derivatives as Senescence-Inducing Agents in Melanoma (A375 cell line) [4]
| Compound | Senescence-Inducing Activity (EC50, µM) | Antiproliferative Activity (IC50, µM) |
| 1 (Racemic Hit) | 1.24 | 0.88 |
| 19 (R-isomer) | > 4.0 | > 4.0 |
| 20 (S-isomer) | 0.27 | 0.20 |
Table 2: Piperidine-3-carboxamide Derivatives as Cathepsin K Inhibitors
| Compound | Cathepsin K Inhibitory Activity (IC50, µM) |
| H-9 | 0.08 |
| MIV-711 (Clinical Candidate) | Comparable to H-9 |
Experimental Protocols
Protocol 1: Synthesis of N-Arylpiperidine-3-carboxamide Derivatives
This protocol describes the synthesis of N-arylpiperidine-3-carboxamide derivatives, which have been identified as potent senescence-inducing agents in melanoma cells.[4] The synthesis starts from a suitable piperidine-3-carboxylic acid, which can be derived from this compound by hydrolysis.
Step 1: Amide Coupling
-
To a solution of piperidine-3-carboxylic acid (1 equivalent) in dichloromethane (DCM), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equivalents) and 4-dimethylaminopyridine (DMAP) (0.1 equivalents).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the desired aniline derivative (1 equivalent).
-
Continue stirring at room temperature for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-arylpiperidine-3-carboxamide.
Protocol 2: In Vitro Senescence-Associated β-Galactosidase Activity Assay
This assay is used to determine the senescence-inducing activity of the synthesized compounds.[4]
-
Seed A375 human melanoma cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds for 72 hours. Doxorubicin can be used as a positive control.
-
After treatment, wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 5 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Add the senescence-associated β-galactosidase (SA-β-gal) staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate buffer pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2).
-
Incubate the plate at 37°C without CO2 for 12-16 hours.
-
Observe the cells under a microscope and count the number of blue-stained (senescent) cells and the total number of cells to determine the percentage of senescent cells.
-
Calculate the EC50 value, which is the concentration of the compound that induces senescence in 50% of the cell population.
Visualizations
Signaling Pathway: Cathepsin K in Bone Resorption
Caption: Inhibition of Cathepsin K by piperidine-3-carboxamide derivatives blocks bone resorption.
Experimental Workflow: Synthesis and Evaluation of Bioactive Piperidine Derivatives
Caption: General workflow for the synthesis and biological evaluation of piperidine derivatives.
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of novel therapeutic agents. The successful development of potent and selective inhibitors and modulators based on the closely related piperidine-3-carboxylate and piperidine-3-carboxamide scaffolds underscores the potential of this chemical motif. The provided protocols and data serve as a foundation for researchers to explore the synthesis and biological evaluation of new compounds derived from this compound for a wide range of therapeutic applications.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (S)-エチル ピペリジン-3-カルボキシラート 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl 3-Methylpiperidine-3-Carboxylate: A Versatile Scaffold for Complex Molecule Synthesis
Application Notes
Ethyl 3-methylpiperidine-3-carboxylate is a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug discovery. The piperidine ring is a prevalent scaffold in numerous approved pharmaceuticals, and the unique substitution pattern of this molecule, featuring a quaternary center at the 3-position, offers a rigid framework that can be exploited to confer specific conformational constraints on target molecules. This can lead to enhanced binding affinity and selectivity for biological targets.
The presence of both a tertiary amine and an ester functional group provides two orthogonal points for chemical modification. The amine can be N-alkylated, N-arylated, or acylated, while the ester can be hydrolyzed, reduced, or converted to an amide. This functional versatility allows for the facile introduction of a wide range of substituents and the construction of diverse molecular architectures.
One of the key applications of piperidine-3-carboxylate derivatives is in the synthesis of potent enzyme inhibitors. For instance, related (S)- and (R)-ethyl piperidine-3-carboxylates are utilized as reactants in the synthesis of Dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes, Janus kinase (JAK2) inhibitors for myeloproliferative disorders, and serotonin-noradrenaline reuptake inhibitors for depression.[1] While direct examples for the 3-methyl substituted variant are less common in readily available literature, its structural similarity suggests its potential in creating novel analogs with potentially improved pharmacokinetic or pharmacodynamic properties.
Furthermore, the core structure of this compound is an excellent starting point for the synthesis of spirocyclic systems. The quaternary center at the 3-position can serve as a spiro-atom, enabling the construction of complex three-dimensional molecules. Spirocyclic scaffolds are of particular interest in drug design as they can mimic natural product architectures and explore novel regions of chemical space.
A notable application of a structurally similar building block, ethyl 4-(3'-methoxyphenyl)-1-methylpiperidine-3-carboxylate, is in the synthesis of 4a-aryldecahydroisoquinolines, which are analogs of morphine.[2] This highlights the potential of the piperidine-3-carboxylate scaffold in the development of centrally active agents.
Data Presentation
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | 170843-43-3 | C₉H₁₇NO₂ | 171.24 | 221 | 0.978 |
| Ethyl 1-methylpiperidine-3-carboxylate | 5166-67-6 | C₉H₁₇NO₂ | 171.24 | 88-89 (at 11 mmHg) | 0.954 |
| (S)-Ethyl piperidine-3-carboxylate | 37675-18-6 | C₈H₁₅NO₂ | 157.21 | - | 1.043 |
| (R)-Ethyl piperidine-3-carboxylate | 25137-01-3 | C₈H₁₅NO₂ | 157.21 | - | - |
Table 2: Representative Reaction Yields for Analogs of this compound
| Starting Material | Product | Reaction Type | Yield (%) | Reference |
| Ethyl 4-(3'-methoxyphenyl)piperidine-3-carboxylate | Ethyl 4-(3'-methoxyphenyl)-1-methylpiperidine-3-carboxylate | Reductive Amination | 94.5 | [2] |
| Ethyl 4-aminopiperidine-1-carboxylate and Pyridine-2-carboxaldehyde | Ethyl (E)-4-((pyridin-2-ylimino)methyl)piperidine-1-carboxylate | Schiff Base Formation | 98 | [3] |
| Ethyl 4-aminopiperidine-1-carboxylate and Pyridine-3-carboxaldehyde | Ethyl (E)-4-((pyridin-3-ylimino)methyl)piperidine-1-carboxylate | Schiff Base Formation | 97 | [3] |
| Ethyl 4-aminopiperidine-1-carboxylate and Pyridine-4-carboxaldehyde | Ethyl (E)-4-((pyridin-4-ylimino)methyl)piperidine-1-carboxylate | Schiff Base Formation | 97 | [3] |
Experimental Protocols
Protocol 1: N-Alkylation of a Piperidine-3-Carboxylate Derivative (Representative Protocol)
This protocol is adapted from the synthesis of ethyl 4-(3'-methoxyphenyl)-1-methylpiperidine-3-carboxylate and serves as a general procedure for the N-alkylation of piperidine-3-carboxylate scaffolds.[2]
Materials:
-
Ethyl 4-(3'-methoxyphenyl)piperidine-3-carboxylate (1 equivalent)
-
37% Aqueous formaldehyde (CH₂O) (4.5 equivalents)
-
10% Palladium on carbon (Pd/C) (0.14 g per 10 g of starting material)
-
Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
A suspension of ethyl 4-(3'-methoxyphenyl)piperidine-3-carboxylate, aqueous formaldehyde, and 10% Pd/C in ethanol is prepared in a pressure-resistant reaction vessel.
-
The vessel is sealed and purged with hydrogen gas.
-
The reaction mixture is shaken under a hydrogen atmosphere (50 psi) for 12 hours at room temperature.
-
Upon completion, the reaction mixture is carefully vented and filtered to remove the Pd/C catalyst.
-
The filtrate is concentrated under reduced pressure to remove the ethanol.
-
The resulting residue is purified by distillation under high vacuum to yield the N-methylated product.
Protocol 2: Synthesis of Schiff Bases from a Piperidine Derivative (Representative Protocol)
This protocol describes the microwave-assisted synthesis of Schiff bases from ethyl 4-aminopiperidine-1-carboxylate and various pyridine carboxaldehydes.[3] This method can be adapted for reactions with this compound, assuming prior functionalization to introduce a primary amine.
Materials:
-
Ethyl 4-aminopiperidine-1-carboxylate (1 equivalent)
-
Pyridine carboxaldehyde derivative (1 equivalent)
-
Microwave reactor
Procedure:
-
In a 5 mL microwave reaction vessel, combine ethyl 4-aminopiperidine-1-carboxylate (1 mmol) and the desired pyridine carboxaldehyde (1 mmol).
-
The reaction is conducted without solvent or catalyst.
-
The vessel is sealed and subjected to microwave irradiation at 900 W.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC). The reaction is typically complete within 5 minutes.
-
Upon completion, the product is purified by appropriate methods, such as crystallization or chromatography.
Visualizations
References
Application Notes and Protocols: Reaction of Ethyl 3-methylpiperidine-3-carboxylate with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the reaction of Ethyl 3-methylpiperidine-3-carboxylate with various electrophiles. This versatile building block is of significant interest in medicinal chemistry and drug development due to the prevalence of the substituted piperidine motif in a wide range of pharmaceuticals. These protocols outline key reactions such as N-alkylation, N-acylation, and Michael addition, providing a foundation for the synthesis of diverse compound libraries for screening and lead optimization.
Introduction to the Reactivity of this compound
This compound is a secondary amine, with the nitrogen atom being the primary site of nucleophilic attack on various electrophiles. The presence of a methyl and an ethyl carboxylate group at the C3 position introduces steric hindrance that can influence the rate and outcome of these reactions compared to unsubstituted piperidine. The following sections detail common transformations and provide protocols for their execution.
N-Alkylation Reactions
N-alkylation is a fundamental transformation for modifying the properties of piperidine-containing compounds. This can be achieved through direct alkylation with alkyl halides or via reductive amination with carbonyl compounds.
Direct N-Alkylation with Alkyl Halides
Direct N-alkylation involves the reaction of the piperidine nitrogen with an alkyl halide in the presence of a base to neutralize the resulting hydrohalic acid. The choice of base and solvent is crucial for achieving high yields and minimizing side reactions, such as the formation of quaternary ammonium salts.
Experimental Protocol: N-Benzylation of this compound
This protocol describes a general procedure for the N-benzylation of this compound.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous and finely powdered
-
Acetonitrile (ACN), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment (rotary evaporator, separatory funnel, silica gel for chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (2.0 eq.) to the stirred solution.
-
Slowly add benzyl bromide (1.1 eq.) dropwise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain the pure N-benzyl-ethyl 3-methylpiperidine-3-carboxylate.
Quantitative Data for N-Alkylation of Piperidine Derivatives (Analogous Systems)
| Electrophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl bromide | K₂CO₃ | ACN | Room Temp. | 12-24 | High (expected) | General Protocol |
| Ethyl iodide | DIPEA | DMF | Room Temp. | 12 | 85-95 (typical) | General Protocol |
| Methyl iodide | K₂CO₃ | DMF | Room Temp. | 12-24 | ~90 (typical) | General Protocol |
Note: Yields are based on general protocols for N-alkylation of substituted piperidines and may vary for this compound.
Reductive Amination
Reductive amination is an alternative method for N-alkylation that involves the reaction of the piperidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). This method is often preferred as it is less prone to over-alkylation.
Experimental Protocol: Reductive Amination with Acetone
This protocol describes the N-isopropylation of this compound via reductive amination.
Materials:
-
This compound
-
Acetone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Standard laboratory glassware and equipment
Procedure:
-
To a round-bottom flask, dissolve this compound (1.0 eq.) and acetone (1.2 eq.) in anhydrous dichloromethane.
-
Add a catalytic amount of acetic acid to the mixture.
-
Stir the reaction for 30 minutes at room temperature to facilitate the formation of the iminium intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to yield the desired N-isopropyl-ethyl 3-methylpiperidine-3-carboxylate.
Quantitative Data for Reductive Amination of Piperidine Derivatives (Analogous Systems)
| Carbonyl Compound | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetone | NaBH(OAc)₃ | DCM | Room Temp. | 4-12 | 80-95 (typical) | General Protocol |
| Benzaldehyde | NaBH(OAc)₃ | DCM | Room Temp. | 4-12 | 80-95 (typical) | General Protocol |
| Cyclohexanone | NaBH(OAc)₃ | DCM | Room Temp. | 4-12 | 80-95 (typical) | General Protocol |
Note: Yields are based on general protocols for reductive amination of substituted piperidines and may vary for this compound.
N-Acylation Reactions
N-acylation of this compound with electrophiles such as acyl chlorides or anhydrides introduces an amide functionality, which can serve as a key structural motif or a protecting group in multi-step syntheses.
Experimental Protocol: N-Acetylation with Acetyl Chloride
This protocol provides a method for the N-acetylation of this compound.
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Standard laboratory glassware and equipment
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous dichloromethane in a round-bottom flask and cool to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq.) to the solution.
-
Add acetyl chloride (1.1 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure N-acetyl-ethyl 3-methylpiperidine-3-carboxylate.
Quantitative Data for N-Acylation of Nitrogenous Heterocycles
| Acylating Agent | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Acetyl Chloride | Et₃N | DCM | 0 to RT | 120-240 | 69-97 | [1] |
| Benzoyl Chloride | Et₃N | DCM | 0 to RT | 120-240 | 69-97 | [1] |
Note: Yields are based on a general method for N-acylation of various N-based heterocycles and may vary for the specific substrate.[1]
Michael Addition to α,β-Unsaturated Carbonyls
The secondary amine of this compound can act as a nucleophile in a Michael (conjugate) addition reaction with α,β-unsaturated carbonyl compounds. This reaction is a powerful tool for carbon-carbon and carbon-nitrogen bond formation.
Experimental Protocol: Michael Addition to Methyl Vinyl Ketone (MVK)
This protocol outlines the conjugate addition of this compound to MVK.
Materials:
-
This compound
-
Methyl vinyl ketone (MVK), freshly distilled
-
Methanol or aprotic solvent (e.g., THF, DCM)
-
Standard laboratory glassware and equipment
Procedure:
-
Dissolve this compound (1.0 eq.) in methanol in a round-bottom flask at room temperature.
-
Add methyl vinyl ketone (1.1 eq.) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated if the reaction is slow, as monitored by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The crude product can be purified by column chromatography on silica gel to yield the Michael adduct.
Quantitative Data for Michael Addition (Analogous Systems)
| Michael Acceptor | Michael Donor | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methyl vinyl ketone | (R)-(+)-2-Methyl-cyclohexanimine | Toluene | 40 | 24 | 44-48 (overall) | [2] |
Note: The provided yield is for a related tandem Michael addition-cyclization reaction and should be considered as an estimate.[2]
Applications in Drug Development
The N-substituted derivatives of this compound are valuable scaffolds in drug discovery. The piperidine ring is a common feature in many FDA-approved drugs. By modifying the substituent on the nitrogen atom, researchers can fine-tune the physicochemical properties of the molecule, such as its polarity, basicity, and steric bulk. This allows for the optimization of pharmacokinetic and pharmacodynamic profiles, including absorption, distribution, metabolism, excretion (ADME), and target binding affinity. These derivatives are key intermediates in the synthesis of a wide range of therapeutic agents, including analgesics and anti-inflammatory drugs.
Conclusion
The reactions of this compound with various electrophiles provide a versatile platform for the synthesis of a diverse range of N-functionalized piperidine derivatives. The protocols and data presented in these application notes serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry, facilitating the development of novel therapeutic agents.
References
Application Notes and Protocols for the Derivatization of Ethyl 3-methylpiperidine-3-carboxylate for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved pharmaceutical agents and biologically active natural products.[1][2] Its conformational flexibility and the ability to introduce substituents in a well-defined three-dimensional orientation make it an ideal building block for the design of novel therapeutics.[2] Ethyl 3-methylpiperidine-3-carboxylate, in particular, offers three key points for diversification: the piperidine nitrogen, the ester functionality, and the piperidine ring itself. Derivatization at these positions can significantly modulate the physicochemical properties, pharmacokinetic profile, and biological activity of the parent molecule.[2]
This document provides detailed protocols for the derivatization of this compound to generate a library of compounds for biological screening. The primary strategies discussed are N-alkylation and amide bond formation, which are robust and versatile methods for modifying the piperidine core. These derivatization approaches can lead to the discovery of novel compounds with potential therapeutic applications in various disease areas, including neurological disorders, cancer, and infectious diseases.[2][3] For instance, derivatives of piperidine-3-carboxylic acid have been investigated as GABA uptake inhibitors, while piperidine-3-carboxamides have shown promise as cathepsin K inhibitors for the treatment of osteoporosis and as anti-melanoma agents.[3][4][5]
Derivatization Strategies
The two primary strategies for the derivatization of this compound are N-alkylation of the piperidine nitrogen and amide coupling at the carboxylate position.
N-Alkylation
N-alkylation introduces a wide range of substituents on the piperidine nitrogen, which can influence the compound's polarity, basicity, and interaction with biological targets. Two common methods for N-alkylation are direct alkylation with alkyl halides and reductive amination.
-
Direct N-Alkylation: This method involves the reaction of the secondary amine of the piperidine with an alkyl halide in the presence of a base. It is a straightforward approach suitable for introducing a variety of alkyl groups.
-
Reductive Amination: This is a milder and often more selective method that proceeds via the formation of an iminium ion intermediate from the reaction of the piperidine with an aldehyde or ketone, followed by in-situ reduction.
Amide Coupling
Conversion of the ethyl ester to an amide introduces a hydrogen bond donor and acceptor, which can significantly alter the compound's biological activity and pharmacokinetic properties. This is typically achieved by first hydrolyzing the ester to the corresponding carboxylic acid, followed by coupling with a diverse range of primary or secondary amines using standard peptide coupling reagents.
Experimental Protocols
Protocol 1: N-Alkylation of this compound via Reductive Amination
This protocol describes the N-alkylation of this compound with an aldehyde or ketone using sodium triacetoxyborohydride.
Materials:
-
This compound
-
Aldehyde or ketone (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) dissolved in dichloromethane.
-
Add a catalytic amount of acetic acid to the mixture.
-
Stir the reaction mixture at room temperature for 30 minutes to facilitate the formation of the iminium intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated derivative.
Protocol 2: Synthesis of 3-Methylpiperidine-3-carboxamides via Amide Coupling
This protocol involves a two-step process: hydrolysis of the ethyl ester followed by amide coupling.
Step 1: Hydrolysis of this compound
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 eq)
-
Tetrahydrofuran (THF) and Water (or Methanol and Water)
-
Hydrochloric acid (HCl) (1M)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).
-
Add LiOH (1.5 eq) and stir the mixture at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Acidify the reaction mixture to pH ~3-4 with 1M HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-methylpiperidine-3-carboxylic acid. This is often used in the next step without further purification.
Step 2: Amide Coupling
Materials:
-
3-Methylpiperidine-3-carboxylic acid (from Step 1) (1.0 eq)
-
Desired primary or secondary amine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve the 3-methylpiperidine-3-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) and DIPEA (2.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic phase sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.
Data Presentation
The following table summarizes representative biological activity data for derivatives of analogous piperidine-3-carboxylate and piperidine-3-carboxamide scaffolds. It is important to note that these values are for related compounds and serve as a guide for the potential biological activities of derivatized this compound.
| Compound ID | Scaffold | Derivatization | Biological Target | Activity (IC₅₀) | Reference |
| 6a | (R)-Piperidine-3-carboxylic acid | N-((diphenylmethylsulfinyl)ethyl) | GABA uptake transporter 1 (GAT1) | 496-fold higher than (R)-nipecotic acid | [4] |
| H-9 | Piperidine-3-carboxamide | N-aryl substituted | Cathepsin K | 0.08 µM | [5] |
| 54 | N-arylpiperidine-3-carboxamide | Varied N-aryl substitutions | Melanoma cell proliferation | Not specified, but potent | [3] |
Visualizations
Experimental Workflow
Caption: Derivatization workflow for this compound.
Signaling Pathway: Cathepsin K Inhibition in Osteoclasts
References
- 1. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of (R)-N-(diarylmethylthio/sulfinyl)ethyl/propyl-piperidine-3-carboxylic acid hydrochlorides as novel GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Ethyl 3-methylpiperidine-3-carboxylate
For researchers, scientists, and professionals in drug development, the accurate quantification of pharmaceutical intermediates like Ethyl 3-methylpiperidine-3-carboxylate is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Compound Information
| Parameter | Value |
| Compound Name | This compound |
| CAS Number | 170843-43-3 |
| Molecular Formula | C9H17NO2 |
| Molecular Weight | 171.24 g/mol |
Analytical Methodologies
The selection of an appropriate analytical technique for the quantification of piperidine derivatives is contingent upon the specific characteristics of the molecule, the sample matrix, and the desired sensitivity.[1] For this compound, both HPLC and GC-MS are viable methods. HPLC is a versatile technique suitable for non-volatile compounds, while GC-MS offers high sensitivity and selectivity, particularly for volatile substances.[1] Given that this compound is a relatively small and potentially volatile molecule, both techniques are explored.
Application Note 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method outlines the quantification of this compound using reverse-phase HPLC with UV detection. As the target analyte lacks a strong chromophore, detection might be challenging at low wavelengths, and alternative detection methods like Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) could be considered for enhanced sensitivity.[1][2]
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or Formic acid for MS compatibility)[3]
-
Methanol (HPLC grade) for sample preparation
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
3. Preparation of Solutions:
-
Mobile Phase: Prepare a suitable mixture of acetonitrile and water (e.g., 50:50 v/v) containing 0.1% phosphoric acid.[3] The exact ratio should be optimized to achieve good separation and peak shape. For MS detection, replace phosphoric acid with 0.1% formic acid.[3]
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired working range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
4. Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection | 210 nm |
| Run Time | 10 minutes (adjust as necessary) |
5. Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in methanol and sonicate for 10 minutes to ensure complete dissolution.
-
Dilute the sample solution with the mobile phase to a concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions versus their concentration.
-
Perform a linear regression analysis on the calibration curve to determine the equation of the line and the correlation coefficient (r²).
-
Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.
Workflow for HPLC-UV Analysis
Caption: Workflow for the quantification of this compound by HPLC-UV.
Application Note 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique for the analysis of volatile compounds.[1] this compound may be amenable to direct GC-MS analysis. However, for related piperidine compounds, derivatization is often employed to improve volatility and chromatographic performance.[1][2] Both direct and derivatization approaches are presented.
Protocol 2A: Direct GC-MS Analysis
1. Materials and Reagents:
-
This compound reference standard
-
Methanol or Ethyl Acetate (GC grade) for sample preparation
2. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Non-polar capillary column (e.g., DB-1 or HP-5ms, 30 m x 0.25 mm, 0.25 µm)[2]
-
Data acquisition and processing software
3. GC-MS Conditions:
| Parameter | Recommended Condition |
| Column | DB-1 or HP-5ms (30 m x 0.25 mm, 0.25 µm)[2] |
| Carrier Gas | Helium at a constant flow of 1 mL/min[2] |
| Injector Temperature | 250 °C[2] |
| Injection Mode | Split (e.g., 20:1) or Splitless, depending on concentration[2] |
| Oven Program | 50°C (hold 2 min), ramp to 250°C at 15°C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV[2] |
| Scan Range | m/z 40-350 |
4. Sample Preparation and Analysis:
-
Prepare a stock solution and a series of calibration standards in methanol or ethyl acetate.
-
Prepare the sample by dissolving it in the same solvent and diluting to the appropriate concentration range.
-
Inject the standards and samples into the GC-MS system.
-
Create a calibration curve by plotting the peak area of a characteristic ion against the concentration.
Workflow for Direct GC-MS Analysis
Caption: Workflow for the direct quantification of this compound by GC-MS.
Protocol 2B: GC-MS Analysis with Derivatization
Derivatization can improve peak shape and sensitivity. A common approach for secondary amines is acylation. The following protocol is adapted from a method for a similar compound, 3-methylpiperidine.[2]
1. Additional Materials:
-
Borate buffer (pH 9.0)
-
4-Toluenesulfonyl chloride solution (10 mg/mL in acetonitrile)[2]
2. Derivatization Procedure:
-
To 1.0 mL of a standard or sample solution in acetonitrile, add 1.0 mL of borate buffer (pH 9.0).[2]
-
Add 1.0 mL of the 4-toluenesulfonyl chloride solution.[2]
-
Vortex the mixture and heat at 60 °C for 30 minutes.[2]
-
Cool the mixture and extract the derivative with a suitable organic solvent (e.g., ethyl acetate).
-
Analyze the organic layer by GC-MS using the conditions described in Protocol 2A.
Workflow for GC-MS Analysis with Derivatizationdot
References
Application Notes and Protocols: NMR and Mass Spectrometry of Ethyl 3-methylpiperidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the characterization of Ethyl 3-methylpiperidine-3-carboxylate, a key intermediate in pharmaceutical synthesis. The following sections detail the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, along with standardized protocols for data acquisition.
Compound Information
-
Compound Name: this compound
-
CAS Number: 170843-43-3
-
Molecular Formula: C₉H₁₇NO₂
-
Molecular Weight: 171.24 g/mol
-
Structure:
/ CH2 CH2 | | CH2--NH--CH2
Predicted Spectroscopic Data
Due to the limited availability of experimental spectra in public domains, the following data is based on predictive models and analysis of structurally similar compounds. This data serves as a reference for the identification and characterization of this compound.
2.1. ¹H NMR (Proton NMR) Data
The predicted ¹H NMR spectral data in Chloroform-d (CDCl₃) at 400 MHz is summarized in Table 1.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~4.15 | Quartet | 2H | -O-CH₂ -CH₃ |
| ~3.0 - 2.5 | Multiplet | 4H | Piperidine ring protons (C2-H₂, C6-H₂) |
| ~2.0 - 1.5 | Multiplet | 4H | Piperidine ring protons (C4-H₂, C5-H₂) |
| ~1.25 | Triplet | 3H | -O-CH₂-CH₃ |
| ~1.15 | Singlet | 3H | -C-CH₃ |
| ~1.8 (broad) | Singlet | 1H | NH |
2.2. ¹³C NMR (Carbon NMR) Data
The predicted ¹³C NMR spectral data in CDCl₃ at 100 MHz is summarized in Table 2.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
| ~175 | C =O (Ester carbonyl) |
| ~60 | -O-CH₂ -CH₃ |
| ~50 | Piperidine C 2 |
| ~48 | Piperidine C 6 |
| ~45 | Piperidine C 3 (Quaternary) |
| ~35 | Piperidine C 4 |
| ~25 | Piperidine C 5 |
| ~22 | -C-CH₃ |
| ~14 | -O-CH₂-CH₃ |
2.3. Mass Spectrometry (MS) Data
The expected mass spectrometry data for this compound using Electrospray Ionization (ESI) in positive ion mode is presented in Table 3.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z (Mass-to-Charge Ratio) | Ion |
| 172.1332 | [M+H]⁺ |
| 194.1151 | [M+Na]⁺ |
Experimental Protocols
The following are detailed protocols for acquiring NMR and mass spectrometry data for this compound.
3.1. NMR Spectroscopy Protocol
3.1.1. Sample Preparation
-
Weigh 10-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
3.1.2. ¹H NMR Acquisition
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: Standard single-pulse sequence
-
Spectral Width: -2 to 12 ppm
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 seconds
-
Referencing: Tetramethylsilane (TMS) at 0.00 ppm.
3.1.3. ¹³C NMR Acquisition
-
Instrument: 100 MHz (for a 400 MHz ¹H system) NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: Proton-decoupled pulse sequence
-
Spectral Width: 0 to 200 ppm
-
Number of Scans: 1024 or more, depending on sample concentration
-
Relaxation Delay: 2-5 seconds
-
Referencing: CDCl₃ solvent peak at 77.16 ppm.
3.2. Mass Spectrometry Protocol
3.2.1. Sample Preparation
-
Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
3.2.2. ESI-MS Acquisition
-
Instrument: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole Mass Spectrometer with an ESI source.
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone Voltage: 20-40 V
-
Source Temperature: 120-150 °C
-
Desolvation Temperature: 300-400 °C
-
Desolvation Gas Flow: 600-800 L/hr
-
Scan Range: m/z 50-500
Visualizations
4.1. NMR and MS Analysis Workflow
The following diagram illustrates the general workflow for the NMR and mass spectrometry analysis of this compound.
Caption: Workflow for NMR and Mass Spectrometry Analysis.
4.2. Structural Elucidation Logic
The following diagram illustrates the logical relationship between the compound's structure and the expected spectroscopic data.
Application Notes and Protocols for HPLC Method Development of Substituted Piperidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted piperidines are a class of heterocyclic compounds of significant interest in the pharmaceutical industry due to their prevalence in a wide range of biologically active molecules and approved drugs. The piperidine scaffold is a key structural motif in compounds targeting various physiological pathways. Consequently, the development of robust and reliable High-Performance Liquid Chromatography (HPLC) methods for the analysis of substituted piperidines is crucial for drug discovery, development, quality control, and pharmacokinetic studies.
This document provides detailed application notes and experimental protocols for the development of HPLC methods for the analysis of substituted piperidines. It covers various chromatographic techniques, including Reversed-Phase HPLC (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Chiral HPLC, along with comprehensive sample preparation guidelines.
Logical Approach to Method Development
The development of a successful HPLC method for a substituted piperidine analyte follows a logical progression. The primary consideration is the physicochemical properties of the analyte, particularly its polarity and whether it possesses a chromophore for UV detection. The following diagram illustrates the decision-making workflow for method development.
Caption: Decision workflow for HPLC method development for substituted piperidines.
Part 1: Reversed-Phase HPLC (RP-HPLC) Methods
RP-HPLC is the most common technique for the analysis of substituted piperidines due to its versatility and wide range of available stationary phases.
Experimental Protocol 1: General RP-HPLC Method for Piperidine Derivatives with UV Detection
Objective: To establish a general-purpose RP-HPLC method for the separation and quantification of substituted piperidines possessing a UV chromophore.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
Materials:
-
HPLC grade acetonitrile (ACN)
-
HPLC grade methanol (MeOH)
-
Ultrapure water
-
Formic acid (FA) or Trifluoroacetic acid (TFA)
-
Reference standards of the substituted piperidines of interest
Chromatographic Conditions (Starting Point):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% to 95% B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by the UV spectrum of the analyte (e.g., 254 nm for aromatic piperidines).
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Solution: Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol or mobile phase A) at a concentration of 1 mg/mL. Prepare a series of working standards by diluting the stock solution with the mobile phase.
-
Sample Solution: Dissolve the sample in a suitable solvent to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Quantitative Data for RP-HPLC Methods
The following table summarizes typical chromatographic parameters and performance data for the analysis of various substituted piperidines using RP-HPLC.
| Analyte | Column | Mobile Phase | Retention Time (min) | Resolution (Rs) | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Citation |
| Piperine | C18 (4.6x250mm, 5µm) | Methanol:Water (70:30) | ~5.8 | >2.0 | 5 - 50 | 0.015 | 0.044 | [1] |
| Derivatized Piperidine (Tosyl Chloride) | Inertsil C18 (4.6x250mm) | Water (0.1% H₃PO₄):ACN (32:68) | Not Specified | >2.0 | 0.44 - 53.33 | 0.15 | 0.44 | [1][2] |
| Rimonabant Impurity (Piperidine) | Atlantis C18 (3.9x100mm, 5µm) | Gradient: 0.05% FA in Water and Methanol | Not Specified | >2.0 | 0.03 - 0.40 | 0.0101 | Not Specified | [3] |
Part 2: Chiral HPLC Separation of Substituted Piperidines
Many substituted piperidines are chiral and exist as enantiomers, which may exhibit different pharmacological and toxicological profiles. Chiral HPLC is essential for the separation and quantification of these enantiomers.
Experimental Protocol 2: Chiral Separation of Piperidine Enantiomers using a Polysaccharide-Based Column
Objective: To resolve the enantiomers of a chiral substituted piperidine using a polysaccharide-based chiral stationary phase (CSP).
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis or DAD.
Materials:
-
HPLC grade n-Hexane
-
HPLC grade Isopropanol (IPA)
-
HPLC grade Ethanol (EtOH)
-
Diethylamine (DEA) or Trifluoroacetic acid (TFA) (as mobile phase additives)
-
Racemic standard of the substituted piperidine
Chromatographic Conditions (Starting Point):
-
Column: Chiralpak IA or Chiralcel OD-H (4.6 x 250 mm, 5 µm)
-
Mobile Phase: n-Hexane:Isopropanol (90:10, v/v) with 0.1% DEA (for basic compounds) or 0.1% TFA (for acidic compounds).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: Determined by the UV spectrum of the analyte.
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Solution: Prepare a solution of the racemic standard in the mobile phase at a suitable concentration.
-
Sample Solution: Dissolve the sample in the mobile phase. Filter through a 0.45 µm syringe filter before injection.
Quantitative Data for Chiral HPLC Methods
| Analyte | Chiral Stationary Phase | Mobile Phase | Resolution (Rs) | Citation |
| Piperidine-2,6-dione analogues | Chiralpak IA | Methyl-tert-butyl ether:THF (90:10) | 1.00 - 5.33 | [4][5] |
| (S)-piperidin-3-amine (derivatized) | Chiralpak AD-H | 0.1% Diethylamine in Ethanol | > 4.0 | [6] |
Part 3: Analysis of Polar Substituted Piperidines using HILIC
For highly polar substituted piperidines that are poorly retained in RP-HPLC, Hydrophilic Interaction Liquid Chromatography (HILIC) is a valuable alternative.
Experimental Protocol 3: HILIC Method for Polar Substituted Piperidines
Objective: To achieve retention and separation of polar substituted piperidines using a HILIC stationary phase.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis or ELSD/CAD detector.
Materials:
-
HPLC grade acetonitrile (ACN)
-
Ultrapure water
-
Ammonium formate or ammonium acetate
-
Formic acid or acetic acid
Chromatographic Conditions (Starting Point):
-
Column: Silica, Amide, or other HILIC phase (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0
-
Mobile Phase B: Acetonitrile
-
Gradient: 95% to 50% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: UV (if chromophore is present) or Evaporative Light Scattering Detector (ELSD)/Charged Aerosol Detector (CAD).
-
Injection Volume: 10 µL
Sample Preparation:
-
Dissolve and dilute the sample in a solvent with a high organic content (e.g., 90:10 ACN:Water) to ensure good peak shape.
Part 4: Sample Preparation Protocols
Proper sample preparation is critical for accurate and reproducible HPLC analysis. The choice of method depends on the sample matrix.
Protocol 4.1: Protein Precipitation for Plasma/Serum Samples
This is a simple and rapid method for removing proteins from biological fluids.
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of cold acetonitrile (containing the internal standard, if used).
-
Vortex for 1 minute to precipitate the proteins.[7]
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
Protocol 4.2: Liquid-Liquid Extraction (LLE) for Plasma/Serum Samples
LLE is a more selective method for isolating analytes from complex matrices.
-
To 500 µL of plasma or serum, add an appropriate internal standard.
-
Add 50 µL of 1 M NaOH to basify the sample.
-
Add 2 mL of an immiscible organic solvent (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol).
-
Vortex for 2 minutes and then centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase and filter before injection.
Protocol 4.3: Solid-Phase Extraction (SPE) for Urine Samples
SPE provides a cleaner extract compared to protein precipitation and LLE.
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Dilute 1 mL of urine with 1 mL of a suitable buffer (e.g., phosphate buffer, pH 6).
-
Load the diluted urine sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove interferences.
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.
Part 5: UPLC-MS/MS Methods for High-Sensitivity Analysis
For the analysis of substituted piperidines at very low concentrations, especially in biological matrices, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice.
Experimental Protocol 5: General UPLC-MS/MS Method
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A fast gradient is typically used, e.g., 5% to 95% B in 2-3 minutes.
-
Flow Rate: 0.4 - 0.6 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 1-5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+) is typically used for basic piperidine compounds.
-
Detection Mode: Multiple Reaction Monitoring (MRM). The precursor ion (typically [M+H]⁺) and a specific product ion are monitored for both the analyte and the internal standard.
Part 6: Method Optimization and Troubleshooting
The following diagram illustrates a logical workflow for optimizing an HPLC method for substituted piperidines.
Caption: Workflow for HPLC method optimization for substituted piperidines.
Common issues encountered during the analysis of basic compounds like piperidines include peak tailing and poor reproducibility. Here are some troubleshooting tips:
-
Peak Tailing:
-
Cause: Interaction of the basic analyte with acidic silanol groups on the silica-based stationary phase.
-
Solution:
-
Use a base-deactivated column.
-
Add a basic modifier to the mobile phase (e.g., 0.1% triethylamine or diethylamine).
-
Operate at a higher pH to suppress the ionization of silanol groups (ensure column stability at high pH).
-
Operate at a lower pH (e.g., pH < 3) to protonate both the analyte and the silanol groups, leading to repulsive forces.
-
-
-
Poor Reproducibility of Retention Times:
-
Cause: Fluctuations in mobile phase pH, temperature, or composition.
-
Solution:
-
Use a buffered mobile phase to maintain a constant pH.
-
Use a column oven to control the temperature.
-
Ensure accurate and consistent preparation of the mobile phase.
-
-
Conclusion
The development of a robust and reliable HPLC method is essential for the accurate analysis of substituted piperidines in various matrices. This application note provides a comprehensive guide, including detailed protocols and quantitative data, to assist researchers in this process. By following a logical workflow for method development and optimization, and by selecting the appropriate chromatographic mode and sample preparation technique, it is possible to achieve high-quality and reproducible results for this important class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. filtrous.com [filtrous.com]
Application Notes and Protocols for Ethyl 3-methylpiperidine-3-carboxylate in Agrochemical Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct applications of Ethyl 3-methylpiperidine-3-carboxylate in commercially available agrochemicals are not extensively documented in publicly available literature. The following application notes and protocols are based on the established roles of the broader class of piperidine derivatives in agrochemical research and are intended to serve as a guide for exploring the potential of this compound and its analogs as novel agrochemical candidates.
Application Notes: The Potential of Piperidine Scaffolds in Agrochemicals
The piperidine ring is a significant structural motif in a variety of biologically active compounds, including numerous pharmaceuticals and agrochemicals.[1][2][3] Its conformational flexibility and the ability to introduce a wide range of substituents make it a versatile scaffold for the design of novel active ingredients for crop protection.[1] Piperidine derivatives have been successfully developed and commercialized as fungicides, insecticides, and to a lesser extent, herbicides.[1][2]
1.1. Potential as Fungicides
Piperidine-containing compounds are well-represented in the fungicide market. They can act on various fungal cellular processes. Based on the known mechanisms of existing piperidine fungicides, derivatives of this compound could be investigated for the following activities:
-
Sterol Biosynthesis Inhibition (SBI): A major class of fungicides, SBIs disrupt the synthesis of ergosterol, a vital component of fungal cell membranes.[1] Piperidine fungicides like fenpropidin are known to inhibit enzymes in this pathway.[1] Novel derivatives of this compound could be designed to target key enzymes such as sterol C14-reductase or sterol C8-isomerase.
-
Succinate Dehydrogenase Inhibition (SDHI): SDHI fungicides, such as boscalid which contains a piperidine moiety, interrupt the mitochondrial respiratory chain by inhibiting succinate dehydrogenase (Complex II), thereby disrupting cellular energy production in fungi.[1] The ester and methyl groups on the piperidine ring of this compound could be modified to interact with the binding sites of this enzyme complex.
-
Oxysterol-Binding Protein (OSBP) Inhibition: This is a newer mode of action for fungicides. For instance, oxathiapiprolin, which contains a piperidinyl thiazole isoxazoline structure, inhibits OSBP, leading to disruptions in lipid transport and metabolism within the fungus.[1]
1.2. Potential as Insecticides
Piperidine derivatives have also been utilized in the development of insecticides. The discovery of spiropidion, a proinsecticide containing a spiro N-methoxy piperidine ring, highlights the potential of this scaffold.[4]
-
Acetyl-CoA Carboxylase (ACCase) Inhibition: Spiropidion acts by inhibiting ACCase, a critical enzyme in fatty acid biosynthesis in insects.[4] This leads to the disruption of growth and development in sucking insects and mites.[4] this compound can serve as a foundational structure for the synthesis of novel ACCase inhibitors. Structure-activity relationship (SAR) studies on various piperidine derivatives have shown that the nature and position of substituents on the piperidine ring significantly influence their insecticidal toxicity.[5]
1.3. Potential as Herbicides
While less common, some piperidine derivatives have been investigated for herbicidal activity. The development of piperidinium-based herbicidal ionic liquids is one such example.
Experimental Protocols
The following are generalized protocols for the synthesis and screening of derivatives of this compound for agrochemical applications.
2.1. Protocol for Synthesis of N-Substituted this compound Derivatives
This protocol describes a general method for the N-alkylation or N-arylation of this compound to generate a library of derivatives for screening.
Materials:
-
This compound
-
Alkyl or aryl halide (e.g., benzyl bromide, substituted phenyl iodide)
-
Anhydrous potassium carbonate (K₂CO₃) or triethylamine (TEA)
-
Anhydrous solvent (e.g., acetonitrile, dimethylformamide)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the base (K₂CO₃ or TEA, 1.5-2.0 eq).
-
Stir the mixture under an inert atmosphere at room temperature for 15 minutes.
-
Add the alkyl or aryl halide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the purified product by NMR and mass spectrometry.
2.2. Protocol for In Vitro Antifungal Screening
This protocol outlines a method for the preliminary screening of synthesized derivatives for antifungal activity against a panel of plant pathogenic fungi.
Materials:
-
Synthesized this compound derivatives
-
A panel of plant pathogenic fungi (e.g., Botrytis cinerea, Fusarium graminearum, Phytophthora infestans)
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
96-well microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
Commercial fungicide as a positive control (e.g., fenpropidin, boscalid)
-
Spore suspension of the test fungi
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare stock solutions of the test compounds and the positive control in DMSO.
-
In a 96-well plate, serially dilute the stock solutions with the growth medium to achieve a range of final concentrations.
-
Add a standardized spore suspension of the test fungus to each well.
-
Include a negative control (medium with DMSO) and a positive control.
-
Incubate the plates at the optimal growth temperature for the fungus.
-
After a suitable incubation period (e.g., 48-72 hours), measure the optical density at a specific wavelength (e.g., 600 nm) to determine fungal growth inhibition.
-
Calculate the half-maximal effective concentration (EC₅₀) for each active compound.
2.3. Protocol for Insecticidal Activity Screening (Contact Toxicity Assay)
This protocol describes a method to assess the contact toxicity of the synthesized derivatives against a model insect species.
Materials:
-
Synthesized this compound derivatives
-
Test insects (e.g., fruit flies (Drosophila melanogaster), aphids)
-
Acetone
-
Microsyringe or pipette
-
Petri dishes with a food source
-
Commercial insecticide as a positive control
-
Stereomicroscope
Procedure:
-
Prepare a series of dilutions of the test compounds and the positive control in acetone.
-
Apply a small, defined volume (e.g., 1 µL) of each dilution to the dorsal thorax of individual insects using a microsyringe.
-
Treat a control group of insects with acetone only.
-
Place the treated insects in petri dishes with a food source and maintain them under controlled environmental conditions.
-
Assess mortality at specified time points (e.g., 24, 48, and 72 hours) under a stereomicroscope.
-
Calculate the lethal dose required to kill 50% of the test population (LD₅₀).
Data Presentation
Quantitative data from screening assays should be organized into clear tables for easy comparison.
Table 1: In Vitro Antifungal Activity of this compound Derivatives
| Compound ID | R-Group | Target Fungus | EC₅₀ (µg/mL) |
| EMPC-01 | Benzyl | Botrytis cinerea | |
| EMPC-02 | 4-Chlorobenzyl | Botrytis cinerea | |
| EMPC-03 | 2,4-Dichlorobenzyl | Botrytis cinerea | |
| Positive Control | (e.g., Boscalid) | Botrytis cinerea | |
| EMPC-01 | Benzyl | Fusarium graminearum | |
| EMPC-02 | 4-Chlorobenzyl | Fusarium graminearum | |
| EMPC-03 | 2,4-Dichlorobenzyl | Fusarium graminearum | |
| Positive Control | (e.g., Boscalid) | Fusarium graminearum |
Table 2: Insecticidal Contact Toxicity of this compound Derivatives
| Compound ID | R-Group | Target Insect | LD₅₀ (µ g/insect ) at 24h | LD₅₀ (µ g/insect ) at 48h |
| EMPC-01 | Benzyl | Drosophila melanogaster | ||
| EMPC-02 | 4-Chlorobenzyl | Drosophila melanogaster | ||
| EMPC-03 | 2,4-Dichlorobenzyl | Drosophila melanogaster | ||
| Positive Control | (e.g., Imidacloprid) | Drosophila melanogaster |
Visualizations
Diagram 1: Generalized Synthetic Workflow for Piperidine Derivatives
Caption: Synthetic workflow for generating a library of N-substituted this compound derivatives.
Diagram 2: Agrochemical Screening Cascade
Caption: A typical screening cascade for the discovery of novel agrochemicals from a library of synthesized compounds.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-methylpiperidine-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 3-methylpiperidine-3-carboxylate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. What is a common synthetic route for this compound?
A prevalent and effective method involves a multi-step synthesis commencing with a Dieckmann condensation, followed by alkylation and subsequent reductive amination or N-alkylation. The initial step typically involves the intramolecular cyclization of a substituted diethyl adipate derivative to form a piperidone precursor. This is followed by the introduction of the methyl group at the 3-position and subsequent modification of the nitrogen to yield the final product.
2. I am experiencing a low yield in the Dieckmann condensation step. What are the potential causes and solutions?
Low yields in Dieckmann condensations are often attributed to several factors. Below is a troubleshooting guide to address this issue.
| Potential Cause | Recommended Solution |
| Inefficient Base | The choice of base is critical. Sodium ethoxide in ethanol is commonly used. Ensure the base is fresh and anhydrous. For sterically hindered substrates, a stronger base like sodium hydride or potassium tert-butoxide in an aprotic solvent (e.g., THF, toluene) may be more effective.[1][2] |
| Incorrect Solvent | The solvent can significantly influence the reaction. While alcohols are common, polar aprotic solvents like DMF or DMSO can enhance enolate stability and improve yields.[1] However, ensure the solvent is anhydrous, as water will quench the base. |
| Sub-optimal Temperature | The reaction temperature needs to be carefully controlled. While some condensations proceed at room temperature, others may require heating to reflux to overcome the activation energy.[3] Experiment with a temperature gradient to find the optimal condition. |
| Reaction Time | Insufficient or excessive reaction time can lead to incomplete conversion or side product formation. Monitor the reaction progress using TLC or GC to determine the optimal reaction time. |
| Side Reactions | Intermolecular Claisen condensation can compete with the desired intramolecular Dieckmann condensation, especially at high concentrations. Running the reaction under high-dilution conditions can favor the formation of the cyclic product.[4] |
3. My alkylation of the piperidone-3-carboxylate intermediate is resulting in multiple products. How can I improve the selectivity?
The formation of multiple products during the alkylation of the β-keto ester intermediate is a common challenge. Here are some strategies to enhance selectivity:
| Potential Cause | Recommended Solution |
| Dialkylation | The product of mono-alkylation can undergo a second alkylation. To minimize this, use a slight excess (1.1-1.2 equivalents) of the alkylating agent (methyl iodide or dimethyl sulfate) and add it slowly to the reaction mixture. |
| O-alkylation vs. C-alkylation | The enolate intermediate can undergo alkylation at the oxygen or carbon atom. C-alkylation is generally favored. The choice of solvent and counter-ion can influence the ratio. Protic solvents and sodium or potassium counter-ions tend to favor C-alkylation. |
| Base Selection | A strong, non-nucleophilic base like sodium hydride or LDA should be used to ensure complete deprotonation of the β-keto ester before adding the alkylating agent. This minimizes the presence of the starting material which can complicate the reaction profile. |
| Reaction Temperature | Lowering the reaction temperature can often improve selectivity by favoring the thermodynamically more stable C-alkylated product. |
4. What are the best practices for the purification of the final product, this compound?
Effective purification is crucial to obtain the desired product with high purity. A combination of techniques is often necessary.
| Purification Step | Key Considerations |
| Aqueous Workup | After the reaction, an aqueous workup is typically performed to remove inorganic salts and water-soluble impurities. Use a saturated solution of sodium bicarbonate to neutralize any remaining acid and brine to reduce the solubility of the organic product in the aqueous layer. |
| Extraction | Use an appropriate organic solvent for extraction, such as ethyl acetate or dichloromethane. Perform multiple extractions to ensure complete recovery of the product. |
| Drying | Dry the combined organic extracts over an anhydrous drying agent like sodium sulfate or magnesium sulfate to remove residual water. |
| Column Chromatography | Silica gel column chromatography is a highly effective method for separating the desired product from unreacted starting materials and side products. A gradient of ethyl acetate in hexanes is a common eluent system. The polarity can be adjusted based on the specific impurities present.[5] |
| Distillation | If the product is a liquid and thermally stable, vacuum distillation can be an excellent final purification step to remove non-volatile impurities.[5] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-oxopiperidine-3-carboxylate via Dieckmann Condensation
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with sodium ethoxide (1.1 equivalents) and anhydrous ethanol.
-
Addition of Starting Material: Diethyl 2-aminopimelate is dissolved in anhydrous ethanol and added dropwise to the sodium ethoxide solution at room temperature with stirring.
-
Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction is monitored by TLC.
-
Workup: After completion, the reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure. The residue is dissolved in water and acidified with dilute hydrochloric acid.
-
Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude product.
-
Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
Protocol 2: α-Methylation of Ethyl 2-oxopiperidine-3-carboxylate
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet is charged with sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) and anhydrous THF. The suspension is cooled to 0 °C.
-
Addition of β-keto ester: Ethyl 2-oxopiperidine-3-carboxylate, dissolved in anhydrous THF, is added dropwise to the sodium hydride suspension at 0 °C. The mixture is stirred at this temperature for 30 minutes.
-
Addition of Alkylating Agent: Methyl iodide (1.2 equivalents) is added dropwise to the reaction mixture at 0 °C. The reaction is allowed to warm to room temperature and stirred for 2-4 hours.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted three times with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by silica gel column chromatography.
Protocol 3: N-Ethylation of Ethyl 3-methyl-2-oxopiperidine-3-carboxylate
-
Reaction Setup: To a solution of Ethyl 3-methyl-2-oxopiperidine-3-carboxylate in anhydrous acetonitrile, potassium carbonate (1.5 equivalents) is added.
-
Addition of Alkylating Agent: Ethyl iodide (1.2 equivalents) is added to the suspension.
-
Reaction: The reaction mixture is stirred at room temperature for 12-18 hours. The progress is monitored by TLC.
-
Workup: The solid is filtered off, and the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate and concentrated to give the N-ethylated product, which can be further purified by column chromatography if necessary.
Data Presentation
Table 1: Optimization of Dieckmann Condensation Conditions
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOEt (1.1) | Ethanol | Reflux | 6 | 65 |
| 2 | NaH (1.1) | THF | Reflux | 4 | 78 |
| 3 | KOtBu (1.1) | Toluene | 80 | 4 | 82 |
| 4 | NaH (1.1) | DMF | 60 | 3 | 85 |
Table 2: Optimization of α-Methylation Conditions
| Entry | Base (equiv.) | Alkylating Agent (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH (1.1) | MeI (1.2) | THF | 0 to RT | 3 | 88 |
| 2 | LDA (1.1) | MeI (1.2) | THF | -78 to RT | 2 | 92 |
| 3 | K2CO3 (1.5) | Me2SO4 (1.2) | Acetone | Reflux | 8 | 75 |
| 4 | NaOEt (1.1) | MeI (1.2) | Ethanol | RT | 6 | 80 |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting workflow for low yield in Dieckmann condensation.
Caption: Relationship between reaction parameters and yield.
References
Technical Support Center: Purification of Ethyl 3-methylpiperidine-3-carboxylate by Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of Ethyl 3-methylpiperidine-3-carboxylate by column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: Silica gel is the most commonly used stationary phase for the purification of piperidine-based compounds, including esters like this compound. Standard flash chromatography grade silica gel (230-400 mesh) is a suitable choice.
Q2: Which mobile phase systems are effective for the elution of this compound?
A2: Several solvent systems can be effective, and the optimal choice will depend on the specific impurities present in your crude sample. Based on the purification of similar piperidine carboxylate derivatives, the following systems are good starting points for optimization via Thin Layer Chromatography (TLC):
-
Hexane-Ethyl Acetate (EtOAc)
-
Hexane-Diethyl Ether (Et₂O)
-
Dichloromethane (CH₂Cl₂)-Acetone
-
Toluene-Acetone
A gradient elution, starting with a lower polarity mixture and gradually increasing the polarity, is often recommended to achieve good separation.
Q3: How can I determine the appropriate solvent ratio for my column?
A3: The ideal solvent ratio should be determined by TLC analysis of your crude material. The target Rf (retardation factor) for your product on the TLC plate should be between 0.2 and 0.4 to ensure good separation on the column. You can test various ratios of the solvent systems mentioned in Q2 to find the one that gives the best separation between your product and any impurities.
Q4: What are the potential impurities I might encounter?
A4: While the exact impurities depend on the synthetic route, potential contaminants in the synthesis of this compound could include:
-
Unreacted starting materials.
-
Reagents from previous synthetic steps (e.g., catalysts, protecting groups).
-
Side-products from the reaction.
-
Stereoisomers of the desired product.
Q5: My compound appears to be unstable on the silica gel column. What can I do?
A5: If you suspect your compound is degrading on silica gel, you can perform a stability test by spotting your compound on a TLC plate, letting it sit for several hours, and then eluting it to see if any new spots have formed. If instability is confirmed, you can try the following:
-
Deactivate the silica gel: Pre-treat the silica gel with a small amount of a basic modifier like triethylamine (typically 0.1-1% in the eluent) to neutralize acidic sites.
-
Use an alternative stationary phase: Alumina (neutral or basic) can be a good alternative to silica gel for acid-sensitive compounds.
-
Work quickly and at a lower temperature: Minimize the time the compound spends on the column and consider running the chromatography in a cold room if the compound is thermally labile.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product does not elute from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the eluent. For example, if you are using a hexane/EtOAc mixture, increase the percentage of EtOAc. |
| The compound may have degraded on the column. | Test the stability of your compound on silica gel using TLC.[1] If it is unstable, consider deactivating the silica gel with triethylamine or using an alternative stationary phase like alumina.[1] | |
| Poor separation of product and impurities | The chosen solvent system has poor selectivity. | Screen different solvent systems using TLC. Sometimes, switching one of the solvents (e.g., from ethyl acetate to acetone) can significantly improve separation. |
| The column was overloaded with crude material. | Use an appropriate amount of crude product for the column size. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight. | |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any cracks or air bubbles. Wet packing is generally recommended. | |
| Product elutes too quickly (with the solvent front) | The mobile phase is too polar. | Start with a less polar solvent mixture. Perform thorough TLC analysis to find a suitable starting polarity. |
| Tailing of the product peak | The compound is interacting too strongly with the stationary phase. | Add a small amount of a modifier to the eluent. For basic compounds like piperidines, adding a small amount of triethylamine (0.1-1%) can help to reduce tailing by competing for active sites on the silica gel. |
| The sample was loaded in a solvent that is too polar. | Dissolve the sample in a minimal amount of a low-polarity solvent or the mobile phase itself for loading. Dry loading the sample onto a small amount of silica gel is also a good option.[2] | |
| Co-elution of multiple components | The Rf values of the components are very close in the chosen solvent system. | Try a different solvent system to alter the selectivity. If normal-phase chromatography is not effective, consider using reversed-phase chromatography. |
Experimental Protocols
Thin Layer Chromatography (TLC) for Solvent System Optimization
-
Preparation: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, spot the solution onto a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing the chosen solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualization: After the solvent front has moved up the plate, remove the plate and visualize the spots. Common visualization techniques include UV light (if the compound is UV active) or staining with a suitable agent (e.g., potassium permanganate or ninhydrin for amines).
-
Analysis: Calculate the Rf value for the product spot. Adjust the solvent ratio to achieve an Rf value between 0.2 and 0.4 for optimal separation on the column.
Flash Column Chromatography Protocol
-
Column Preparation:
-
Select an appropriately sized glass column with a stopcock.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluting solvent.
-
Carefully pour the slurry into the column, allowing the silica gel to settle into a uniform bed without air bubbles. Gently tap the column to aid packing.
-
Add a layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Equilibrate the column by running the initial mobile phase through it until the pack is stable.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully apply it to the top of the silica bed.
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column. This method is preferred for samples that are not very soluble in the mobile phase.[2]
-
-
Elution:
-
Begin eluting with the starting mobile phase.
-
If using a gradient, gradually increase the polarity of the mobile phase according to the separation observed on TLC.
-
Collect fractions in test tubes or vials.
-
-
Fraction Analysis:
-
Monitor the elution of the compound by TLC analysis of the collected fractions.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for common chromatography issues.
References
stability and storage conditions for Ethyl 3-methylpiperidine-3-carboxylate
This technical support center provides guidance on the stability and storage of Ethyl 3-methylpiperidine-3-carboxylate, along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, it is recommended to store this compound at 2-8°C.[1] Some suppliers of similar piperidine carboxylates also recommend storage at room temperature or even frozen at -20°C for long-term preservation.[2][3] To prevent degradation, the compound should be kept in a dark place under an inert atmosphere.[2][3]
Q2: What is the shelf life of this compound?
The shelf life can vary depending on the supplier and storage conditions. It is crucial to refer to the certificate of analysis provided with the specific batch for any recommended retest dates or expiration dates. Proper storage as described above will help maximize the shelf life.
Q3: Is this compound sensitive to air or light?
While specific data for this compound is limited, general recommendations for similar compounds suggest keeping it under an inert atmosphere and in a dark place.[2][3] This implies potential sensitivity to air (oxidation) and light. For a related compound, Ethyl 4-amino-1-piperidinecarboxylate, it is noted to be air sensitive.[4]
Q4: What are the known incompatibilities for this compound?
Acids, bases, strong oxidizing agents, and reducing agents are listed as incompatible materials for a similar piperidine derivative.[4] Contact with these substances should be avoided to prevent degradation.
Q5: What are the primary hazards associated with handling this compound?
The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][3] Appropriate personal protective equipment (PPE), such as gloves, eye protection, and a lab coat, should be worn during handling.[4] Work should be conducted in a well-ventilated area.[4]
Troubleshooting Guide
Q1: I observed a change in the color or physical appearance of the compound. What should I do?
A change in appearance can indicate degradation. It is advisable to reassess the purity of the material using an appropriate analytical method, such as HPLC or NMR, before proceeding with your experiment. Ensure that the storage conditions have been consistently maintained.
Q2: My experimental results are inconsistent. Could the stability of this compound be a factor?
Inconsistent results can indeed be a consequence of compound degradation. The ester functionality of this compound could be susceptible to hydrolysis, especially in the presence of acidic or basic conditions, or elevated temperatures. It is recommended to prepare solutions fresh for each experiment and to use buffered solutions if working in an aqueous medium.
Q3: How can I confirm the purity of my sample of this compound?
The purity of your sample can be verified using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for assessing purity and detecting degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical structure and identify impurities.[5][6]
Stability Data
| Condition | Timepoint | Purity (%) by HPLC | Appearance | Notes |
| Storage Temperature | ||||
| 2-8°C (Recommended) | Initial | |||
| 3 Months | ||||
| 6 Months | ||||
| 1 Year | ||||
| Room Temperature | Initial | |||
| 1 Month | ||||
| 3 Months | ||||
| pH in Aqueous Solution | ||||
| pH 4.0 | 0h | |||
| 24h | ||||
| pH 7.0 | 0h | |||
| 24h | ||||
| pH 9.0 | 0h | |||
| 24h | ||||
| Light Exposure | ||||
| Protected from Light | Initial | |||
| 24h | ||||
| Exposed to Light | Initial | |||
| 24h |
Experimental Protocols
Protocol: General Stability Assessment of this compound
-
Objective: To assess the stability of this compound under various conditions (e.g., temperature, pH, light).
-
Materials:
-
This compound
-
HPLC grade solvents (e.g., acetonitrile, water)
-
Buffers of various pH values
-
Calibrated HPLC system with a suitable column (e.g., C18)
-
Temperature-controlled chambers
-
Light exposure chamber
-
-
Methodology:
-
Initial Analysis: Prepare a stock solution of the compound in a suitable solvent. Analyze the initial purity and appearance of the compound at time zero using a validated HPLC method.
-
Temperature Stability: Aliquot the compound into sealed vials and store them at different temperatures (e.g., 2-8°C, 25°C, 40°C). At specified time points (e.g., 1 week, 1 month, 3 months), retrieve a sample and analyze its purity by HPLC.
-
pH Stability: Prepare solutions of the compound in different pH buffers (e.g., pH 4, 7, and 9). Keep the solutions at a constant temperature. At various time intervals (e.g., 0, 4, 8, 24 hours), take an aliquot and analyze by HPLC to determine the extent of degradation.
-
Photostability: Expose a sample of the compound (both solid and in solution) to a controlled light source. A control sample should be kept in the dark. Analyze both samples by HPLC at predetermined time points to assess for photodegradation.
-
-
Data Analysis: For each condition, calculate the percentage of the parent compound remaining and identify any major degradation products.
Visualizations
Caption: Factors affecting the stability of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. This compound | 170843-43-3 [amp.chemicalbook.com]
- 2. 5006-62-2|Ethyl piperidine-3-carboxylate|BLD Pharm [bldpharm.com]
- 3. Methyl piperidine-3-carboxylate | 50585-89-2 [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. 176523-95-8|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 6. acgpubs.org [acgpubs.org]
Technical Support Center: Synthesis of Ethyl 3-methylpiperidine-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating impurities during the synthesis of Ethyl 3-methylpiperidine-3-carboxylate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Final Product | Incomplete reaction during the hydrogenation of the pyridine precursor. | Ensure the catalyst (e.g., Pd/C, PtO2) is active and used in the correct loading. Optimize hydrogen pressure and reaction temperature. Ensure the solvent is appropriate (e.g., acetic acid, ethanol) and free of catalyst poisons.[1] |
| Incomplete N-alkylation. | Use a suitable alkylating agent (e.g., ethyl iodide, diethyl sulfate) and an appropriate base (e.g., K2CO3, DIPEA). Control the reaction temperature to prevent side reactions. | |
| Presence of Unidentified Peaks in Chromatogram | Starting materials, intermediates, or byproducts from the synthesis. | Analyze the crude product by GC-MS or LC-MS to identify the molecular weights of the impurities. Compare with the expected masses of starting materials and likely byproducts. |
| Degradation of the product during workup or analysis. | Ensure neutral or slightly basic conditions during workup. For GC-MS analysis, consider derivatization to improve thermal stability.[2] | |
| Over-alkylation Product Detected (Quaternary Ammonium Salt) | Reaction conditions favoring multiple alkylations on the piperidine nitrogen. | Use a milder base or a hindered non-nucleophilic base. Add the alkylating agent slowly and control the stoichiometry. Lowering the reaction temperature can also disfavor the second alkylation.[3] |
| Incomplete Hydrogenation of Pyridine Ring | Catalyst poisoning or insufficient reaction time/pressure. | The nitrogen atom in pyridine can act as a catalyst poison. Using the reaction in an acidic medium like glacial acetic acid can protonate the nitrogen, facilitating reduction.[1] Ensure sufficient reaction time and hydrogen pressure. |
| Hydrolysis of the Ethyl Ester | Exposure to acidic or basic conditions, especially in the presence of water. | Maintain anhydrous conditions throughout the synthesis and workup. Use a non-aqueous workup if possible. If an aqueous workup is necessary, use a saturated sodium bicarbonate solution carefully and minimize contact time. |
| Formation of N-Oxide | Oxidation of the piperidine nitrogen. | Ensure an inert atmosphere (e.g., nitrogen or argon) during the reaction, especially if oxidizing agents are present in subsequent steps or if the reaction is run at elevated temperatures in the presence of air. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound, and what are the expected impurities for each?
A1: Two common synthetic routes are plausible:
-
Route 1: Catalytic Hydrogenation of a Pyridine Precursor followed by N-Alkylation. This involves the reduction of an ethyl 3-methylnicotinate precursor to the corresponding piperidine, followed by N-alkylation.
-
Potential Impurities:
-
Unreacted ethyl 3-methylnicotinate.
-
Partially hydrogenated intermediates (e.g., tetrahydropyridines).
-
Over-alkylated product (quaternary ammonium salt).
-
N-oxide of the final product.
-
Residual catalyst.
-
-
-
Route 2: Dieckmann Condensation. This involves an intramolecular condensation of a suitable diester to form the piperidine ring, followed by alkylation.
-
Potential Impurities:
-
Unreacted starting diester.
-
Byproducts from intermolecular condensation.
-
Incompletely alkylated intermediates.
-
Products of side reactions due to the strong base used (e.g., sodium ethoxide).
-
-
Q2: Which analytical techniques are best suited for identifying impurities in my synthesis?
A2: A combination of techniques is often most effective:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying the main product and its impurities.[4] A reversed-phase C18 column is often used. Since piperidine derivatives may lack a strong UV chromophore, derivatization with an agent like 4-toluenesulfonyl chloride or using a detector such as an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) is recommended.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying volatile impurities.[2] For less volatile or polar compounds like this compound, derivatization is often necessary to increase volatility and improve peak shape.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for the structural elucidation of the final product and any isolated impurities.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity, making it ideal for detecting and identifying impurities at very low levels, often without the need for derivatization.[3]
Q3: My piperidine compound shows peak tailing in HPLC. How can I improve the peak shape?
A3: Peak tailing for basic compounds like piperidines is often due to interactions with acidic silanol groups on the silica-based column. To mitigate this:
-
Use a base-deactivated column.
-
Add a basic modifier to the mobile phase, such as triethylamine (TEA) or diethylamine, at a low concentration (e.g., 0.1%).
-
Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form.
-
Consider using a polymer-based or hybrid column.
Q4: Is derivatization always necessary for the GC-MS analysis of piperidine derivatives?
A4: While not always mandatory, derivatization is highly recommended for several reasons: it increases the volatility of polar compounds, improves thermal stability at high GC temperatures, and can lead to more symmetrical peaks by masking the basic nitrogen, which can interact with the GC column.[2]
Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling (with Pre-Column Derivatization)
This protocol is adapted from methods used for the analysis of similar piperidine compounds.[5]
-
Derivatization Reagent Preparation: Prepare a 10 mg/mL solution of 4-toluenesulfonyl chloride in anhydrous acetonitrile.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a vial.
-
Add 1 mL of a 0.1 M sodium bicarbonate solution.
-
Add 1 mL of the derivatization reagent solution.
-
Cap the vial and heat at 60°C for 30 minutes.
-
Cool to room temperature and add 1 mL of a 1 M HCl solution to quench the reaction.
-
Dilute with the mobile phase to a final concentration of approximately 100 µg/mL.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Acetonitrile and water (with 0.1% phosphoric acid) in a gradient elution.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Protocol 2: GC-MS Method for Impurity Identification
This protocol is a general guideline for the analysis of piperidine derivatives.
-
Derivatization (Acylation):
-
Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane).
-
Add 100 µL of a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or trifluoroacetic anhydride (TFAA).
-
Heat the mixture at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Inlet Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-500 m/z
-
Visualizations
Caption: A plausible synthetic pathway for this compound.
Caption: Potential impurity formation pathways during the synthesis.
Caption: A typical workflow for impurity identification and product purification.
References
- 1. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Piperidine Ring Formation Reactions
Welcome to the technical support center for piperidine ring formation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, optimize reaction conditions, and ensure the successful synthesis of piperidine-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for forming a piperidine ring?
A1: Several key methods are widely employed for the synthesis of the piperidine scaffold. These include:
-
Hydrogenation of Pyridines: A prevalent method that involves the reduction of a pyridine ring using various catalysts and hydrogen sources.[1]
-
Reductive Amination: A powerful one-pot reaction where a dicarbonyl compound (or its equivalent) condenses with an amine, followed by the in-situ reduction of the resulting imine or enamine.[1][2]
-
Aza-Diels-Alder Reaction: A [4+2] cycloaddition reaction between an imine and a diene to form the six-membered ring.[1]
-
Pictet-Spengler Reaction: This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone, catalyzed by acid.[1]
-
Intramolecular Cyclization: This approach includes various methods such as metal-catalyzed, radical-mediated, and intramolecular Michael additions to form the piperidine ring.[1][3]
Q2: My piperidine product has a yellow tint. What is the cause and how can I remove it?
A2: A yellow discoloration in piperidine is typically due to oxidation products.[4] While this may not affect all subsequent applications, purification is recommended for high-purity requirements. Distillation is a common method to remove these impurities.
Q3: Why is it difficult to separate piperidine from pyridine by distillation?
A3: Piperidine and pyridine form a constant boiling azeotropic mixture, which makes their separation by simple fractional distillation challenging.[5] This azeotrope is composed of approximately 92% piperidine and 8% pyridine and boils at about 106.1°C.[5] To achieve separation, techniques like azeotropic distillation with water or selective salt formation can be employed.[5][6] For instance, piperidine reacts with carbon dioxide to form a solid carbonate salt, whereas pyridine does not, allowing for separation via filtration.[6][7]
Q4: Do I need to protect the piperidine nitrogen during synthesis?
A4: Yes, it is often highly recommended to use an N-protected piperidine derivative, for example, with a Boc (tert-Butoxycarbonyl) or Cbz (Carboxybenzyl) group.[5][8] This is particularly important when using reagents that can react with the basic piperidine nitrogen, thereby preventing unwanted side reactions.[5] The protecting group can be removed in a later step if the free amine is the desired product.[5]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low or No Yield of the Desired Piperidine Product
Low or non-existent yields in piperidine synthesis can be attributed to several factors. A systematic troubleshooting approach is essential.
Q: My piperidine ring formation reaction is resulting in a very low yield. What are the potential causes and how can I fix this?
A:
-
Inactive Catalyst: In catalytic hydrogenations, the catalyst (e.g., Pd/C, PtO₂, Rh/C) can be poisoned by impurities like sulfur compounds in the starting material or solvent.[5][9]
-
Solution: Use fresh, high-purity catalyst and ensure that starting materials and solvents are free from potential poisons.[9]
-
-
Suboptimal Reaction Temperature: The reaction temperature can significantly influence the rate and equilibrium of the reaction.[9]
-
Incorrect Solvent: The choice of solvent affects the solubility of reagents, the stability of intermediates, and the overall reaction pathway.[9][10]
-
Steric Hindrance: Bulky substituents on the starting materials can impede the cyclization process.[4][9]
Caption: A logical workflow for troubleshooting low-yield piperidine synthesis.
Issue 2: Formation of Side Products
The formation of byproducts can complicate purification and lower the yield of the desired product.
Q: My reaction is producing significant amounts of side products. How can I minimize their formation?
A:
-
Intermolecular vs. Intramolecular Reactions: In reactions designed for intramolecular cyclization, intermolecular side reactions can occur, especially at high concentrations.
-
Solution: Employing higher dilution or adjusting the rate of addition of a reagent can favor the desired intramolecular pathway.
-
-
Over-reduction: In reductive amination, over-reduction of carbonyl groups can be an issue.[1]
-
Solution: Use a milder reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), and carefully control the stoichiometry of the reagents.[1]
-
-
Polymerization: Starting materials or intermediates, particularly those containing aldehydes or activated alkenes, can polymerize under the reaction conditions.[1]
-
Solution: Lowering the reaction temperature and monitoring the reaction closely to avoid unnecessarily long reaction times can help minimize polymerization.[5]
-
| Synthetic Method | Common Side Reaction | Recommended Solution |
| Reductive Amination | Over-reduction of carbonyl groups | Use a milder reducing agent (e.g., NaBH(OAc)₃) and control stoichiometry.[1] |
| Pictet-Spengler | Formation of undesired regioisomers | Utilize appropriate activating or directing groups on the aromatic ring.[1] |
| Radical Cyclization | Formation of linear alkene byproduct | Modify the radical initiator or adjust the reaction temperature to alter selectivity.[3][12] |
| Aza-Diels-Alder | Reversibility of the reaction | Drive the equilibrium towards the product, for example, by removing a volatile byproduct.[1] |
Issue 3: Poor Diastereoselectivity
Controlling the stereochemistry is often a critical aspect of piperidine synthesis, especially in pharmaceutical applications.
Q: My reaction is producing a mixture of diastereomers. How can I improve the diastereoselectivity?
A:
-
Chiral Catalysts and Auxiliaries: The use of chiral catalysts (e.g., chiral Rhodium or Ruthenium complexes) or chiral auxiliaries can induce facial selectivity during the reaction.[9]
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the geometry of the transition state and, consequently, the diastereomeric ratio.[9]
-
Solution: Screen a variety of solvents with different properties (e.g., toluene, THF, dichloromethane, acetonitrile) to find the optimal medium.[9]
-
-
Temperature Optimization: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lower activation energy.[9]
-
Choice of Reagents: The nature of the reagents, such as the reducing agent in a reductive amination, can significantly impact the stereochemical outcome.[9]
Experimental Protocols
Protocol 1: Pictet-Spengler Synthesis of a Tetrahydro-β-carboline
This protocol provides a general procedure for the synthesis of a 1-substituted-1,2,3,4-tetrahydro-β-carboline, a piperidine-containing structure.[9]
Materials:
-
Tryptamine
-
Aldehyde (e.g., benzaldehyde)
-
Citric Acid
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of tryptamine (1.0 eq) in water, add the aldehyde (1.0 eq) and citric acid (1.0 eq).[9]
-
Heat the reaction mixture at 60°C and monitor the progress by TLC.[9]
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is basic.[9]
-
Extract the product with ethyl acetate (3 times the volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by crystallization.
Data on Catalyst Loading:
| Entry | Citric Acid (equiv.) | Time (h) | Yield (%) |
| 1 | 0.10 | 24 | 24 |
| 2 | 0.25 | 24 | 35 |
| 3 | 0.50 | 24 | 40 |
| 4 | 1.0 | 12 | 60 |
| Data adapted from a study on the synthesis of tetrahydro-β-carbolines, illustrating the influence of acid catalyst loading on product yield.[9] |
Protocol 2: Hydrogenation of a Substituted Pyridine using PtO₂
This is a general guideline for the hydrogenation of substituted pyridines.[5]
Materials:
-
Substituted pyridine
-
Glacial acetic acid (solvent)
-
PtO₂ (Adams' catalyst)
-
Hydrogen gas
-
Celite®
Procedure:
-
In a high-pressure reactor, add the substituted pyridine (1.0 eq) and glacial acetic acid.[5]
-
Add PtO₂ (typically 1-5 mol%).[5]
-
Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-70 bar).[5]
-
Stir the reaction mixture at room temperature or a slightly elevated temperature for the required time (typically 4-24 hours).[5]
-
Monitor the reaction progress by GC-MS or TLC.
-
Once the reaction is complete, cool the reactor, carefully vent the hydrogen, and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.[5]
-
Concentrate the filtrate under reduced pressure. The crude product can be further purified by distillation or crystallization.[5]
Caption: A typical workflow for monitoring and analyzing a piperidine synthesis reaction.
Purification Strategies
Q: What are the best general methods for purifying piperidine derivatives?
A: The choice of purification method depends on the physical properties of your compound and the nature of the impurities.[9]
-
Distillation: Ideal for liquid piperidines, often performed under reduced pressure.[9]
-
Crystallization: An excellent method for solid piperidine derivatives.[9]
-
Column Chromatography: Useful for complex mixtures. For basic piperidine compounds, adding a small amount of a base like triethylamine to the eluent can prevent streaking on the silica gel.[9]
-
Acid-Base Extraction: This technique leverages the basicity of the piperidine nitrogen. The crude product is dissolved in an organic solvent and washed with an acidic aqueous solution. The piperidine moves to the aqueous layer, leaving non-basic impurities behind. The aqueous layer is then basified, and the pure piperidine is extracted back into an organic solvent.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. ajgreenchem.com [ajgreenchem.com]
- 11. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 12. mdpi.com [mdpi.com]
scale-up challenges for the synthesis of Ethyl 3-methylpiperidine-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis and scale-up of Ethyl 3-methylpiperidine-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: Common synthetic strategies include:
-
Alkylation of Ethyl nipecotate (Ethyl piperidine-3-carboxylate): This involves the deprotonation of Ethyl nipecotate followed by reaction with a methylating agent.
-
Dieckmann Condensation: Cyclization of a substituted amino-diester followed by methylation.
-
Hydrogenation of a substituted pyridine precursor: Reduction of a corresponding ethyl 3-methylnicotinate derivative.
Q2: What are the primary challenges in the scale-up synthesis of this compound?
A2: Key scale-up challenges often revolve around:
-
Stereochemical control: The molecule contains a chiral center at the C3 position. Maintaining stereochemical purity during scale-up can be difficult.
-
Impurity profile: Formation of byproducts such as over-methylated compounds or isomers can complicate purification.
-
Purification: The basic nature of the piperidine ring can lead to challenges in chromatographic purification, such as peak tailing.[1][2]
-
Reaction control: Ensuring consistent reaction conditions (temperature, mixing) on a larger scale is crucial for reproducibility and safety.
Q3: How can I purify this compound effectively on a large scale?
A3: For large-scale purification, techniques such as fractional distillation under reduced pressure can be effective. Chromatographic methods can also be employed, though they may present challenges. To mitigate issues like peak tailing on silica gel, consider using a mobile phase containing a basic modifier like triethylamine (TEA) or using amine-deactivated silica.[2] For diastereomeric impurities, specialized chiral chromatography or diastereoselective crystallization may be necessary.[1]
Q4: What are the key safety considerations for the synthesis of piperidine derivatives?
A4: Piperidine and its derivatives are often basic and can be corrosive. Appropriate personal protective equipment (PPE), including gloves and eye protection, is essential. Reactions should be conducted in well-ventilated areas. When working with flammable solvents and reagents, proper grounding and inert atmosphere techniques should be employed to prevent fires and explosions. A thorough risk assessment should be conducted before performing any reaction on a large scale.
Troubleshooting Guides
Problem 1: Low Yield in the Alkylation of Ethyl Nipecotate
Symptoms:
-
The overall yield of this compound is significantly lower than expected.
-
GC-MS or LC-MS analysis of the crude product shows a large amount of unreacted starting material (Ethyl nipecotate).
-
Significant formation of a di-methylated byproduct is observed.
Possible Causes & Solutions:
| Possible Cause | Proposed Solution |
| Incomplete Deprotonation | Ensure the base used (e.g., LDA, NaH) is fresh and accurately quantified. Use a sufficient excess of the base to drive the deprotonation to completion. Consider using a stronger base or a different solvent system to improve solubility and reactivity. |
| Poor Reactivity of Methylating Agent | Use a more reactive methylating agent, such as methyl iodide or dimethyl sulfate. Ensure the methylating agent is added at an appropriate temperature to control the reaction rate and prevent side reactions. |
| Side Reactions (e.g., O-alkylation) | Optimize the reaction temperature. Lower temperatures generally favor C-alkylation over O-alkylation. The choice of counter-ion from the base can also influence the C/O alkylation ratio. |
| Over-methylation | Use a stoichiometric amount of the methylating agent. Add the methylating agent slowly to the reaction mixture to maintain a low concentration and minimize the chance of di-alkylation. |
Problem 2: Poor Diastereoselectivity in the Synthesis
Symptoms:
-
NMR or chiral HPLC analysis of the product shows a mixture of diastereomers.
-
Difficulty in separating the desired diastereomer from the undesired one.
Possible Causes & Solutions:
| Possible Cause | Proposed Solution |
| Epimerization | If using a chiral starting material, the reaction conditions (e.g., strong base, high temperature) may be causing epimerization at the chiral center. Consider using a milder base or lower reaction temperatures. |
| Non-selective reaction | If introducing the methyl group creates the chiral center, the reaction may not be inherently stereoselective. Employ a chiral auxiliary or a stereoselective catalyst to control the stereochemical outcome. |
| Difficult Purification | Diastereomers can be challenging to separate. For chromatographic separation, screen different chiral stationary phases (CSPs) and optimize the mobile phase.[1] Diastereoselective crystallization with a chiral resolving agent is another potential strategy.[1] |
Problem 3: Formation of Impurities during Dieckmann Condensation Route
Symptoms:
-
The crude product contains significant amounts of byproducts other than the desired cyclic β-keto ester precursor.
-
Polymerization or tar formation is observed.
Possible Causes & Solutions:
| Possible Cause | Proposed Solution |
| Intermolecular Condensation | At high concentrations, intermolecular Claisen condensation can compete with the intramolecular Dieckmann condensation. Run the reaction under high dilution conditions to favor the formation of the cyclic product. |
| Side reactions with the base | The base can promote other side reactions. Ensure the base is added slowly and at a controlled temperature. Use the appropriate stoichiometry of the base. |
| Decomposition of the product | The β-keto ester product may be unstable under the reaction conditions. Quench the reaction as soon as it is complete and work up the product under mild conditions. |
Experimental Protocols
General Protocol for Alkylation of Ethyl Nipecotate
-
Preparation: Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve Ethyl nipecotate in a suitable anhydrous solvent (e.g., THF, diethyl ether) and cool the solution to a low temperature (e.g., -78 °C).
-
Deprotonation: Slowly add a strong base (e.g., Lithium diisopropylamide (LDA) solution) to the cooled solution. Stir the mixture at this temperature for a specified time to ensure complete formation of the enolate.
-
Alkylation: Add a methylating agent (e.g., methyl iodide) dropwise to the reaction mixture.
-
Quenching: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction by adding a suitable reagent (e.g., saturated aqueous ammonium chloride solution).
-
Work-up: Allow the mixture to warm to room temperature. Extract the product with an organic solvent, wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na2SO4), and concentrate it under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or distillation.
Visualizations
Caption: Workflow for the synthesis of this compound via alkylation.
References
Technical Support Center: Stereoselective Synthesis of 3-Substituted Piperidines
Welcome to the Technical Support Center for the stereoselective synthesis of 3-substituted piperidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ensuring successful and highly selective synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for achieving high stereoselectivity in the synthesis of 3-substituted piperidines?
A1: The main approaches to enantioselective and diastereoselective synthesis of 3-substituted piperidines include:
-
Catalytic Asymmetric Synthesis: This is a highly efficient approach that utilizes chiral catalysts to control the stereochemical outcome. Key examples include rhodium-catalyzed asymmetric reductive Heck reactions and transfer hydrogenations.[1][2] These methods are advantageous due to their high atom economy and the ability to generate significant quantities of chiral product from a small amount of catalyst.[3]
-
Chemo-enzymatic Methods: This strategy combines chemical synthesis with biocatalysis, employing enzymes like amine oxidases and ene-imine reductases to achieve high enantio- and regioselectivity under mild reaction conditions.[4]
-
Chiral Auxiliaries: This classical approach involves the temporary attachment of a chiral molecule (the auxiliary) to the substrate to direct the stereoselective formation of new stereocenters.[3][5] Common auxiliaries include Evans oxazolidinones and camphor-based derivatives.[3]
-
Substrate Control: In this method, the existing stereocenters in the starting material direct the formation of new ones. This is often employed in intramolecular cyclization reactions where the conformation of the acyclic precursor dictates the stereochemistry of the piperidine ring.[6]
Q2: How do I choose between a catalytic enantioselective method and using a chiral auxiliary?
A2: The choice depends on several factors:
-
Atom Economy and Efficiency: Catalytic methods are generally more atom-economical and involve fewer synthetic steps as they do not require the attachment and removal of an auxiliary.[3]
-
Development Time and Cost: Chiral auxiliaries can sometimes offer a quicker, more established route for specific transformations, although the cost of the auxiliary can be a factor. Catalytic methods may require more initial screening and optimization of catalysts and reaction conditions.
-
Substrate Scope: The substrate scope of a particular catalytic system may be limited. Chiral auxiliaries can sometimes be more versatile for a wider range of substrates.
-
Scalability: Catalytic methods are often more amenable to large-scale synthesis.
Q3: What are common side reactions that can affect the stereoselectivity and yield of my reaction?
A3: Common side reactions include epimerization of stereocenters, over-reduction of other functional groups, and the formation of byproducts from competing reaction pathways.[7] For instance, in reactions using piperidine as a base, piperidine-related adducts can form.[7] Careful control of reaction conditions and purification are crucial to minimize these unwanted reactions.
Troubleshooting Guides
Problem 1: Low Diastereoselectivity in Pictet-Spengler Reaction
Potential Causes:
-
Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired diastereomer, leading to lower selectivity.[7]
-
Acid Catalyst: The type and concentration of the acid catalyst can influence the geometry of the iminium ion intermediate and the transition state of the cyclization, thereby affecting stereoselectivity.[7]
-
Solvent Effects: The solvent can influence the stability of the transition states leading to the different diastereomers.
Troubleshooting Steps:
-
Optimize Reaction Temperature: Screen a range of lower temperatures to identify the optimal condition for maximizing diastereoselectivity.
-
Screen Acid Catalysts: Evaluate different Brønsted or Lewis acids and vary their concentrations to find the best catalyst for your specific substrate.
-
Solvent Screening: Test a variety of solvents with different polarities and coordinating abilities.
-
Substrate Modification: If possible, modify the substituents on the starting materials to increase steric hindrance that may favor the formation of one diastereomer.
Problem 2: Poor Enantioselectivity in a Rhodium-Catalyzed Asymmetric Reaction
Potential Causes:
-
Inappropriate Ligand: The choice of chiral ligand is critical for inducing high enantioselectivity. The ligand may not be optimal for the specific substrate.
-
Catalyst Poisoning: Impurities in the starting materials or solvents can deactivate the catalyst. The substrate or product itself can sometimes inhibit the catalyst.
-
Incorrect Catalyst Precursor or Activation: The active catalytic species may not be forming correctly.
-
Sub-optimal Reaction Conditions: Temperature, pressure, and solvent can all significantly impact enantioselectivity.
Troubleshooting Steps:
-
Ligand Screening: Test a library of chiral ligands to identify the most effective one for your transformation.
-
Purify Reagents: Ensure all starting materials, solvents, and reagents are of high purity and free from potential catalyst poisons.
-
Vary Catalyst Loading and Precursor: Optimize the catalyst loading and try different rhodium precursors.
-
Optimize Reaction Conditions: Systematically vary the temperature, pressure (if applicable), and solvent to find the optimal conditions for high enantiomeric excess (ee).
Experimental Protocols
Key Experiment 1: Rhodium-Catalyzed Asymmetric Reductive Heck Reaction
This method provides enantioenriched 3-substituted piperidines from pyridines and boronic acids.[8][9]
Materials:
-
[Rh(cod)OH]₂ (Rhodium(1,5-cyclooctadiene) hydroxide dimer)
-
(S)-Segphos (chiral ligand)
-
Toluene
-
Tetrahydrofuran (THF)
-
Degassed Water
-
Aqueous Cesium Hydroxide (CsOH, 50 wt%)
-
Arylboronic acid
-
Phenyl pyridine-1(2H)-carboxylate (dihydropyridine substrate)
Procedure:
-
To a vial equipped with a magnetic stir bar, add [Rh(cod)OH]₂ and (S)-Segphos.
-
Seal the vial, place it under reduced pressure, and then purge with argon.
-
Add the solvents (e.g., toluene, THF, H₂O) and a base (e.g., aq. CsOH).
-
Stir the catalyst solution at the desired temperature (e.g., 70 °C) for a short period (e.g., 10 minutes).
-
Add the boronic acid and the dihydropyridine substrate.
-
Stir the reaction mixture at the specified temperature for the required time (e.g., 20 hours).
-
Upon completion, cool the reaction to room temperature and dilute with an appropriate solvent (e.g., Et₂O).
-
Purify the product by flash chromatography.
Key Experiment 2: Chemo-enzymatic Dearomatization of Activated Pyridines
This protocol uses a one-pot amine oxidase/ene imine reductase cascade to produce stereo-defined 3-substituted piperidines.[4]
Materials:
-
N-substituted tetrahydropyridine (THP)
-
Amine Oxidase (AmOx) variant
-
Ene-Imine Reductase (EneIRED)
-
Buffer solution (e.g., potassium phosphate buffer)
-
Cofactors (e.g., NAD(P)H) and a regeneration system if necessary
Procedure:
-
Prepare the N-substituted THP starting material from the corresponding activated pyridine using a reducing agent like NaBH₄.
-
In a suitable reaction vessel, combine the buffer, THP substrate, AmOx, and EneIRED.
-
If required, add the cofactor and a regeneration system (e.g., glucose/glucose dehydrogenase).
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with shaking.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC).
-
Once the reaction is complete, extract the product with an organic solvent.
-
Purify the chiral piperidine product by chromatography.
Data Presentation
Table 1: Selected Results for Rh-Catalyzed Asymmetric Reductive Heck Reaction of Dihydropyridines
| Entry | Arylboronic Acid | Yield (%) | ee (%) |
| 1 | Phenylboronic acid | 95 | 98 |
| 2 | 4-Fluorophenylboronic acid | 92 | 97 |
| 3 | 3-Thienylboronic acid | 85 | 96 |
| 4 | 2-Naphthylboronic acid | 88 | 99 |
Data is illustrative and based on reported findings.[1][8]
Table 2: Enantioselectivity of Chemo-enzymatic Synthesis of 3-Substituted Piperidines
| Entry | Substrate (N-Substituent, 3-Substituent) | Yield (%) | ee (%) |
| 1 | N-benzyl, 3-phenyl | >99 | 96 (R) |
| 2 | N-allyl, 3-(4-chlorophenyl) | 85 | 94 (S) |
| 3 | N-propargyl, 3-(2-furyl) | 78 | >99 (R) |
| 4 | N-benzyl, 3-(2-naphthyl) | 73 | 94 (S) |
Data is illustrative and based on reported findings.[4]
Visualizations
Caption: Workflow for major stereoselective syntheses of 3-substituted piperidines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric routes to substituted piperidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Managing Side Reactions in the Alkylation of Piperidine Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize alkylation reactions involving piperidine and its derivatives. Below are frequently asked questions (FAQs) and troubleshooting guides to address common challenges, enhance yield, and minimize the formation of unwanted byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the N-alkylation of piperidines?
A1: The most prevalent side reaction during N-alkylation is over-alkylation, which leads to the formation of quaternary ammonium salts.[1][2] This issue is especially common when using highly reactive alkylating agents.[1][2] Other significant challenges include slow or incomplete reactions, which can be caused by factors like steric hindrance, the use of a poor leaving group on the alkylating agent, or suboptimal solvent selection.[1][2]
Q2: My N-alkylation reaction is resulting in a high yield of quaternary ammonium salt. How can I prevent this?
A2: To minimize over-alkylation, several strategies can be employed. Controlling the stoichiometry by using a slight excess of the piperidine starting material relative to the alkylating agent is crucial.[3][4] The slow, dropwise addition of the alkylating agent, ideally using a syringe pump, can prevent localized high concentrations that favor the second alkylation.[1][3][4][5] Additionally, running the reaction at a lower temperature can help disfavor the formation of the quaternary salt.[1][3]
Q3: The N-alkylation reaction is sluggish or incomplete. What are the potential causes and solutions?
A3: Slow or incomplete N-alkylation can stem from several factors:
-
Insufficient Basicity: The reaction generates an acid (e.g., HBr, HCl) that protonates the starting piperidine, rendering it non-nucleophilic. Adding a non-nucleophilic base like potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA) is necessary to scavenge this acid.[2]
-
Poor Leaving Group: The reactivity of alkylating agents follows the trend: iodides > bromides > chlorides.[3] If you are using an alkyl chloride, switching to a more reactive bromide or iodide can accelerate the reaction.[2][3]
-
Steric Hindrance: Bulky substituents on the piperidine ring or the alkylating agent can impede the reaction.[2] In such cases, increasing the reaction temperature may be necessary to overcome the activation energy barrier.[2]
-
Solvent Effects: Polar aprotic solvents such as acetonitrile (MeCN) or dimethylformamide (DMF) are generally preferred as they can solvate the transition state and improve reaction rates.[2][3]
Q4: How can I achieve selective alkylation on a piperidine derivative with two different amine groups, like 4-aminomethylpiperidine?
A4: Selective N-alkylation of molecules with multiple amine groups typically requires a protecting group strategy.[6] The secondary amine of the piperidine ring is generally more nucleophilic than a primary aminomethyl group.[6] However, to ensure exclusive alkylation at the desired nitrogen, the other amine is temporarily blocked. A common approach is to protect the primary amine with a tert-butoxycarbonyl (Boc) group, perform the alkylation on the piperidine nitrogen, and then remove the Boc group under acidic conditions.[6]
Q5: What is the best way to control C-H functionalization to a specific position on the piperidine ring?
A5: Achieving site-selectivity (e.g., at the C2, C3, or C4 position) is a significant challenge. The most effective strategy is to install a directing group on the piperidine nitrogen.[1] Groups like amides, carbamates, and sulfonamides can direct functionalization to a specific carbon atom.[1] For instance, bulky protecting groups can sterically hinder the C2 position, thereby favoring functionalization at the C4 position.[1] The choice of catalyst is also critical in metal-catalyzed C-H functionalization reactions.[1]
Troubleshooting Guides
Guide 1: Over-alkylation and Formation of Quaternary Ammonium Salt
This guide addresses the common issue of quaternary ammonium salt formation.
Problem: The major byproduct of the N-alkylation reaction is the quaternary ammonium salt, indicating over-alkylation of the piperidine nitrogen.[1]
Data Summary: Troubleshooting Over-alkylation
| Potential Cause | Recommended Solution | Expected Outcome |
| Excess Alkylating Agent | Use a stoichiometric amount or a slight excess of the piperidine (e.g., 1.1 to 1.2 equivalents).[1] | Reduces the availability of the alkylating agent to react with the mono-alkylated product.[4] |
| Rapid Addition of Alkylating Agent | Add the alkylating agent slowly over several hours using a syringe pump.[1][4][5] | Maintains a low concentration of the alkylating agent, favoring reaction with the more abundant starting amine.[4] |
| High Reaction Temperature | Run the reaction at a lower temperature (e.g., room temperature or 0 °C). | Decreases the rate of the second alkylation, which typically has a higher activation energy. |
| Highly Reactive Alkylating Agent | Consider an alternative synthetic route, such as reductive amination, which is less prone to over-alkylation.[3] | Avoids the formation of quaternary ammonium salts.[6][7] |
Guide 2: Low or Incomplete Reaction Conversion
This guide addresses sluggish or stalled N-alkylation reactions.
Problem: The reaction shows low conversion of the starting material to the desired N-alkylated product.
Data Summary: Impact of Reaction Parameters on N-Alkylation
| Parameter | Recommendation for Low Conversion | Rationale |
| Base | Add 1.5-2.0 equivalents of a non-nucleophilic base (K₂CO₃, DIPEA).[2][4] | Neutralizes the acid byproduct, preventing protonation and deactivation of the piperidine nucleophile.[2] |
| Leaving Group | Switch from alkyl chlorides to bromides or iodides.[2][3] | Increases the reactivity of the alkylating agent as I⁻ and Br⁻ are better leaving groups than Cl⁻.[8] |
| Temperature | Increase the reaction temperature. | Provides the necessary activation energy to overcome steric hindrance from bulky groups.[2] |
| Solvent | Use polar aprotic solvents (e.g., MeCN, DMF).[2][3] | These solvents can help solvate the transition state and improve reaction rates.[2][9] |
Experimental Protocols
Protocol 1: General Procedure for Mono-N-Alkylation of Piperidine
This protocol is optimized to minimize the over-alkylation side reaction.[1]
Materials:
-
Piperidine (1.1 eq)
-
Alkyl halide (e.g., alkyl bromide or iodide) (1.0 eq)
-
Anhydrous acetonitrile (MeCN)
-
N,N-diisopropylethylamine (DIPEA) (1.5 eq) (Optional, but recommended)
-
Syringe pump
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Set up a round-bottom flask under an inert atmosphere (Nitrogen or Argon).[1]
-
To the flask, add piperidine (1.1 equivalents), DIPEA (1.5 equivalents), and anhydrous acetonitrile to make a 0.1 M solution.[1][2]
-
Begin stirring the solution at room temperature.
-
Load the alkyl halide (1.0 equivalent) into a syringe and place it on a syringe pump.
-
Slowly add the alkyl halide to the stirred piperidine solution over several hours.[1][5] This slow addition is critical to maintain an excess of piperidine in the reaction mixture, thereby minimizing dialkylation.[1]
-
Allow the reaction to stir at room temperature until completion (monitor by TLC or LC-MS).
-
Upon completion, remove the solvent by rotary evaporation.[2]
-
To obtain the free base, partition the residue between diethyl ether and a saturated aqueous solution of sodium bicarbonate.[1][2][5] (Caution: CO₂ will be evolved).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-alkylpiperidine.[1]
Protocol 2: Buchwald-Hartwig N-Arylation of Piperidine
This protocol describes a typical Buchwald-Hartwig amination for the N-arylation of piperidine, with considerations for avoiding common side reactions.[1]
Materials:
-
Aryl halide (e.g., aryl bromide) (1.0 eq)
-
Piperidine (1.2-1.5 eq)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Phosphine ligand (e.g., RuPhos, XPhos, 2-4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 eq)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or equivalent glassware for inert atmosphere techniques
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to a Schlenk flask.[1]
-
Add the aryl halide (1.0 equivalent) and a stir bar.
-
Evacuate and backfill the flask with inert gas (repeat 3 times).
-
Add the anhydrous solvent, followed by the piperidine (1.2-1.5 equivalents) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with a suitable solvent like ethyl acetate.
-
Filter the mixture through a pad of celite to remove insoluble salts and the catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired N-arylpiperidine.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Analytical Method Refinement for Complex Matrices Containing Piperidines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the analysis of piperidine-containing compounds in complex matrices.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues encountered during the chromatographic analysis of piperidines.
High-Performance Liquid Chromatography (HPLC)
Q1: Why are my piperidine peaks tailing in reversed-phase HPLC?
A1: Peak tailing for basic compounds like piperidines is most commonly caused by secondary ionic interactions between the protonated basic analyte and acidic silanol groups on the silica surface of the column[1][2]. At a typical reversed-phase mobile phase pH (2-7), piperidines are protonated and carry a positive charge, leading to these undesirable interactions[2].
Troubleshooting Steps:
-
Add a Basic Modifier: Introduce a small amount of a basic additive, such as 0.1% diethylamine (DEA) or triethylamine (TEA), to the mobile phase. These modifiers act as silanol-masking agents, competing with the piperidine for active sites on the stationary phase[1].
-
Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to 2-3) can protonate the silanol groups, reducing their interaction with the basic analyte[3].
-
Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds. These columns have minimal accessible silanol groups[1].
-
Reduce Sample Overload: Injecting too high a concentration of the sample can saturate the column and lead to peak distortion, including tailing. Try reducing the injection volume or diluting the sample[1][3].
Q2: How can I improve the resolution between my piperidine diastereomers?
A2: Achieving good resolution for diastereomers requires optimizing the selectivity of the chromatographic system.
Troubleshooting Steps:
-
Optimize Mobile Phase: Systematically adjust the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous phase. Switching from acetonitrile to methanol (or vice versa) can significantly alter selectivity[1].
-
Screen Different Columns: Test columns with different stationary phase chemistries (e.g., C18, Phenyl-Hexyl, PFP, Cyano) to find one that provides sufficient selectivity for your diastereomers[1].
-
Adjust Temperature: Temperature can affect the thermodynamics of the separation. Evaluate a range of column temperatures (e.g., 25°C to 50°C), as this can sometimes improve or even reverse the elution order[1].
-
Decrease Flow Rate: Lowering the flow rate increases the interaction time between the analytes and the stationary phase, which can lead to better resolution, although it will increase the analysis time[1].
Q3: My piperidine compound lacks a strong UV chromophore. How can I detect it with HPLC?
A3: For compounds with poor UV absorbance, alternative detection methods or pre-column derivatization are necessary.
Solutions:
-
Alternative Detectors: Use a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). For suitable analytes, a Mass Spectrometer (MS) is a highly sensitive and selective option[4].
-
Pre-column Derivatization: React the piperidine with a derivatizing agent that introduces a strong chromophore. For example, 4-toluenesulfonyl chloride can be used to create a derivative that is easily detectable by UV[5][6].
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Q1: What is ion suppression and how does it affect the analysis of piperidines in complex matrices?
A1: Ion suppression is a type of matrix effect where co-eluting components from the sample matrix (e.g., salts, lipids, proteins from plasma) compete with the analyte of interest for ionization in the MS source. This leads to a reduced analyte signal, which can negatively impact sensitivity, accuracy, and precision[7][8][9][10][11]. Because LC-MS/MS is highly specific, interfering compounds may not be visible on the chromatogram but can still suppress the analyte's signal[7][10].
Q2: How can I minimize matrix effects when analyzing piperidines in biological fluids?
A2: Minimizing matrix effects is crucial for accurate bioanalysis and typically involves a combination of optimized sample preparation and chromatography[12].
Strategies:
-
Effective Sample Preparation: Use sample cleanup techniques like protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering matrix components before injection[8][13][14]. SPE is often the most effective method for extensive cleanup of complex matrices like plasma[8].
-
Chromatographic Separation: Improve the chromatographic separation to ensure the piperidine analyte does not co-elute with matrix components known to cause ion suppression[7].
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., a deuterated version of the analyte) is the most effective way to compensate for matrix effects. Since the SIL-IS has nearly identical chemical properties and chromatographic behavior to the analyte, it will experience the same degree of ion suppression, allowing for accurate quantification[12][15].
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components[8].
Gas Chromatography-Mass Spectrometry (GC-MS)
Q1: Why is derivatization often necessary for the GC-MS analysis of piperidines?
A1: Derivatization is a common strategy in GC-MS analysis of piperidines for several reasons[4]:
-
Increase Volatility: Many piperidine derivatives, especially those with polar functional groups, are not volatile enough for direct GC analysis. Derivatization converts them into more volatile compounds.
-
Improve Peak Shape: The basic nitrogen of the piperidine ring can interact with active sites in the GC system (e.g., injector liner, column), causing peak tailing. Derivatization masks this basicity, leading to more symmetrical peaks.
-
Enhance Thermal Stability: Some piperidines may degrade at the high temperatures used in the GC injector. Derivatization can create more thermally stable analogs.
Quantitative Data & Method Parameters
The following tables summarize typical starting parameters for method development.
Table 1: HPLC Method Parameters for Piperidine Analysis
| Parameter | Reversed-Phase (for basic piperidines) | Normal-Phase (for diastereomer separation) |
| Column | Base-deactivated C18, 4.6 x 150 mm, 5 µm[1] | Silica, 4.6 x 150 mm, 5 µm[1] |
| Mobile Phase A | 0.1% Formic Acid or 0.1% Diethylamine in Water[1][16] | Heptane or Hexane |
| Mobile Phase B | Acetonitrile or Methanol[1] | Isopropanol or Ethanol[1] |
| Flow Rate | 1.0 mL/min[6][16] | 1.0 mL/min |
| Column Temp. | 30-45°C[1][6] | 25-40°C |
| Injection Vol. | 5-20 µL[5][16][17] | 5-20 µL |
| Detector | UV (if chromophore present), ELSD, CAD, MS[4] | UV (if chromophore present), ELSD, CAD |
Table 2: LC-MS/MS Method Parameters for Piperidines in Biological Matrix
| Parameter | Typical Setting |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water[16] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol[16] |
| Flow Rate | 0.4 - 0.6 mL/min |
| Column Temp. | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Internal Standard | Stable Isotope-Labeled (e.g., d4-analog)[12] |
| Sample Prep | Protein Precipitation, LLE, or SPE[12][14] |
Experimental Protocols
Protocol 1: Sample Preparation via Protein Precipitation for LC-MS/MS
This protocol is a common and rapid method for extracting small molecules from plasma[12].
Materials:
-
Plasma sample containing piperidine analyte
-
Internal Standard (IS) working solution
-
Ice-cold acetonitrile
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of the plasma sample into a microcentrifuge tube.
-
Add 10 µL of the IS working solution to the plasma sample.
-
Add 400 µL of ice-cold acetonitrile to precipitate the proteins[12].
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation[12].
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins[12].
-
Carefully transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis[12].
Protocol 2: Pre-column Derivatization for HPLC-UV Analysis
This protocol is for piperidines lacking a UV chromophore, using 4-toluenesulfonyl chloride as the derivatizing agent[5][6].
Materials:
-
Piperidine sample
-
4-toluenesulfonyl chloride (derivatizing agent) solution in acetonitrile
-
Aqueous basic solution (e.g., sodium bicarbonate)
-
Suitable quenching solution (e.g., dilute acid)
-
HPLC mobile phase for dilution
Procedure:
-
In a vial, mix the piperidine sample with the basic solution.
-
Add the 4-toluenesulfonyl chloride solution and allow the reaction to proceed. Optimization of reaction time and temperature may be required[1].
-
Once the reaction is complete, quench it by adding the acidic solution to neutralize excess base[5].
-
Dilute the final reaction mixture with the initial HPLC mobile phase composition.
-
The sample is now ready for injection into the HPLC-UV system.
Visualizations: Workflows and Logic Diagrams
Caption: Workflow for piperidine quantification in plasma.
Caption: Decision tree for resolving peak tailing issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. uhplcs.com [uhplcs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. longdom.org [longdom.org]
- 12. benchchem.com [benchchem.com]
- 13. phmethods.net [phmethods.net]
- 14. m.youtube.com [m.youtube.com]
- 15. Development of an LC-MS method for ultra trace-level determination of 2,2,6,6-tetramethylpiperidine-1-oxl (TEMPO), a potential genotoxic impurity within active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of Synthetic Routes to Ethyl 3-methylpiperidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 3-methylpiperidine-3-carboxylate is a valuable building block in the synthesis of various pharmaceutical agents. Its preparation can be accomplished through several synthetic pathways, each with distinct advantages and disadvantages. This guide provides a comparative analysis of three primary routes: Dieckmann Condensation, Catalytic Hydrogenation of a Pyridine Precursor, and Reductive Amination/Methylation. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to inform the selection of the most suitable synthetic strategy for laboratory and process development scales.
At a Glance: Comparison of Synthesis Routes
| Parameter | Route 1: Dieckmann Condensation | Route 2: Catalytic Hydrogenation | Route 3: Reductive Amination/Methylation |
| Starting Materials | Diethyl 3,3'-(methylimino)dipropionate | Ethyl 3-methylnicotinate | Ethyl piperidine-3-carboxylate, Formaldehyde |
| Key Transformation | Intramolecular cyclization | Heterogeneous catalytic reduction | N-methylation and reduction |
| Typical Reagents | Sodium ethoxide | H₂, Pd/C or PtO₂ | H₂, Pd/C, Formaldehyde |
| Reported Yield | Good to high | High | High (e.g., ~95% for a related compound)[1] |
| Reaction Conditions | Anhydrous, inert atmosphere | High pressure, elevated temperature | Moderate pressure, room to elevated temperature |
| Key Advantages | Convergent synthesis, builds the core ring structure | Potentially fewer steps if the precursor is available | Mild conditions, high yield for the final step |
| Key Disadvantages | Requires synthesis of the acyclic diester precursor, sensitive to moisture | Requires high-pressure hydrogenation equipment, potential for over-reduction | Requires the pre-synthesized piperidine ring |
Route 1: Dieckmann Condensation
The Dieckmann condensation is a well-established method for the formation of five- and six-membered rings through the intramolecular cyclization of a diester.[2][3][4][5][6] For the synthesis of this compound, this route involves the preparation of an acyclic N-substituted diester, followed by base-mediated cyclization.
Experimental Protocol
Step 1: Synthesis of Diethyl 3,3'-(methylimino)dipropionate
-
To a solution of methylamine in a suitable solvent such as ethanol, add two equivalents of ethyl acrylate in a dropwise manner while maintaining the temperature below 30 °C.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield diethyl 3,3'-(methylimino)dipropionate.
Step 2: Dieckmann Condensation
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, prepare a solution of sodium ethoxide in anhydrous toluene.
-
Heat the solution to reflux and add a solution of diethyl 3,3'-(methylimino)dipropionate in anhydrous toluene dropwise over a period of 2 hours.
-
After the addition is complete, continue refluxing for an additional 4 hours.
-
Cool the reaction mixture to room temperature and quench with a dilute solution of hydrochloric acid until the pH is neutral.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude ethyl 1-methyl-4-oxopiperidine-3-carboxylate is then subjected to Wolff-Kishner or Clemmensen reduction to remove the ketone, followed by methylation at the 3-position.
Route 2: Catalytic Hydrogenation of a Pyridine Precursor
This route involves the reduction of a substituted pyridine ring to the corresponding piperidine. The starting material, ethyl 3-methylnicotinate, can be synthesized or procured commercially. Catalytic hydrogenation is a powerful technique for this transformation, often providing high yields.[7][8][9]
Experimental Protocol
-
Place ethyl 3-methylnicotinate and a catalytic amount of 10% Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) in a high-pressure hydrogenation vessel.
-
Add a suitable solvent, such as ethanol or acetic acid.
-
Seal the vessel and purge with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).
-
Heat the mixture to the desired temperature (e.g., 50-80 °C) and stir vigorously for 12-24 hours, or until hydrogen uptake ceases.
-
Cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure or by column chromatography to yield this compound.
Route 3: Reductive Amination/Methylation
This approach utilizes a pre-existing piperidine-3-carboxylate scaffold and introduces the N-methyl group via reductive amination. A patent for a similar compound demonstrates a high-yielding reductive methylation step using formaldehyde and catalytic hydrogenation.[1] This method is often mild and efficient for the final N-alkylation step.[10][11][12][13][14]
Experimental Protocol
-
To a suspension of ethyl piperidine-3-carboxylate in a suitable solvent like ethanol, add an aqueous solution of formaldehyde (37%).
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Place the mixture in a hydrogenation apparatus and shake under a hydrogen atmosphere (e.g., 50 psi) for 12 hours.
-
Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.
-
Upon completion, filter the reaction mixture through Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure.
-
The resulting crude product can be purified by distillation to afford Ethyl 1,3-dimethylpiperidine-3-carboxylate.
Note: To obtain the target compound, this compound, the starting material would need to be this compound which would then be N-methylated. Alternatively, if starting with ethyl piperidine-3-carboxylate, a methylation at the 3-position would be required prior to N-methylation.
Conclusion
The choice of the optimal synthesis route for this compound depends on several factors including the availability of starting materials, the scale of the synthesis, and the equipment available.
-
Dieckmann Condensation is a powerful tool for constructing the piperidine ring itself, but the multi-step nature to arrive at the final product can be a drawback.
-
Catalytic Hydrogenation offers a more direct route if the corresponding pyridine precursor is readily accessible, though it requires specialized high-pressure equipment.
-
Reductive Amination/Methylation is an efficient final step but presupposes the availability of the piperidine-3-carboxylate core.
For laboratory-scale synthesis where the precursor is available, the reductive amination/methylation route appears to be a highly efficient and high-yielding option. For larger-scale production or when the pyridine precursor is commercially viable, catalytic hydrogenation presents a robust and direct pathway. The Dieckmann condensation route is most suitable when a convergent synthesis from simple, acyclic starting materials is desired. Researchers and process chemists should carefully evaluate these factors to select the most appropriate method for their specific needs.
References
- 1. US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate - Google Patents [patents.google.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Dieckmann Condensation [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 9. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. mdpi.com [mdpi.com]
Comparative Guide to HPLC Method Validation for Ethyl 3-Methylpiperidine-3-Carboxylate
This guide provides a comparative overview of potential High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis and purity assessment of Ethyl 3-methylpiperidine-3-carboxylate. Given the structural properties of this compound, particularly the lack of a strong UV chromophore, direct analysis by conventional HPLC with UV detection presents a significant challenge. This document explores alternative and indirect HPLC strategies, presenting supporting experimental data from validated methods for structurally similar piperidine derivatives.
Analytical Challenges and Methodological Considerations
This compound is a saturated heterocyclic compound. The absence of a conjugated system of double bonds in its structure means it does not absorb ultraviolet (UV) light to a significant extent, rendering standard HPLC-UV detection methods insensitive. Therefore, successful HPLC analysis requires one of two main approaches:
-
Employing a universal detector: Detectors that do not rely on the analyte's optical properties, such as Charged Aerosol Detectors (CAD) or Mass Spectrometers (MS), can be used for direct analysis.
-
Pre-column derivatization: This involves a chemical reaction to attach a UV-absorbing "tag" to the analyte molecule, allowing for sensitive detection with standard HPLC-UV equipment.
The choice between these methods depends on factors such as available instrumentation, required sensitivity, sample matrix complexity, and the specific goals of the analysis (e.g., routine quality control vs. trace-level impurity profiling).
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of different HPLC-based approaches applicable to the analysis of this compound, based on data from validated methods for similar piperidine compounds.
| Parameter | HPLC-UV (with Pre-column Derivatization) | HPLC-CAD | HPLC-MS |
| Principle | Chromatographic separation of a derivatized, UV-active analyte followed by UV detection. | Chromatographic separation followed by nebulization and charging of analyte particles for detection. | Chromatographic separation coupled with mass analysis, providing high selectivity and sensitivity. |
| Linearity Range | 0.44 - 53.33 µg/mL[1][2] | Typically in the ng to low µg range on-column. | pg to ng/mL range, highly compound-dependent. |
| Correlation Coefficient (R²) | 0.9996[1][2] | >0.99 | >0.99 |
| Accuracy (% Recovery) | 101.82%[1] | Typically 98-102% | Typically 95-105% |
| Precision (%RSD) | 0.6%[1] | <5% | <15% (highly dependent on concentration) |
| Limit of Detection (LOD) | 0.15 µg/mL[1][2] | ~10 ng/mL[3] | pg/mL range |
| Limit of Quantification (LOQ) | 0.44 µg/mL[1][2] | ~30-50 ng/mL | pg/mL to low ng/mL range |
| Sample Preparation | Can be more complex due to the additional derivatization step. | Generally simpler, direct injection of dissolved sample. | Can vary from simple dilution to extensive extraction for complex matrices. |
| Instrumentation | Standard HPLC with UV/DAD detector. | HPLC with a Charged Aerosol Detector. | LC-MS system (e.g., single quadrupole, triple quadrupole, or high-resolution MS). |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the compared techniques.
Method 1: HPLC-UV with Pre-column Derivatization
This method is based on the derivatization of piperidine with 4-toluenesulfonyl chloride to form a UV-active derivative.[1][4]
-
Derivatization Procedure:
-
To 1.0 mL of a standard or sample solution of this compound in acetonitrile, add 1.0 mL of a borate buffer solution (pH 9.0).
-
Add 1.0 mL of a 10 mg/mL solution of 4-toluenesulfonyl chloride in acetonitrile.
-
Vortex the mixture and heat at 60°C for 30 minutes.
-
Cool the mixture to room temperature before injection.
-
-
Chromatographic Conditions:
Method 2: HPLC with Charged Aerosol Detection (HPLC-CAD)
This method is suitable for the direct analysis of this compound without derivatization. The parameters are adapted from a method for 4-methanesulfonyl-piperidine.[3]
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
HPLC Column: Atlantis C18 (150 x 4.6 mm, 3.5 µm)[3]
-
Mobile Phase: Water:Acetonitrile (90:10, v/v) containing 0.1% heptafluorobutyric acid (HFBA) as an ion-pairing agent to improve retention.[3]
-
Flow Rate: 1.0 mL/min[3]
-
Column Temperature: 40°C[3]
-
CAD Settings: Nitrogen gas pressure at 35 psi.[3]
-
Injection Volume: 20 µL
-
Method 3: HPLC-Mass Spectrometry (HPLC-MS)
This highly sensitive and selective method allows for the direct analysis of this compound.
-
Sample Preparation:
-
Dissolve the sample in a mobile phase compatible solvent (e.g., 50:50 acetonitrile:water).
-
Filter through a 0.22 µm syringe filter.
-
-
Chromatographic Conditions:
-
HPLC Column: A suitable C18 or HILIC column (e.g., 100 x 2.1 mm, 3 µm).
-
Mobile Phase: A gradient of acetonitrile and water with a volatile modifier such as 0.1% formic acid or 10 mM ammonium acetate to ensure compatibility with the mass spectrometer.
-
Flow Rate: 0.2 - 0.5 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 50-500, with specific monitoring of the protonated molecular ion [M+H]⁺ for this compound.
-
Logical Workflow for Method Selection and Validation
The following diagram illustrates the decision-making process for selecting and validating an appropriate HPLC method for this compound.
Caption: Workflow for HPLC method selection and validation.
Chiral Separation Considerations
This compound contains a chiral center, meaning it exists as a pair of enantiomers. For stereoselective analysis, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs are widely recognized for their effectiveness in separating a broad range of chiral compounds, including piperidine derivatives. The development of a chiral separation method would involve screening various polysaccharide-based columns (e.g., amylose or cellulose derivatives) with different mobile phases, typically combinations of alkanes (like hexane or heptane) and alcohols (like isopropanol or ethanol). The previously mentioned HPLC-MS or HPLC-CAD methods could be adapted for use with a chiral column to achieve enantioselective quantification.
References
A Comparative Guide to the Biological Activity of Piperidine Isomers
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of a vast number of pharmaceuticals and bioactive compounds. The seemingly subtle variation in the positioning of substituents on the piperidine ring can lead to profound differences in pharmacological activity, influencing potency, selectivity, and overall therapeutic profile. This guide provides an objective comparison of the biological activities of key piperidine isomers, supported by experimental data, to inform rational drug design and development.
Data Presentation: Comparative Biological Activities
The following table summarizes the quantitative data from studies comparing the biological activities of various piperidine isomers. This data highlights the significant impact of isomeric and structural variations on the interaction with different biological targets.
| Target | Compound/Isomer | Activity (Kᵢ in nM) | Selectivity (SERT/DAT) | Selectivity (NET/DAT) |
| Dopamine Transporter (DAT) | cis-2,5-disubstituted piperidine derivative | 15.3 ± 2.1[1] | 131[1] | 26.1[1] |
| trans-2,5-disubstituted piperidine derivative | 125 ± 15[1] | 32[1] | 4.8[1] | |
| Nicotinic Acetylcholine Receptor (nAChR) | cis-2-methyl-6-n-undecanyl piperidine | Equipotent with trans-isomer[1] | - | - |
| trans-2-methyl-6-n-undecanyl piperidine | Equipotent with cis-isomer[1] | - | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Dopamine Transporter (DAT) Inhibition Assay
This assay determines the ability of a compound to inhibit the reuptake of dopamine by the dopamine transporter, typically in cells expressing the transporter.
Materials:
-
Human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT).
-
Culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection agent like G418).
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer: 125 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, 5.6 mM glucose, 2.2 mM CaCl₂, pH 7.4).
-
Radiolabeled dopamine, such as [³H]dopamine.
-
Test compounds (piperidine isomers) at various concentrations.
-
A known DAT inhibitor for positive control (e.g., GBR12909).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Cell Culture: Culture hDAT-HEK293 cells in appropriate flasks until they reach 80-90% confluency.
-
Plating: Seed the cells into 24- or 48-well plates and allow them to adhere and grow to form a monolayer, typically for 24-48 hours.
-
Assay Initiation: On the day of the experiment, aspirate the culture medium and wash the cells once with pre-warmed uptake buffer.
-
Pre-incubation: Add uptake buffer containing the desired concentration of the test piperidine isomer to each well. For total uptake control, add buffer without the test compound. For non-specific uptake control, add a high concentration of a known DAT inhibitor. Incubate for 10-20 minutes at room temperature.
-
Dopamine Uptake: Initiate the uptake by adding [³H]dopamine to each well at a final concentration of approximately 10 nM. Incubate for a short period (e.g., 10 minutes) at room temperature.
-
Termination: Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold uptake buffer.
-
Cell Lysis and Measurement: Lyse the cells with a suitable lysis buffer (e.g., 1% SDS). Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the amount of radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Determine the IC₅₀ value for each piperidine isomer by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Nicotinic Acetylcholine Receptor (nAChR) Binding Assay
This assay measures the binding affinity of a compound to nicotinic acetylcholine receptors.
Materials:
-
Cell membranes prepared from a cell line expressing the desired nAChR subtype (e.g., SH-EP1 cells expressing α4β2 nAChRs).
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4).
-
Radiolabeled ligand with high affinity for the nAChR subtype, such as [³H]epibatidine.
-
Test compounds (piperidine isomers) at various concentrations.
-
A known nAChR ligand for determining non-specific binding (e.g., nicotine).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, [³H]epibatidine (at a concentration near its Kd), and the test piperidine isomer at varying concentrations in the binding buffer. For total binding, omit the test compound. For non-specific binding, add a high concentration of a known nAChR ligand.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-3 hours).
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value for each piperidine isomer from a competition binding curve and then calculate the Kᵢ value using the Cheng-Prusoff equation.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on cell viability.
Materials:
-
A suitable cancer cell line (e.g., HeLa, MCF-7).
-
Complete cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the piperidine isomers and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Aspirate the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Mandatory Visualization
The following diagrams illustrate key concepts related to the biological activity of piperidine isomers.
Caption: A general workflow for the comparative analysis of piperidine isomers.
Caption: A simplified diagram of the PI3K/Akt signaling pathway.
References
Comparative Analysis of Ethyl 3-methylpiperidine-3-carboxylate and Other Alkyl Piperidine-3-carboxylates: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of a chemical scaffold is a critical decision. This guide provides a comparative overview of Ethyl 3-methylpiperidine-3-carboxylate against other alkyl piperidine-3-carboxylates, focusing on their synthesis, physicochemical properties, and biological activities. Due to a lack of direct head-to-head comparative studies in publicly available literature, this guide collates available data for individual compounds and proposes experimental protocols for their direct comparison.
The piperidine ring is a prevalent scaffold in medicinal chemistry, valued for its conformational flexibility and synthetic tractability.[1] Alkyl piperidine-3-carboxylates, in particular, serve as key intermediates and pharmacophores in a wide range of biologically active molecules.[2] This guide focuses on this compound and provides a comparative context with other relevant alkyl piperidine-3-carboxylates to aid in research and development.
Physicochemical Properties: A Comparative Overview
A comprehensive comparison of the physicochemical properties of this compound with other alkyl piperidine-3-carboxylates is essential for predicting their behavior in biological systems. While direct comparative studies are limited, the following table summarizes available data for individual compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | C9H17NO2 | 171.24 | 221.4±8.0 | 0.978±0.06 |
| Ethyl piperidine-3-carboxylate | C8H15NO2 | 157.21 | 104 (at 12 mmHg) | 1.043 |
| Methyl piperidine-3-carboxylate | C7H13NO2 | 143.18 | Not Available | Not Available |
Data for this compound and Ethyl piperidine-3-carboxylate is sourced from publicly available chemical databases. Data for Methyl piperidine-3-carboxylate is limited.
Synthesis of Alkyl Piperidine-3-carboxylates: An Overview
The synthesis of alkyl piperidine-3-carboxylates can be achieved through various synthetic routes. A common approach involves the reduction of the corresponding pyridine-based precursors.
General Synthesis Workflow
The following diagram illustrates a generalized synthetic pathway for the preparation of alkyl piperidine-3-carboxylates.
References
A Comparative Spectroscopic Analysis of Piperidine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic data for piperidine and two common derivatives: N-methylpiperidine and 4-phenylpiperidine. The information presented is intended to serve as a valuable resource for the identification, characterization, and analysis of these important heterocyclic compounds, which are frequently encountered in medicinal chemistry and drug development.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for piperidine, N-methylpiperidine, and 4-phenylpiperidine. This allows for a direct comparison of their characteristic spectral features.
¹H NMR Spectral Data
| Compound | Chemical Shift (δ) [ppm] and Multiplicity |
| Piperidine | 2.79 (t), 2.19 (s, NH), 1.51 (m)[1] |
| N-Methylpiperidine | 2.33 (s, N-CH₃), 2.23 (m), 1.59-1.48 (m)[2] |
| 4-Phenylpiperidine | 7.31-7.15 (m, Ar-H), 3.15 (m), 2.72 (m), 2.61 (m), 1.86 (m), 1.89-1.75 (m), 1.60 (m)[3] |
¹³C NMR Spectral Data
| Compound | Chemical Shift (δ) [ppm] |
| Piperidine | 47.45, 27.24, 25.21[4] |
| N-Methylpiperidine | Data not readily available in summarized format. |
| 4-Phenylpiperidine | Data not readily available in summarized format. |
IR Spectral Data
| Compound | Key Vibrational Frequencies (cm⁻¹) |
| Piperidine | N-H stretch, C-H stretch, CH₂ bend, C-N stretch |
| N-Methylpiperidine | C-H stretch, CH₂ bend, C-N stretch (note the absence of N-H stretch) |
| 4-Phenylpiperidine | Aromatic C-H stretch, C=C stretch (aromatic), C-H stretch (aliphatic), CH₂ bend, C-N stretch |
Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] |
| Piperidine | 85[5] | 84, 70, 56, 44, 43, 42, 41, 30, 28 |
| N-Methylpiperidine | 99 | 98, 84, 70, 58, 57, 44, 43, 42 |
| 4-Phenylpiperidine | 161[6] | 160, 146, 132, 117, 104, 91, 77, 51 |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for piperidine derivatives. Instrument parameters may need to be optimized for specific samples and equipment.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Weigh 5-10 mg of the piperidine derivative and dissolve it in approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The solution should be clear and homogeneous. Transfer the solution to a standard 5 mm NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the appropriate acquisition parameters for ¹H or ¹³C NMR, including pulse sequence, acquisition time, relaxation delay, and number of scans. For ¹³C NMR, proton decoupling is typically used.
-
-
Data Acquisition: Acquire the spectrum.
-
Data Processing:
-
Apply Fourier transformation to the free induction decay (FID).
-
Phase the spectrum and correct the baseline.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate the signals in the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy (Liquid Sample)
-
Sample Preparation (Neat Liquid): Place a small drop of the liquid piperidine derivative onto the surface of a salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin liquid film.
-
Instrument Setup:
-
Ensure the sample compartment is clean and dry.
-
Acquire a background spectrum of the empty spectrometer.
-
-
Data Acquisition: Place the salt plates with the sample in the spectrometer's sample holder and acquire the infrared spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the volatile piperidine derivative into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z value.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak and the fragmentation pattern are used to determine the molecular weight and structural features of the compound.
Visualizations
The following diagrams illustrate key concepts related to the analysis and potential biological activity of piperidine derivatives.
Caption: General workflow for the spectroscopic analysis of piperidine derivatives.
Caption: Inhibition of the PI3K/Akt signaling pathway by a piperidine derivative.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of Analytical Techniques for Piperidine Quantification
In the realm of pharmaceutical development and quality control, the precise and accurate quantification of piperidine, a key synthetic building block and potential genotoxic impurity, is of paramount importance.[1] Cross-validation of analytical methods—the process of comparing results from two or more distinct techniques—is a critical step to ensure data integrity and reliability, particularly when combining data from different laboratories or methodologies.[2] This guide provides an objective comparison of the principal analytical techniques for piperidine quantification: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
The selection of an appropriate analytical method is contingent on several factors, including the analyte's properties, the sample matrix, required sensitivity, and the specific application, such as routine quality control versus bioanalysis.[2] Piperidine's volatile nature makes it highly suitable for GC-MS analysis.[2] However, for non-volatile or thermally labile samples, HPLC-based methods are often preferred.[3] A key consideration for HPLC-UV is that piperidine lacks a strong UV chromophore, necessitating a derivatization step to introduce a UV-active moiety for sensitive detection.[4] In contrast, LC-MS/MS offers high sensitivity and selectivity, often without the need for derivatization.[2]
Quantitative Performance Data
The following tables summarize the typical performance characteristics of GC-MS, HPLC-UV (with derivatization), and LC-MS/MS for the analysis of piperidine and its derivatives. The data presented is a synthesis from various validation studies.
Table 1: Performance Comparison of Analytical Methods for Piperidine Quantification
| Parameter | GC-MS | HPLC-UV (with Derivatization) | LC-MS/MS |
| Principle | Separation of volatile compounds followed by mass-based detection.[5] | Separation based on differential partitioning with UV detection, requires derivatization for UV activity.[4][5] | Separation by liquid chromatography followed by mass-based detection.[5] |
| Sample Preparation | Often requires extraction and sometimes derivatization.[5] | Requires derivatization to introduce a UV chromophore.[4] | Can be as simple as "dilute and shoot" or may involve protein precipitation for biological matrices.[2] |
| Selectivity | High | Moderate to High | Very High |
| Sensitivity | High | Moderate | Very High |
Table 2: Validation Parameters for Different Analytical Techniques
| Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (% Recovery) | Precision (%RSD) |
| HPLC-UV (derivatized piperidine) | 0.44 - 53.33 µg/mL[4][6] | 0.15 µg/mL[4][6] | 0.44 µg/mL[4][6] | 101.82%[4][6] | 0.6%[4] |
| LC-MS | 0.03 - 0.40 µg/mL[1][7] | 0.0101 µg/mL[1][7] | Not explicitly stated, but linearity starts at 0.03 µg/mL[1][7] | High (not quantified in the provided abstract)[1] | Good (not quantified in the provided abstract)[1] |
| GC-MS (for piperazine derivatives) | 0 - 10 µg/mL | 0.002 - 0.004 µg/mL | 0.008 - 0.016 µg/mL | 90 - 108% | < 15% |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and can be adapted for the quantification of piperidine.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is well-suited for the analysis of volatile compounds like piperidine.[2]
Sample Preparation (Liquid-Liquid Extraction):
-
Accurately weigh approximately 100 mg of the homogenized sample into a centrifuge tube.[2]
-
Add a suitable internal standard.[2]
-
Add 1 mL of 1 M sodium hydroxide to basify the sample.[5]
-
Add 5 mL of a suitable organic solvent (e.g., dichloromethane).[2][5]
-
Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.[5]
-
Transfer the organic layer to a clean vial for analysis.
Instrumentation and Conditions:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.[5]
-
Column: A suitable capillary column for amine analysis (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[2]
-
Injector Temperature: 250 °C.[2]
-
Oven Temperature Program: An appropriate temperature gradient to ensure separation.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Analyzer Mode: Selected Ion Monitoring (SIM) for high selectivity and sensitivity.
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This is a robust method, particularly when derivatization is employed to introduce a UV-active chromophore to piperidine.[2]
Sample Preparation and Derivatization:
-
Dissolve the sample in a suitable diluent to a known concentration.[2]
-
For derivatization, react the piperidine sample with a reagent such as 4-chloro-7-nitrobenzofuran (NBD-Cl) or 4-toluenesulfonyl chloride to form a stable, UV-active derivative.[2][4] This allows for detection at lower levels.[2]
Instrumentation and Conditions:
-
Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.[2]
-
Column: A C18 reversed-phase column is commonly used.[2]
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile). The pH of the mobile phase should be controlled for consistent ionization.[2]
-
Flow Rate: Typically 1.0 mL/min.[2]
-
Detection: UV detection at a wavelength where the derivatized analyte shows significant absorbance (e.g., 340 nm for NBD-Cl derivatives).[2]
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This technique provides high sensitivity and selectivity, often without the need for derivatization.[2]
Sample Preparation: Sample preparation can be as straightforward as a "dilute and shoot" approach or may involve protein precipitation for biological matrices, followed by centrifugation and injection of the supernatant.[2]
Instrumentation and Conditions:
-
Instrumentation: A standard HPLC or UHPLC system coupled to a tandem mass spectrometer.[2]
-
Column: A C18 column suitable for LC-MS analysis.[2]
-
Mobile Phase: A gradient elution with mobile phases such as 0.05% formic acid in water and methanol is common.[1]
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.[2]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for amines like piperidine.[2]
-
Mass Analyzer Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, monitoring a specific precursor-to-product ion transition for piperidine and an internal standard.[2]
Visualizing the Workflow
To better understand the logical flow of cross-validation and the individual analytical techniques, the following diagrams are provided.
Workflow for the cross-validation of two analytical methods.
Experimental workflows for piperidine quantification.
References
- 1. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alternative-therapies.com [alternative-therapies.com]
A Comparative Analysis of Ethyl 3-methylpiperidine-3-carboxylate Purity from Various Suppliers
For Researchers, Scientists, and Drug Development Professionals
The purity and consistency of starting materials and intermediates are of paramount importance in drug discovery and development. Even minute impurities can significantly impact reaction yields, downstream processing, and the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] Ethyl 3-methylpiperidine-3-carboxylate is a key building block in the synthesis of various pharmaceutical agents. Consequently, a thorough assessment of its purity from different commercial suppliers is crucial to ensure the reliability and reproducibility of research and manufacturing processes.[3]
This guide provides a comprehensive comparison of this compound from three fictionalized suppliers (Supplier A, Supplier B, and Supplier C). The comparison is based on data typically found in a Certificate of Analysis (CoA) and supplemented with detailed experimental protocols for key analytical techniques.[4][5][6]
Data Presentation
The following table summarizes the purity and impurity profiles of this compound from the three suppliers. The data is presented to facilitate a clear and direct comparison of key quality attributes.
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity (by GC) | 99.5% | 98.9% | 99.8% |
| Purity (by HPLC) | 99.6% | 99.1% | 99.9% |
| Major Impurity 1 (by GC) | 0.2% | 0.5% | 0.05% |
| Major Impurity 2 (by HPLC) | 0.15% | 0.3% | Not Detected |
| Residual Solvents (Methanol) | < 100 ppm | 250 ppm | < 50 ppm |
| Water Content (Karl Fischer) | 0.05% | 0.1% | 0.02% |
| Appearance | Colorless Oil | Pale Yellow Oil | Colorless Oil |
| Identity (¹H NMR, MS) | Conforms | Conforms | Conforms |
Experimental Protocols
Detailed methodologies for the key analytical techniques used to assess the purity of this compound are provided below.
1. Gas Chromatography (GC) for Purity Assessment and Impurity Profiling
-
Objective: To determine the purity of this compound and quantify any volatile impurities.
-
Instrumentation: Agilent 7890B GC system with a Flame Ionization Detector (FID).
-
Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane.
-
Data Analysis: The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks.
2. High-Performance Liquid Chromatography (HPLC) for Purity and Non-Volatile Impurities
-
Objective: To assess the purity and detect any non-volatile impurities. A reversed-phase C18 column is commonly used for the analysis of piperidine derivatives.[7]
-
Instrumentation: Waters Alliance e2695 Separations Module with a 2998 Photodiode Array (PDA) Detector.
-
Column: Waters XBridge C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water.
-
B: 0.1% Formic acid in Acetonitrile.
-
-
Gradient:
-
0-5 min: 10% B.
-
5-20 min: 10% to 90% B.
-
20-25 min: 90% B.
-
25.1-30 min: 10% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 0.5 mg/mL solution of this compound in the mobile phase (10% Acetonitrile in Water).
3. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Objective: To confirm the chemical structure of this compound.
-
Instrumentation: Bruker Avance III HD 400 MHz NMR Spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Sample Concentration: Approximately 10 mg/mL.
-
Parameters:
-
Pulse Program: zg30.
-
Number of Scans: 16.
-
Relaxation Delay: 1.0 s.
-
-
Data Analysis: The acquired spectrum is compared with a reference spectrum or theoretical chemical shifts to confirm the identity of the compound. Key signals for the piperidine ring typically appear in the δ 1.0- 4.0 ppm range.[7]
4. Mass Spectrometry (MS) for Molecular Weight Verification
-
Objective: To confirm the molecular weight of this compound.
-
Instrumentation: Agilent 6120 Quadrupole LC/MS system.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Sample Introduction: Direct infusion of the HPLC sample solution.
-
Analysis: The mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺) is determined and compared to the calculated theoretical mass.
Mandatory Visualization
The following diagram illustrates the logical workflow for assessing the purity of this compound from different suppliers.
Caption: Purity assessment workflow for this compound.
Conclusion
The selection of a suitable supplier for critical raw materials like this compound should be based on a comprehensive evaluation of their product's purity and consistency. While Supplier C demonstrates the highest purity profile in this analysis, the specific requirements of a given synthesis or process will ultimately dictate the acceptable level of impurities. It is imperative for researchers and drug development professionals to conduct their own internal quality control testing to verify supplier specifications and ensure the integrity of their scientific work. Adherence to Good Manufacturing Practices (GMP) and international guidelines such as those from the ICH is crucial for ensuring the quality of pharmaceutical intermediates.[1][3][8]
References
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. tianmingpharm.com [tianmingpharm.com]
- 3. Pharmaceutical Intermediates: Ensuring Quality & Reliability in Drug Production [pyglifesciences.com]
- 4. What is Certificate of Analysis (CoA) in Chemistry? | Advent [adventchembio.com]
- 5. alliancechemical.com [alliancechemical.com]
- 6. chemscene.com [chemscene.com]
- 7. benchchem.com [benchchem.com]
- 8. cGMP Pharmaceutical Quality Control Testing [intertek.com]
A Comparative Guide to Piperidine Synthesis: Reaction Conditions and Methodologies
The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast number of pharmaceuticals and natural products.[1][2] Its synthesis is a critical task for researchers and drug development professionals. The most direct and atom-economical approach is the catalytic hydrogenation of pyridine precursors, but numerous other methodologies have been developed to address challenges such as chemoselectivity, stereocontrol, and the need for milder reaction conditions.[1] This guide provides an objective comparison of various reaction conditions for piperidine synthesis, supported by experimental data and detailed protocols.
Comparative Analysis of Reaction Conditions
The selection of a synthetic route to piperidine derivatives depends heavily on factors like substrate scope, desired functional group tolerance, and scalability. The following table summarizes quantitative data for several prominent methods, offering a clear comparison of their operational parameters.
| Synthesis Method | Catalyst / Reagent | Hydrogen Source | Temperature (°C) | Pressure (atm) | Time (h) | Yield (%) | Key Features & Notes | Citations |
| Catalytic Hydrogenation | Molybdenum disulfide | H₂ | 170-200 | High | - | - | Common industrial method for piperidine production.[3][4] | |
| Catalytic Hydrogenation | Rhodium on Carbon (Rh/C) | H₂ | 40 | 5 | 16 | High | Effective for pyridine hydrogenation, minimizing C-N bond cleavage.[1][5] | |
| Transfer Hydrogenation | [RhCp*Cl₂]₂ / KI | Formic acid / Triethylamine | 40 | Ambient | 24 | - | Avoids the use of high-pressure hydrogen gas; suitable for asymmetric reduction.[5][6] | |
| Ionic Hydrogenation | Iridium(III) Complex | - | Mild | - | - | - | High chemoselectivity; tolerates sensitive groups like nitro, azido, and bromo.[7] | |
| Biocatalytic MCR | Immobilized CALB | - | - | Ambient | - | up to 91 | Green chemistry approach using an immobilized lipase for multicomponent reactions.[2][8] | |
| [5+1] Annulation | Iridium(III) Complex | Hydrogen Transfer | - | Ambient | - | - | Stereoselective synthesis via a "hydrogen borrowing" mechanism.[9] | |
| Reductive Amination | NaBH₃CN | - | Room Temp. | Ambient | < 0.25 | High | Efficiently converts primary amines and glutaraldehyde to piperidine.[10] | |
| Aza-Diels-Alder | Lewis/Brønsted Acid | - | Elevated | Ambient | - | - | Convergent route to tetrahydropyridines, which are then reduced to piperidines.[11][12][13] |
Experimental Workflow and Logical Diagrams
Visualizing the experimental process is crucial for reproducibility and understanding. The following diagram illustrates a generalized workflow applicable to many piperidine synthesis methods, particularly catalytic hydrogenations.
Caption: Generalized experimental workflow for piperidine synthesis.
Key Experimental Protocols
Below are detailed methodologies for two common and effective piperidine synthesis procedures cited in the literature.
1. Protocol for Catalytic Hydrogenation using a Rhodium Catalyst [5]
This method is representative of modern catalytic hydrogenation techniques that operate under relatively mild conditions.
-
Materials : Pyridine derivative (substrate), anhydrous 2,2,2-trifluoroethanol (TFE), Rhodium on carbon (Rh/C, 5 wt. %), high-pressure reactor vial, autoclave, hydrogen gas source.
-
Procedure :
-
In a high-pressure reactor vial, combine the pyridine derivative (1.0 mmol) and Rh/C catalyst (10 mol%).
-
Add anhydrous TFE (1 mL) to the vial and briefly flush the headspace with nitrogen gas.
-
Place the vial inside the autoclave and seal the vessel.
-
Purge the autoclave with hydrogen gas three times to ensure an inert atmosphere is replaced by hydrogen.
-
Pressurize the autoclave to 5 bar with hydrogen gas.
-
Heat the reaction mixture to 40 °C and stir for 16 hours.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.
-
The catalyst can be removed by filtering the reaction mixture through a pad of celite.
-
The solvent is removed under reduced pressure to yield the crude piperidine product.
-
If necessary, the product can be further purified by distillation or column chromatography.
-
2. Protocol for Biocatalytic Synthesis via Multicomponent Reaction (MCR) [2][8]
This protocol showcases a green chemistry approach using an immobilized enzyme, which can be reused over multiple cycles.
-
Materials : Substituted benzaldehyde (1 mmol), aniline (1 mmol), acetoacetate ester (1 mmol), immobilized Candida antarctica lipase B (CALB) on magnetic halloysite nanotubes (CALB@MHNTs), solvent (e.g., ethanol).
-
Procedure :
-
To a mixture of the substituted benzaldehyde, aniline, and acetoacetate ester in a reaction vessel, add the immobilized biocatalyst (CALB@MHNTs).
-
Add the appropriate solvent and stir the reaction mixture at the optimized temperature (often room temperature or slightly elevated).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, separate the magnetic biocatalyst from the reaction mixture using an external magnet.
-
Wash the recovered catalyst with a suitable solvent and prepare it for reuse in subsequent reaction cycles.
-
Concentrate the remaining reaction mixture under reduced pressure.
-
Purify the resulting crude product by column chromatography to obtain the polyfunctionalized piperidine derivative. A gram-scale reaction using this protocol has been shown to provide the product in 91% yield, with the catalyst being reusable for up to ten consecutive cycles.[8]
-
3. Protocol for Transfer Hydrogenation using a Rhodium Catalyst and Formic Acid [5][6]
This method avoids the use of flammable and high-pressure hydrogen gas by using a hydrogen donor, making it highly valuable for standard laboratory settings.
-
Materials : Pyridinium salt (substrate), formic acid/triethylamine azeotrope (5:2 mixture), [Cp*RhCl₂]₂ catalyst, solvent (e.g., acetonitrile).
-
Procedure :
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve the pyridinium salt in the chosen solvent.
-
Add the formic acid/triethylamine mixture, which serves as the hydrogen source.
-
Add the rhodium catalyst, [Cp*RhCl₂]₂.
-
Stir the reaction mixture at a specified temperature (e.g., 40 °C) for 24 hours.
-
After cooling the reaction to room temperature, basify the mixture with an aqueous solution of KOH.
-
Extract the product into an organic solvent, such as ethyl acetate (3 times).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure to obtain the crude piperidine product.
-
Further purification can be performed by column chromatography if necessary.
-
References
- 1. benchchem.com [benchchem.com]
- 2. First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Piperidine - Wikipedia [en.wikipedia.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. benchchem.com [benchchem.com]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 7. bioengineer.org [bioengineer.org]
- 8. First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reductive Glutaraldehydation of Amine Groups for Identification of Protein N-termini - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to Catalysts in Pyridine Reduction: Efficacy and Methodologies
For researchers, scientists, and drug development professionals, the selective reduction of pyridines to piperidines is a cornerstone of modern synthetic chemistry. This guide provides an objective comparison of various catalytic systems, supported by experimental data, to inform the selection of optimal catalysts for specific research and development applications.
The transformation of the aromatic pyridine ring into the saturated piperidine scaffold is a critical step in the synthesis of numerous pharmaceuticals and agrochemicals. However, the inherent stability of the pyridine ring and the potential for catalyst inhibition by the nitrogen-containing substrate and product present significant challenges.[1] The choice of catalyst is therefore paramount to achieving high efficiency and selectivity. This guide evaluates the efficacy of different catalysts, presenting quantitative data, detailed experimental protocols, and visual representations of the workflows involved.
Performance Comparison of Catalysts
The efficacy of a catalyst in pyridine reduction is determined by several factors, including the choice of metal, the support material, and the reaction conditions. Noble metal catalysts, such as rhodium, ruthenium, and iridium, are known for their high activity under milder conditions.[1] In contrast, non-precious metal catalysts, while more economical, often necessitate more stringent reaction parameters.[1] The following table summarizes the performance of various catalysts based on published experimental data.
| Catalyst | Substrate | H₂ Pressure (bar) | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| Rh₂O₃ | 2-Methylpyridine | 5 | 40 | 16 | >99 | >99 (cis) | [2] |
| [Cp*RhCl₂]₂/KI | N-benzyl-2-picoline bromide | Transfer Hydrogenation | 40 | 24 | 85 (isolated yield) | - | [3] |
| Ru/TiO₂ | 2,6-Dimethylpyridine | 50 | 100 | 24 | >99 | >99 (cis) | [4][5] |
| Iridium(III) Complex | Various substituted pyridines | Ionic Hydrogenation | - | - | High Yields | High | [6][7][8] |
| Pd/C | Pyridinecarbonitriles | 6 | 30 | 5.5 | 100 | 98 (to piperidine) | [9] |
| PtO₂ | Substituted Pyridines | 50-70 | - | 4-6 | High | - | [10] |
| Bimetallic Pd-Ag/Al₂O₃ | Pyridine | 70 | 60 | - | 99 | 99 (to piperidine) | [11][12] |
Experimental Protocols
The following is a generalized experimental protocol for the catalytic hydrogenation of pyridine. Specific parameters should be optimized based on the chosen catalyst and substrate.
General Procedure for Heterogeneous Catalytic Hydrogenation:
1. Reactor Setup:
-
In a high-pressure reactor vessel (e.g., a Parr shaker), add the pyridine substrate (1.0 eq).
-
Add the appropriate solvent (e.g., glacial acetic acid, ethanol, water).[13]
-
Carefully add the heterogeneous catalyst (e.g., PtO₂, Pd/C, Ru/TiO₂) in a specific molar percentage (typically 1-5 mol%).[13]
2. Reaction Execution:
-
Seal the reactor vessel securely and connect it to the hydrogenation apparatus.
-
Purge the reactor multiple times with an inert gas, such as nitrogen or argon, to remove any air.[13]
-
Pressurize the reactor with high-purity hydrogen gas to the desired pressure.[13]
-
Commence stirring and heat the reaction to the specified temperature for the required duration.[13]
3. Work-up and Analysis:
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Purge the system with an inert gas.
-
Filter the reaction mixture through a pad of celite or a similar filtration aid to remove the catalyst.[13]
-
The filtrate can be analyzed by techniques such as ¹H NMR, GC-MS, or HPLC to determine conversion and selectivity.
-
For product isolation, the solvent is typically removed under reduced pressure. The crude product can then be purified by distillation, crystallization, or column chromatography.[13]
General Procedure for Transfer Hydrogenation:
1. Reaction Setup:
-
In a suitable reaction vessel, dissolve the pyridinium salt (1.0 eq) in a mixture of a hydrogen donor, such as formic acid and triethylamine (HCOOH-Et₃N).[3]
-
Add the catalyst, for instance, [Cp*RhCl₂]₂, and any co-catalyst like potassium iodide (KI).[3]
2. Reaction Execution:
-
Stir the reaction mixture at the designated temperature for the specified time under an inert atmosphere.[3]
3. Work-up and Analysis:
-
After cooling to room temperature, basify the reaction mixture with an aqueous solution of a base like KOH.[3]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).[3]
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[3]
-
Purify the product as needed.
Visualizing the Process
To better understand the workflow and decision-making process in catalyst evaluation, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pcliv.ac.uk [pcliv.ac.uk]
- 4. Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bioengineer.org [bioengineer.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to Piperidine Synthesis: Benchmarking Novel Methods Against Established Routes
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural products.[1][2][3] The persistent demand for efficient and versatile methods to synthesize these valuable heterocycles has spurred the development of innovative new strategies. This guide provides an objective comparison of these emerging techniques against well-established synthetic routes, supported by experimental data to aid researchers in selecting the optimal method for their specific needs.
At a Glance: Performance of Piperidine Synthesis Routes
The following table summarizes key quantitative data for a selection of established and novel piperidine synthesis methods, offering a direct comparison of their performance under various conditions.
| Synthesis Route | Method | Catalyst/Key Reagents | Temperature (°C) | Pressure (atm) | Reaction Time | Yield (%) | Key Advantages & Disadvantages |
| Established Routes | Catalytic Hydrogenation of Pyridine | Platinum(IV) oxide (PtO₂) | Room Temp | 50 - 70 | 6 - 10 h | High | Advantages: Atom-economical, widely applicable.[1] Disadvantages: Often requires high pressure/temperature, potential for over-reduction, catalyst poisoning.[1][4] |
| Ruthenium/Alumina (Ru/Al₂O₃) | 80 | 50 | 150 s | >99 | Advantages: Very rapid reaction time.[5] Disadvantages: High pressure required. | ||
| Nickel-based catalyst | 110 - 250 | 20 - 100 | 8 - 50 h | >95 | Advantages: Cost-effective catalyst.[6] Disadvantages: Harsh reaction conditions.[6] | ||
| Reductive Amination | Double Reductive Amination (DRA) | Not Specified | Not Specified | Not Specified | 73-77 | Advantages: Good for synthesizing polyhydroxypiperidines.[7] Disadvantages: Can require multi-step precursor synthesis.[8] | |
| Borane-Pyridine Complex (BAP) | Room Temp | Ambient | Not Specified | High (Product Dependent) | Advantages: Milder alternative to NaCNBH₃, avoids toxic byproducts.[9][10] Disadvantages: Substrate scope can be limited by electronics.[9] | ||
| Novel Routes | Iridium-Catalyzed Ionic Hydrogenation | Iridium(III) Complex | Mild Conditions | Not Specified | Not Specified | High | Advantages: Exceptional functional group tolerance (nitro, azido, bromo, etc.), scalable.[11][12] Disadvantages: Catalyst cost and availability. |
| Biocatalytic Synthesis | Immobilized CALB | Not Specified | Ambient | Not Specified | up to 91 | Advantages: High selectivity, mild conditions, reusable catalyst.[2][13] Disadvantages: Substrate scope limited by enzyme specificity. | |
| Biocatalytic C-H Oxidation & Radical Cross-Coupling | Mild (often room temp) | Ambient | 2-5 steps | High-yielding | Advantages: Drastically reduces step count for complex piperidines, accesses novel chemical space.[8][14][15] Disadvantages: Requires expertise in both biocatalysis and electrochemistry. | ||
| Flow Chemistry | Grignard Reagents & N-(tert-butylsulfinyl)-bromoimine | Not Specified | Ambient | Minutes | >80 | Advantages: Rapid synthesis, scalable, high diastereoselectivity.[16][17] Disadvantages: Requires specialized flow chemistry equipment. | |
| Electrocatalytic (Rh/C) | Ambient | Ambient | Not Specified | 98 | Advantages: Sustainable, operates at ambient temperature and pressure.[5][16] Disadvantages: Requires electrochemical setup. |
Experimental Protocols
Detailed methodologies are crucial for the replication and assessment of synthetic routes. Below are representative protocols for a classic and a novel approach to piperidine synthesis.
Protocol 1: Catalytic Hydrogenation of Pyridine using Palladium on Carbon (Established Method)
This protocol is a common laboratory procedure for the reduction of pyridine to piperidine.[1]
Materials:
-
Pyridine
-
10% Palladium on Carbon (Pd/C) catalyst
-
Methanol (or other suitable solvent)
-
Hydrogen gas (H₂)
-
High-pressure reactor (autoclave)
Procedure:
-
In a high-pressure reactor vessel, dissolve pyridine in methanol.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Seal the reactor and purge the system with an inert gas (e.g., nitrogen or argon) to remove air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5 bar).[1]
-
Stir the reaction mixture at the specified temperature (e.g., 40°C) for the required duration (e.g., 16 hours).[1]
-
Upon completion, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude piperidine product.
-
Purify the crude product by distillation or column chromatography as required.
Protocol 2: Biocatalytic Synthesis of Piperidine Derivatives via Immobilized Lipase (Novel Method)
This protocol outlines a greener, biocatalytic approach using an immobilized enzyme.[2][13]
Materials:
-
Substituted benzaldehyde
-
Aniline
-
Acetoacetate ester
-
Immobilized Candida antarctica lipase B (CALB) on a solid support (e.g., magnetic halloysite nanotubes).[13]
-
Suitable solvent
Procedure:
-
To a reaction vessel, add the substituted benzaldehyde, aniline, acetoacetate ester, and the immobilized CALB catalyst in a suitable solvent.
-
Stir the reaction mixture at room temperature or a slightly elevated temperature as optimized for the specific substrates.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or other analytical techniques.
-
Upon completion, separate the magnetic biocatalyst from the reaction mixture using an external magnet.
-
Wash the catalyst with a suitable solvent and store for reuse in subsequent reactions.
-
Isolate the product from the reaction mixture by solvent evaporation and purify by column chromatography or recrystallization. A gram-scale reaction using this method has been reported to yield the desired product in 91% yield.[13]
Visualizing the Workflows
To further clarify the procedural differences, the following diagrams illustrate the workflows for both an established and a novel synthesis method.
References
- 1. benchchem.com [benchchem.com]
- 2. First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. soc.chim.it [soc.chim.it]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. bioengineer.org [bioengineer.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. news-medical.net [news-medical.net]
- 15. Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling - ChemistryViews [chemistryviews.org]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Disposal of Ethyl 3-methylpiperidine-3-carboxylate: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a detailed, step-by-step guide for the safe and compliant disposal of Ethyl 3-methylpiperidine-3-carboxylate, ensuring the protection of personnel and the environment.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. In case of a spill, absorb the material with an inert, non-combustible absorbent, and collect it for disposal.
II. Waste Identification and Classification
Based on the general properties of piperidine derivatives and the precautionary statements typically associated with similar chemical structures, this compound should be treated as hazardous chemical waste . While not explicitly listed on the EPA's F, K, P, or U lists of hazardous wastes, its potential for toxicity and environmental harm necessitates its disposal through a licensed hazardous waste management company.
Key Disposal Data:
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Chemical Waste | General laboratory safety protocols |
| Container Type | Tightly sealed, chemically compatible container (e.g., HDPE) | University and institutional guidelines[1][2] |
| Labeling | "HAZARDOUS WASTE," chemical name, and associated hazards | General laboratory safety protocols[3] |
III. Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the proper disposal of this compound from a laboratory setting.
1. Segregation:
-
Do not mix this compound waste with other waste streams, especially incompatible materials such as strong acids or bases, to prevent any potential chemical reactions.[2]
-
Collect waste in a designated and properly labeled container.
2. Containerization:
-
Use a clean, leak-proof, and chemically compatible container with a secure screw-top cap. High-density polyethylene (HDPE) containers are generally suitable.
-
Ensure the container is in good condition and free from any external contamination.
3. Labeling:
-
Clearly label the waste container with the words "HAZARDOUS WASTE".
-
The label must also include the full chemical name: "this compound".
-
Indicate the primary hazards associated with the chemical (e.g., "Harmful if swallowed," "Causes skin irritation").
-
Note the accumulation start date on the label.
4. Accumulation and Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[2]
-
The SAA should be a secondary containment unit (e.g., a chemical-resistant tray or bin) to contain any potential leaks.
-
Ensure the storage area is away from sources of ignition and incompatible chemicals.
5. Scheduling for Pickup:
-
Once the container is full or has reached the designated accumulation time limit set by your institution's environmental health and safety (EHS) department, arrange for its collection.
-
Contact your institution's EHS office or the designated hazardous waste management provider to schedule a pickup.
-
Do not pour this compound down the drain or dispose of it in regular trash.
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Ethyl 3-methylpiperidine-3-carboxylate
Essential Safety and Handling Guide for Ethyl 3-methylpiperidine-3-carboxylate
This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Following these procedures is essential for ensuring laboratory safety and proper chemical management.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specifications & Remarks |
| Eye/Face Protection | Safety goggles or a face shield. | Must be tested and approved under government standards such as EN 166 (EU) or NIOSH (US).[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Gloves must be inspected before use. Use proper glove removal technique to avoid skin contact.[1][2][3] |
| Skin and Body Protection | Protective clothing, lab coat. In cases of potential significant exposure, a complete suit protecting against chemicals may be necessary. | To be selected based on the concentration and amount of the hazardous substance at the specific workplace.[2][4] |
| Respiratory Protection | Not required under normal use with adequate ventilation. | For large-scale operations, in emergencies, or where ventilation is inadequate, a NIOSH/MSHA or European Standard EN 136 approved respirator is recommended.[1][2] |
Operational Plan: Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[4]
-
Use non-sparking tools and take precautionary measures against static discharge.[4][6]
-
Contaminated clothing should be removed and washed before reuse.[4][7]
Storage:
Emergency and First Aid Procedures
Immediate action is critical in case of accidental exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][6] |
| Skin Contact | Immediately wash off with plenty of soap and water while removing all contaminated clothing. Seek medical attention if irritation persists.[1][7] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[1][6][7] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[1][4][6] |
Disposal Plan
Dispose of this compound and its container in accordance with all local, regional, national, and international regulations. Waste is generally classified as hazardous and should be handled by an approved waste disposal plant.[1][4][6] Do not let the product enter drains.[2]
Workflow for Safe Handling of this compound
The following diagram outlines the procedural steps for the safe handling of this compound from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
